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Core Science & Biosynthesis

Foundational

Properties of N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide covalent probe

This is an in-depth technical guide for the covalent probe N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide . [1][2][3][4] Executive Summary N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide (CAS: 1310279-10-7) is a s...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for the covalent probe N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide .

[1][2][3][4]

Executive Summary

N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide (CAS: 1310279-10-7) is a specialized covalent fragment probe belonging to the class of


-haloketone electrophiles. It is primarily utilized in chemical biology for Activity-Based Protein Profiling (ABPP)  and Fragment-Based Drug Discovery (FBDD)  to map ligandable cysteine residues within the proteome.

Unlike broad-spectrum alkylating agents (e.g., iodoacetamide), this probe incorporates a cyclopropanecarboxamide scaffold, a privileged structural motif in medicinal chemistry (found in kinase inhibitors like Olaparib and various JAK inhibitors). This scaffold imparts specific steric and electronic properties that direct the probe to distinct hydrophobic pockets, allowing for the identification of "druggable" cysteines in enzymes, receptors, and scaffolding proteins.

Core Classification
FeatureClassification
Chemical Class

-Bromoacetophenone derivative
Warhead Bromoacetyl group (

)
Reactivity Nucleophilic Substitution (

), Cysteine-selective
Application Covalent Fragment Screening, Competition ABPP, Site-Directed Labeling
Molecular Weight 282.13 g/mol

Chemical Biology & Mechanism of Action

Electrophilic Activation

The core mechanism of this probe relies on the


-bromoacetyl warhead . The carbonyl group adjacent to the methylene bromide withdraws electron density, making the methylene carbon highly electrophilic. This facilitates a rapid nucleophilic attack by thiolate anions (S

) of cysteine residues.
Reaction Mechanism (S_N2 Alkylation)

The reaction proceeds via a bimolecular nucleophilic substitution (


).
  • Nucleophilic Attack: The thiolate of the target protein attacks the

    
    -carbon of the probe.
    
  • Leaving Group Departure: The bromide ion (

    
    ) is displaced.
    
  • Irreversible Bond Formation: A stable thioether bond is formed, permanently tagging the protein.

Selectivity Factors:

  • Intrinsic Reactivity: The bromoacetyl group is more reactive than chloroacetyl but less indiscriminate than acrylamides in certain contexts, often requiring proximity driven by the cyclopropyl binder.

  • Scaffold Recognition: The cyclopropanecarboxamide moiety binds to hydrophobic pockets, increasing the local concentration of the warhead near specific cysteines (proximity-induced reactivity).

Visualization: Cysteine Alkylation Pathway

ReactionMechanism Protein Target Protein (Cysteine Thiolate) TS Transition State [S...C...Br]‡ Protein->TS Nucleophilic Attack (S_N2) Probe Probe (N-(4-(2-bromoacetyl)phenyl)...) Probe->TS Electrophilic Center Product Alkylated Protein (Thioether Adduct) TS->Product Bond Formation LeavingGroup Bromide Ion (Br-) TS->LeavingGroup Displacement

Figure 1: Mechanism of irreversible cysteine alkylation by the


-bromoacetyl warhead.

Physicochemical Properties & Stability[5]

Researchers must adhere to strict handling protocols due to the probe's reactivity profile.

PropertyValue / DescriptionImplication for Protocol
Solubility DMSO (>50 mM), EthanolPrepare stocks in anhydrous DMSO. Avoid aqueous storage.
Stability (pH) Stable at pH < 7.5. Hydrolyzes at high pH.Perform labeling at pH 7.0–7.4 (HEPES/PBS).
Buffer Compatibility Incompatible with DTT,

-ME, Tris (weakly).
CRITICAL: Remove reducing agents before adding probe. Use HEPES or PBS.
Light Sensitivity Moderate (Haloketone).Store in amber vials or foil-wrapped.
Toxicity Lachrymator (irritant).Handle in a fume hood.

Experimental Applications

Competition Activity-Based Protein Profiling (ABPP)

Since this probe lacks a reporter tag (biotin/fluorophore), it is best used as a competitor in ABPP assays.

Workflow:

  • Proteome Preparation: Lyse cells/tissues in PBS (no DTT).

  • Probe Incubation: Treat one aliquot with the probe (e.g., 10 µM) and another with DMSO (control).

  • Chase Labeling: Add a broad-spectrum reporter probe (e.g., IA-Rhodamine or IA-Alkyne ) to both samples.

  • Analysis:

    • Gel-Based: Run SDS-PAGE. Bands that disappear in the probe-treated lane indicate targets where the probe successfully blocked the cysteine.

    • Mass Spectrometry (isoTOP-ABPP): Enrich labeled peptides. Targets are identified by the loss of signal in the probe-treated sample compared to control.

Visualization: Competition ABPP Workflow

ABPP_Workflow Lysate Proteome Lysate (Native State) Split Split Sample Lysate->Split Control Control: DMSO Only Split->Control Exp Experiment: Add Covalent Probe Split->Exp Chase1 Add Broad Probe (IA-Rhodamine) Control->Chase1 Result1 Full Signal (All Cysteines Labeled) Chase1->Result1 Compare Identify Targets Result1->Compare Compare Fluorescence/MS Block Target Cysteines Blocked Exp->Block Chase2 Add Broad Probe (IA-Rhodamine) Block->Chase2 Result2 Reduced Signal (Specific Targets Unlabeled) Chase2->Result2 Result2->Compare

Figure 2: Competition ABPP workflow for identifying targets of the untagged covalent probe.

Synthesis & Preparation Protocol

If commercial sources are unavailable, the probe can be synthesized in two steps from 4-aminoacetophenone.

Step 1: Amide Coupling

  • Reagents: 4-Aminoacetophenone, Cyclopropanecarbonyl chloride, Triethylamine (TEA), DCM.

  • Procedure: Add acid chloride dropwise to the aniline/TEA solution at 0°C. Stir at RT for 2h.

  • Product: N-(4-acetylphenyl)cyclopropanecarboxamide.

Step 2: Alpha-Bromination

  • Reagents: Intermediate from Step 1, Phenyltrimethylammonium tribromide (PTAB) or

    
    , THF/Acetic Acid.
    
  • Procedure: Treat the ketone with brominating agent at RT. Monitor by TLC.

  • Purification: Recrystallization (Ethanol) or Flash Chromatography. Caution: Product is a lachrymator.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574. Link

  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468(7325), 790-795. Link

  • ChemicalBook. (n.d.). "N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide Properties and Suppliers." Link

  • Åkerfeldt, K. S., et al. (2011). "Design and synthesis of covalent probes for protein labeling." Methods in Molecular Biology, 751, 3-18. Link

Exploratory

Strategic Deployment of Bromoacetylated Fragment Libraries in Covalent Ligand Discovery

Protocols, Triage, and Optimization Executive Summary Covalent fragment-based drug discovery (FBDD) has revolutionized the targeting of "undruggable" proteins by exploiting nucleophilic residues—primarily cysteines—to an...

Author: BenchChem Technical Support Team. Date: February 2026

Protocols, Triage, and Optimization

Executive Summary

Covalent fragment-based drug discovery (FBDD) has revolutionized the targeting of "undruggable" proteins by exploiting nucleophilic residues—primarily cysteines—to anchor low-affinity ligands. While acrylamides are the industry standard for clinical candidates due to their tunable reactivity, bromoacetylated fragments serve a distinct, critical function in the early discovery phase.

Bromoacetyls are highly reactive


-halo ketones. Their aggressive electrophilicity allows them to label cryptic or low-nucleophilicity cysteines that milder warheads (like acrylamides) miss. However, this reactivity comes at a cost: high rates of non-specific binding and instability. This guide details the technical framework for utilizing bromoacetyl libraries as "pathfinder" probes to map ligandable pockets, followed by the rigorous triage protocols necessary to distinguish true allosteric hits from promiscuous alkylators.

The Chemistry of Bromoacetyls in Covalent Discovery

Mechanism of Action

Bromoacetyls react via a classic bimolecular nucleophilic substitution (


) . The target sulfur atom (thiolate anion of Cysteine) attacks the 

-carbon, displacing the bromide ion. Unlike Michael acceptors (acrylamides) which require a specific trajectory for conjugate addition,

-haloacetamides are less sterically demanding but more electronically driven.
Comparative Reactivity Profile

The choice of warhead dictates the screening strategy. Bromoacetyls are "hot" electrophiles.

FeatureBromoacetyl (

)
Acrylamide (

)
Chloroacetamide (

)
Reactivity High (Fast kinetics)Low to Moderate (Tunable)Moderate
Mechanism

Displacement
Michael Addition

Displacement
Selectivity Low (Risk of off-target His/Lys)High (Cys specific)Moderate
Stability Low (Prone to hydrolysis/photolysis)HighHigh
Primary Use Initial Hit Finding / Pocket Mapping Lead Optimization / Clinical Candidate Intermediate Probe
Reaction Mechanism Diagram

ReactionMechanism Cys Cysteine Thiolate (Protein-S⁻) TS Transition State [S...C...Br]‡ Cys->TS Nucleophilic Attack Warhead Bromoacetyl Fragment (R-CO-CH2-Br) Warhead->TS Product Covalent Adduct (Protein-S-CH2-CO-R) TS->Product Bond Formation LG Leaving Group (Br⁻) TS->LG Displacement

Caption: The


 reaction pathway where the protein thiolate attacks the alpha-carbon of the bromoacetyl group.

Library Design & Quality Control

Working with bromoacetyls requires stricter QC than standard fragment libraries.

  • Solubility vs. Stability: Bromoacetyls are lipophilic but hydrolytically unstable.

    • Protocol: Store stock solutions in 100% anhydrous DMSO at -20°C or -80°C.

    • Avoid: Freeze-thaw cycles. Ideally, plate libraries in single-use aliquots.

  • Exclusion Criteria: Remove compounds containing additional nucleophiles (free amines, thiols) within the fragment scaffold to prevent intermolecular polymerization.

  • LC-MS QC: Prior to screening, run a random sampling (10%) of the library via LC-MS to check for hydrolysis (replacement of -Br with -OH, mass shift -79 + 17 = -62 Da approx).

Screening Methodology: Intact Protein LC-MS[1][2][3][4][5]

Intact protein mass spectrometry is the gold standard for covalent screening. It provides a direct readout of stoichiometry (occupancy) and avoids the artifacts of fluorescence-based assays.

Experimental Protocol

Reagents:

  • Target Protein (5 µM final concentration).

  • Fragment Library (50-200 µM final).

  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl. Crucial: Avoid DTT or

    
    -mercaptoethanol (nucleophiles will quench the warhead). Use TCEP (0.5 mM) if a reducing agent is strictly required.
    

Workflow Steps:

  • Preparation: Dilute protein in assay buffer.

  • Incubation: Add fragment (1-2% DMSO final). Incubate for 60 minutes at Room Temperature.

    • Note: Bromoacetyls react fast. Longer incubations increase non-specific noise.

  • Quenching (Optional but Recommended): Add excess cysteine or glutathione (GSH) to stop the reaction before injection.

  • LC-MS Analysis:

    • Column: C4 or C8 reverse-phase column (e.g., Waters BEH C4).

    • Gradient: Rapid desalting gradient (5% to 95% Acetonitrile + 0.1% Formic Acid) over 2-3 minutes.

    • Ionization: ESI+ (Electrospray Ionization). Deconvolute raw spectra (MaxEnt1 or equivalent) to zero-charge mass.

Data Interpretation[6][7][8][9]
  • Hit: Mass shift corresponding to fragment minus Br (+ Fragment MW - 79.9 Da + 1.008 Da for H replacement).

  • Occupancy Calculation:

    
    
    

Triage & Validation: The "Specific vs. Non-Specific" Filter

The high reactivity of bromoacetyls generates false positives (non-specific alkylators). A rigorous triage cascade is mandatory.

The Glutathione (GSH) Reactivity Assay

This assay measures the intrinsic reactivity of the fragment.

  • Method: Incubate fragment (50 µM) with GSH (500 µM) and monitor the disappearance of the parent fragment via LC-MS over time.

  • Metric:

    
     (Half-life).[1]
    
  • Cutoff: If

    
     mins, the compound is likely too reactive (a "super-electrophile") and should be deprioritized unless it shows exceptional structural novelty.
    
Competition Assay (Specificity Check)

To prove the fragment binds a specific pocket rather than surface residues randomly.

  • Pre-incubate protein with a known competitive inhibitor (if available) or a high concentration of substrate.

  • Add the bromoacetyl fragment.

  • Result: If the mass shift is abolished or significantly reduced, the binding is specific to that pocket.

Triage Logic Diagram

TriageLogic Start Primary Screen Hit (>50% Occupancy) GSH_Assay GSH Reactivity Assay (Intrinsic Reactivity) Start->GSH_Assay Decision1 t1/2 < 15 min? GSH_Assay->Decision1 Discard Discard (Super-electrophile) Decision1->Discard Yes Competition Competition Assay (with known ligand/substrate) Decision1->Competition No (Acceptable Reactivity) Decision2 Signal Blocked? Competition->Decision2 PeptideMap Peptide Mapping (Identify Residue) Decision2->PeptideMap Yes (Specific) NonSpecific Non-Specific Surface Alkylation Decision2->NonSpecific No

Caption: Decision tree for triaging bromoacetyl hits to filter out super-electrophiles and non-specific binders.

From Hit to Lead: The Warhead Switch

The ultimate goal is rarely to develop a bromoacetyl drug (due to toxicity risks). The goal is to identify a ligandable cysteine and a binding scaffold .

Strategy:

  • Identify the Pocket: Use the bromoacetyl hit to confirm a cysteine is accessible.

  • Scaffold Hopping: Synthesize the same fragment scaffold but replace the bromoacetyl group with an acrylamide or butynamide .

  • Re-Screen:

    • If the acrylamide version binds (even weakly), you have a valid starting point for medicinal chemistry.

    • If binding is lost, the non-covalent affinity of the scaffold is too low. Optimize the scaffold (grow the fragment) while keeping the bromoacetyl to gain affinity, then switch to acrylamide later.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[2][3][4][5] Nature Reviews Drug Discovery. Link

  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society. Link

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. Link

  • Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry. Link

  • London, N., et al. (2014). "Covalent docking of large libraries for the discovery of chemical probes." Nature Chemical Biology. Link

Sources

Foundational

An In-Depth Technical Guide to the Synthesis and Potential Applications of N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide

Introduction The cyclopropanecarboxamide moiety is a recognized pharmacophore present in a variety of biologically active molecules, exhibiting activities ranging from anti-inflammatory to anti-proliferative.[1] The rigi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The cyclopropanecarboxamide moiety is a recognized pharmacophore present in a variety of biologically active molecules, exhibiting activities ranging from anti-inflammatory to anti-proliferative.[1] The rigid, three-dimensional nature of the cyclopropane ring can impart favorable conformational constraints on a molecule, potentially leading to enhanced binding affinity and selectivity for biological targets. The α-bromoketone functionality is a versatile reactive handle in organic synthesis, serving as a precursor for the construction of numerous heterocyclic compounds with demonstrated pharmacological relevance.[2][3] The presence of this electrophilic center allows for covalent modification of target proteins, a strategy employed in the design of irreversible inhibitors.

This technical guide is intended for researchers and scientists in the field of drug development, providing a robust framework for the synthesis and exploration of this promising, yet underexplored, chemical entity.

Synthetic Strategy and Experimental Protocols

The synthesis of N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide can be logically approached via a two-step sequence, commencing with the commercially available 4-aminoacetophenone. The first step involves the N-acylation of 4-aminoacetophenone with cyclopropanecarbonyl chloride to yield the key intermediate, N-(4-acetylphenyl)cyclopropanecarboxamide. The subsequent step is the selective α-bromination of the acetyl group to afford the final product.

Synthetic_Pathway 4-Aminoacetophenone 4-Aminoacetophenone Intermediate N-(4-acetylphenyl)cyclopropanecarboxamide 4-Aminoacetophenone->Intermediate  Cyclopropanecarbonyl chloride, Base (e.g., Pyridine), DCM   Final_Product N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide Intermediate->Final_Product  Brominating Agent (e.g., CuBr2), Solvent (e.g., Ethyl Acetate/Chloroform)  

Figure 1: Proposed two-step synthesis of N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide.

Part 1: Synthesis of N-(4-acetylphenyl)cyclopropanecarboxamide (Intermediate)

The initial step focuses on the formation of an amide bond between the aniline nitrogen of 4-aminoacetophenone and the acyl chloride of cyclopropanecarbonyl chloride. This is a standard nucleophilic acyl substitution reaction.

Reaction Principle: The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of the chloride leaving group, neutralized by a non-nucleophilic base like pyridine, yields the desired amide.

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reactant Preparation: Dissolve 4-aminoacetophenone (13.5 g, 0.1 mol) in anhydrous dichloromethane (DCM, 100 mL) in the reaction flask. Add pyridine (8.7 mL, 0.11 mol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add cyclopropanecarbonyl chloride (10.45 g, 0.1 mol) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford N-(4-acetylphenyl)cyclopropanecarboxamide as a solid.

Predicted Characterization Data for N-(4-acetylphenyl)cyclopropanecarboxamide:

PropertyPredicted Value
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ 7.95 (d, 2H), 7.70 (d, 2H), 7.50 (s, 1H, NH), 2.58 (s, 3H, COCH₃), 1.60-1.55 (m, 1H), 1.10-1.05 (m, 2H), 0.90-0.85 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 197.0, 172.5, 142.0, 134.0, 129.5, 119.0, 26.5, 15.0, 8.0
Part 2: Synthesis of N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide (Final Product)

The second step involves the selective bromination of the methyl group of the acetyl moiety. Copper(II) bromide is an effective and selective reagent for the α-bromination of ketones.[4][5][6]

Reaction Principle: The reaction is believed to proceed through an enol or enolate intermediate. Copper(II) bromide facilitates the bromination at the α-carbon of the ketone. The use of a solvent mixture like chloroform and ethyl acetate is common for this type of transformation.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N-(4-acetylphenyl)cyclopropanecarboxamide (20.3 g, 0.1 mol) and copper(II) bromide (44.7 g, 0.2 mol) in a mixture of ethyl acetate (75 mL) and chloroform (75 mL).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC, observing the disappearance of the starting material. The reaction time can vary, but typically ranges from 4 to 12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the copper(I) bromide precipitate.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide.

Predicted Characterization Data for N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide:

PropertyPredicted Value
Molecular Formula C₁₂H₁₂BrNO₂
Molecular Weight 282.13 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ 8.00 (d, 2H), 7.75 (d, 2H), 7.55 (s, 1H, NH), 4.45 (s, 2H, COCH₂Br), 1.60-1.55 (m, 1H), 1.10-1.05 (m, 2H), 0.90-0.85 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 190.5, 172.5, 142.5, 135.0, 130.0, 119.5, 30.5, 15.0, 8.0

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural features of N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide suggest its potential as a versatile building block and a candidate for biological screening.

Covalent Inhibitors

The α-bromoketone moiety is a well-known electrophilic warhead that can react with nucleophilic residues (such as cysteine, histidine, or lysine) in the active site of enzymes, leading to irreversible inhibition. This mechanism of action is a validated strategy in drug design, often resulting in compounds with high potency and prolonged duration of action.

Covalent_Inhibition cluster_0 Enzyme Active Site Enzyme_Cys Enzyme-Cys-SH Covalent_Adduct Covalently Modified Enzyme Enzyme_Cys->Covalent_Adduct Bromoacetyl_Compound N-(4-(2-bromoacetyl)phenyl) cyclopropanecarboxamide Bromoacetyl_Compound->Covalent_Adduct Nucleophilic Attack

Figure 2: Proposed mechanism of covalent inhibition by N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide.

Precursor for Heterocyclic Synthesis

The α-bromoketone can serve as a key intermediate for the synthesis of a wide array of heterocyclic compounds, such as imidazoles, thiazoles, and oxazoles, through reactions with various nucleophiles. These heterocyclic cores are prevalent in many approved drugs and are known to interact with a multitude of biological targets.

Modulation of Inflammatory and Proliferative Pathways

Derivatives of N-phenylcyclopropanecarboxamide have been investigated for their anti-inflammatory and anti-proliferative properties.[1] The introduction of the reactive bromoacetyl group could potentially enhance these activities or impart novel mechanisms of action, for instance, by targeting key enzymes in inflammatory or cancer-related signaling pathways.

Conclusion

While N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide may not be a commercially available compound with an assigned CAS number, its synthesis is highly feasible through established chemical transformations. This guide provides a detailed and logical synthetic route, along with predicted characterization data, to facilitate its preparation and study. The unique combination of a cyclopropanecarboxamide scaffold and an α-bromoketone reactive group makes this molecule a compelling candidate for further investigation in drug discovery programs, particularly in the development of covalent inhibitors and as a versatile intermediate for the synthesis of novel heterocyclic compounds. The protocols and insights provided herein are intended to empower researchers to explore the full potential of this intriguing molecular architecture.

References

  • BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Characterization of N-(4-acetylphenyl)sulfonylacetamide.
  • ChemicalBook. (n.d.). 4-Aminoacetophenone synthesis.
  • ResearchGate. (n.d.). Copper (II) bromide catalysed one pot bromination and amination for the green, cost-effective synthesis of clopidogrel | Request PDF.
  • King, F. D. (1970). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 35(1), 253-254.
  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination.
  • National Center for Biotechnology Information. (n.d.). Synthetic Access to Aromatic α-Haloketones.
  • Google Patents. (n.d.). CN102924306A - Preparation method for 4-aminoacetophenone.
  • Srivastava, D., et al. (2021).
  • MacMillan, D. W. C., et al. (2011). A Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. PMC.
  • Fiveable. (2024). α-bromoketone Definition.
  • LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones.
  • Jagatheesan, R., Ramesh, P., & Sambathkumar, S. (2019). Selective α-bromination of aryl carbonyl compounds: prospects and challenges.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • National Center for Biotechnology Information. (n.d.). N-(4-Acetylphenyl)benzamide.
  • Meena, K., & Ravi, I. (2012). Asymmetric Reduction of N-[4-(2-Bromoacetyl)phenyl]methanesulfonamide by Employing Candida viswanathii MTCC 5158. Asian Journal of Chemistry, 24(3), 1316-1318.
  • ResearchGate. (n.d.). α-Haloketones as versatile building blocks in organic synthesis.

Sources

Exploratory

The Art of the Covalent Bond: A Technical Guide to Electrophilic Warheads for Cysteine Targeting in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The resurgence of covalent inhibitors in drug discovery marks a paradigm shift in targeting historically "undruggable" proteins. By forming a stabl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The resurgence of covalent inhibitors in drug discovery marks a paradigm shift in targeting historically "undruggable" proteins. By forming a stable, covalent bond with a target protein, these inhibitors can achieve prolonged pharmacodynamics, high potency, and overcome challenges associated with high ligand-receptor turnover. Among the nucleophilic amino acids, cysteine, with its unique reactivity and relatively low abundance, has emerged as the most prominent target for covalent drug design.[1][2][3] This guide provides a comprehensive technical overview of the principles and practices governing the use of electrophilic "warheads" to target cysteine residues. We will delve into the chemical biology of cysteine, explore the diverse arsenal of electrophilic warheads, and detail the critical experimental workflows for their evaluation, from initial reactivity profiling to in-cell target engagement and proteome-wide selectivity.

The Privileged Nucleophile: Why Cysteine?

The side chain of cysteine contains a thiol group (-SH), which is highly nucleophilic, particularly in its deprotonated thiolate form (-S⁻).[2][3] This inherent reactivity makes it an ideal target for electrophilic attack by a small molecule inhibitor. Several factors contribute to cysteine's privileged status in covalent drug design:

  • High Nucleophilicity: The thiol group is one of the most potent nucleophiles among the 20 proteinogenic amino acids, allowing for rapid and efficient bond formation with appropriately designed electrophiles.[2][3]

  • Low Abundance: Cysteine is one of the least abundant amino acids, which helps to minimize off-target reactions and enhance the selectivity of a covalent inhibitor.[2]

  • Role in Protein Function: Cysteine residues are often found in functionally critical regions of proteins, such as enzyme active sites, allosteric pockets, and protein-protein interaction interfaces.[2][3] Targeting these cysteines can therefore lead to a profound and sustained modulation of protein activity.

  • Redox Sensitivity: The thiol group can exist in different oxidation states, and its reactivity can be influenced by the local cellular redox environment, offering a potential avenue for environment-specific drug targeting.

The decision to target a specific cysteine residue is a critical first step in the design of a covalent inhibitor. Computational methods and chemoproteomic profiling are invaluable tools for identifying "ligandable" cysteines within a protein of interest.[4]

The Chemist's Toolbox: A Classification of Electrophilic Warheads for Cysteine Targeting

The "warhead" is the electrophilic moiety of a covalent inhibitor that reacts with the target cysteine. The choice of warhead is paramount, as it dictates the reactivity, selectivity, and reversibility of the covalent interaction. A delicate balance must be struck: a warhead that is too reactive will indiscriminately modify numerous proteins, leading to toxicity, while one that is too sluggish will not achieve the desired target engagement.[2][5]

Here, we classify common electrophilic warheads based on their reaction mechanism with cysteine.

Michael Acceptors (Conjugate Addition)

Michael acceptors are α,β-unsaturated carbonyl compounds that react with nucleophiles via a conjugate addition mechanism. This is the most widely employed class of warheads in approved covalent drugs.[3][6][7]

  • Mechanism: The nucleophilic thiol of cysteine attacks the β-carbon of the unsaturated system, leading to the formation of a stable thioether bond.

  • Examples:

    • Acrylamides: The most common Michael acceptor, found in numerous FDA-approved drugs like ibrutinib (BTK inhibitor) and osimertinib (EGFR inhibitor).[3][8] Their reactivity can be tuned by substitution on the acrylamide moiety.

    • Acrylonitriles and Cyanoacrylates: The electron-withdrawing nitrile group enhances the electrophilicity of the β-carbon. Cyanoacrylates can form reversible covalent bonds.[9]

    • Vinyl Sulfones/Sulfonamides: These are generally more reactive than acrylamides and have been used in various kinase inhibitors.[10]

SN2-Type Electrophiles (Nucleophilic Substitution)

These warheads react with cysteine via a direct nucleophilic substitution (SN2) mechanism, where the thiol displaces a leaving group.

  • Mechanism: The cysteine thiol attacks the electrophilic carbon, displacing a leaving group (e.g., a halide) in a single concerted step.

  • Examples:

    • α-Haloacetamides (e.g., Chloroacetamides, Iodoacetamides): These are highly reactive and have been extensively used as chemical probes for cysteine labeling in activity-based protein profiling (ABPP).[3] Their high reactivity can sometimes lead to off-target effects.

    • Propargyl amides: These can react with cysteine to form a stable thioether linkage.

Reversible Covalent Warheads

The development of reversible covalent inhibitors offers a strategy to mitigate the potential for off-target toxicity associated with irreversible binders. These warheads form a covalent bond that can be broken, allowing for a dynamic equilibrium between the inhibitor and the target.

  • Mechanism: The reaction with cysteine forms a transiently stable adduct that can revert to the starting materials.

  • Examples:

    • Nitriles: Can react with cysteine to form a reversible thioimidate adduct. The drug saxagliptin, a DPP-4 inhibitor, utilizes a nitrile warhead.[11][12]

    • Aldehydes and Ketones: React with cysteine to form a hemi-thioacetal or hemi-thioketal, respectively.[3] These are often found in protease inhibitors.

    • Boronic Acids: Can form reversible covalent bonds with serine and threonine residues, and to a lesser extent, with cysteine.

Other Notable Warheads

A diverse array of other electrophilic functionalities have been explored for cysteine targeting, each with its unique reactivity profile.

  • Epoxides: Reactive electrophiles that can be opened by the cysteine thiol.

  • Isothiocyanates: React with cysteine to form a dithiocarbamate linkage.[2]

  • Sulfonyl Fluorides: Can react with a broader range of nucleophilic residues, including serine, threonine, and tyrosine, in addition to cysteine.[13]

The following table summarizes the key characteristics of these electrophilic warhead classes.

Warhead ClassGeneral StructureReaction Mechanism with CysteineReactivitySelectivity for CysteineReversibilityFDA-Approved Drug Examples
Michael Acceptors
AcrylamidesR-NH-CO-CH=CH₂Conjugate AdditionModerateHighIrreversibleIbrutinib, Osimertinib, Afatinib[3][7]
AcrylonitrilesR-CH=CH-CNConjugate AdditionModerate to HighHighIrreversible-
CyanoacrylatesR-CH=C(CN)-COOR'Conjugate AdditionModerateHighReversible-
Vinyl SulfonesR-SO₂-CH=CH₂Conjugate AdditionHighModerate to HighIrreversible-
SN2-Type
α-HaloacetamidesR-NH-CO-CH₂-X (X=Cl, I)Nucleophilic SubstitutionHighModerateIrreversible-
Reversible Covalent
NitrilesR-CNNucleophilic AdditionLowModerateReversibleSaxagliptin[11][12]
AldehydesR-CHONucleophilic AdditionModerateModerateReversibleBoceprevir (targets serine, but mechanism is relevant)[7]
Other
EpoxidesR-CH(O)CH₂Ring OpeningHighLow to ModerateIrreversible-
IsothiocyanatesR-N=C=SNucleophilic AdditionHighHighIrreversible-

Experimental Workflows for the Evaluation of Cysteine-Targeted Covalent Inhibitors

A rigorous and systematic experimental approach is essential to characterize the reactivity, selectivity, and mechanism of action of a covalent inhibitor. This section outlines key methodologies, from initial screening to proteome-wide profiling.

Workflow for Covalent Drug Discovery

The path from a promising electrophilic fragment to a clinical candidate involves a multi-step process of evaluation and optimization.

Covalent_Drug_Discovery_Workflow cluster_0 Initial Screening & Hit Identification cluster_1 Target Engagement & Validation cluster_2 Selectivity & Off-Target Profiling cluster_3 In-Cell & In-Vivo Characterization Library_Screening Covalent Fragment Library Screening Reactivity_Profiling Reactivity Profiling (e.g., GSH assay) Library_Screening->Reactivity_Profiling qIT Kinetic Selectivity Screening (qIT) Reactivity_Profiling->qIT Intact_MS Intact Protein Mass Spectrometry qIT->Intact_MS Peptide_Mapping LC-MS/MS Peptide Mapping Intact_MS->Peptide_Mapping Biochemical_Assay Biochemical/Enzymatic Assays Peptide_Mapping->Biochemical_Assay ABPP Competitive ABPP Biochemical_Assay->ABPP Chemoproteomics Chemoproteomic Profiling ABPP->Chemoproteomics Cellular_Target_Engagement Cellular Target Engagement Assays Chemoproteomics->Cellular_Target_Engagement Phenotypic_Assays Phenotypic & Functional Assays Cellular_Target_Engagement->Phenotypic_Assays

Caption: A generalized workflow for the discovery and characterization of cysteine-targeted covalent inhibitors.

Detailed Protocol: Quantitative Irreversible Tethering (qIT) for Kinetic Selectivity Screening

Quantitative Irreversible Tethering (qIT) is a high-throughput fluorescence-based assay to determine the kinetic selectivity of covalent fragments for a target protein over a model thiol, typically glutathione (GSH).[14][15][16][17][18]

Principle: A cysteine-reactive fluorogenic probe is used to monitor the rate of reaction between covalent fragments and the target protein, as well as with GSH. By comparing the rates, one can identify fragments that preferentially react with the protein target, thus exhibiting kinetic selectivity.

Materials:

  • Purified target protein with an accessible cysteine.

  • Glutathione (GSH).

  • Covalent fragment library.

  • Cysteine-reactive fluorogenic probe (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin - CPM).

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

  • 384-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the target protein and GSH in the assay buffer.

    • Prepare stock solutions of the covalent fragments in DMSO.

    • Prepare a stock solution of the CPM probe in DMSO.

  • Assay Setup:

    • In a 384-well plate, add the assay buffer.

    • Add the target protein or GSH to the respective wells.

    • Add the covalent fragments from the library to the wells.

    • Initiate the reaction by adding the CPM probe to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Monitor the increase in fluorescence over time (kinetic read). The excitation and emission wavelengths will depend on the specific probe used (for CPM, typically Ex/Em = 387/467 nm).

  • Data Analysis:

    • For each fragment, calculate the initial rate of the reaction (slope of the fluorescence curve) for both the target protein and GSH.

    • The kinetic selectivity is determined by the ratio of the reaction rate with the target protein to the reaction rate with GSH.

    • Fragments with a high selectivity ratio are considered hits.

Detailed Protocol: Competitive Activity-Based Protein Profiling (ABPP) for Target Engagement and Selectivity

Competitive ABPP is a powerful chemoproteomic technique to assess the engagement of a covalent inhibitor with its target in a complex biological sample (e.g., cell lysate or live cells) and to profile its proteome-wide selectivity.[1][4][19][20]

Principle: A biological sample is pre-incubated with the covalent inhibitor. Then, a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) is added. If the inhibitor has bound to a specific cysteine, that site will be blocked and unavailable for labeling by the probe. The extent of target engagement is quantified by the reduction in probe labeling, which can be measured by mass spectrometry.

Materials:

  • Cell lysate or live cells.

  • Covalent inhibitor of interest.

  • Cysteine-reactive probe with a bioorthogonal handle (e.g., iodoacetamide-alkyne).

  • Reporter tag with a complementary handle (e.g., biotin-azide).

  • Click chemistry reagents (copper(I) catalyst, ligand, reducing agent).

  • Streptavidin beads for enrichment.

  • Trypsin for protein digestion.

  • LC-MS/MS system for analysis.

Procedure:

  • Sample Preparation and Inhibitor Treatment:

    • Prepare cell lysates or culture live cells.

    • Treat the samples with varying concentrations of the covalent inhibitor or a vehicle control (e.g., DMSO) for a defined period.

  • Probe Labeling:

    • Add the cysteine-reactive probe (e.g., iodoacetamide-alkyne) to the samples and incubate to label the remaining accessible cysteines.

  • Click Chemistry:

    • Lyse the cells (if not already done).

    • Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach the reporter tag (e.g., biotin-azide) to the probe-labeled proteins.

  • Enrichment of Labeled Peptides:

    • Digest the proteins into peptides using trypsin.

    • Enrich the biotin-tagged peptides using streptavidin beads.

  • LC-MS/MS Analysis:

    • Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the probe-labeled cysteine-containing peptides.

    • Quantify the relative abundance of each labeled peptide in the inhibitor-treated samples compared to the control.

    • A significant decrease in the abundance of a specific peptide in the treated sample indicates that the inhibitor has engaged that particular cysteine.

    • Plotting the dose-response of this engagement allows for the determination of the IC₅₀ value for target engagement in a native biological context.

Competitive_ABPP_Workflow Start Cell Lysate / Live Cells Inhibitor Incubate with Covalent Inhibitor Start->Inhibitor Probe Add Cysteine-Reactive Probe (e.g., IA-Alkyne) Inhibitor->Probe Click Click Chemistry with Reporter Tag (e.g., Biotin-Azide) Probe->Click Digest Tryptic Digestion Click->Digest Enrich Streptavidin Enrichment Digest->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Analysis Data Analysis: Quantify Target Engagement & Selectivity LCMS->Analysis

Caption: A schematic workflow for competitive activity-based protein profiling (ABPP).

Concluding Remarks and Future Perspectives

The rational design of cysteine-targeted covalent inhibitors has ushered in a new era of precision medicine, enabling the development of highly effective therapies for a range of diseases, particularly in oncology. The success of this approach hinges on a deep understanding of the interplay between the electrophilic warhead, the targeted cysteine, and the broader proteomic landscape. The judicious selection of a warhead with optimal reactivity and the application of rigorous experimental workflows, such as those detailed in this guide, are critical for mitigating the risks of off-target effects and for advancing safe and effective covalent drugs to the clinic.

Future innovations in this field will likely focus on the development of novel electrophilic warheads with tunable reactivity and enhanced selectivity, the discovery of new ligandable cysteines on challenging drug targets, and the refinement of chemoproteomic platforms for a more comprehensive assessment of covalent drug action in complex biological systems. The continued integration of computational modeling, synthetic chemistry, and cutting-edge analytical techniques will undoubtedly propel the field of covalent drug discovery to new heights.

References

  • Chung, C. Y. S., & Chan, J. N. (2025). Activity-Based Protein Profiling for Functional Cysteines and Protein Target Identification. Methods in Molecular Biology, In Press. [Link]

  • Ábrányi-Balogh, P., et al. (2018). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. European Journal of Medicinal Chemistry, 160, 94-107. [Link]

  • Isin, E. Z., et al. (2019). A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Metabolites, 9(8), 159. [Link]

  • Cheke, R. S., & Kharkar, P. S. (2025). Design, Synthesis, Computational Modeling and Biological Evaluation of Novel N‐(7H‐Pyrrolo[2,3‐d]pyrimidin‐4‐yl)cinnamamides as Potential Covalent Inhibitors for Oncology. Chemical Biology & Drug Design, In Press. [Link]

  • van der Wouden, E. J., et al. (2022). A comprehensive guide for assessing covalent inhibition in enzymatic assays illustrated with kinetic simulations. Current Protocols, 2(6), e419. [Link]

  • Gao, Y., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. International Journal of Molecular Sciences, 23(22), 13998. [Link]

  • Keserű, G. M., et al. (2018). Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors. MedChemComm, 9(12), 2038-2045. [Link]

  • Eaton, J. K., et al. (2022). Tunable Cysteine-Targeting Electrophilic Hetero-Aromatic Warheads Induce Ferroptosis. ACS Chemical Biology, 17(10), 2841-2850. [Link]

  • Craven, T. W., et al. (2020). Quantitative Irreversible Tethering (qIT) for Target-directed Covalent Fragment Screening. Bio-protocol, 10(24), e3855. [Link]

  • Craven, T. W., et al. (2020). Quantitative Irreversible Tethering (qIT) for Target-directed Covalent Fragment Screening. Bio-protocol, 10(24), e3855. [Link]

  • van der Wouden, E. J., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link]

  • Wang, Y., et al. (2022). Systematic Exploration of Privileged Warheads for Covalent Kinase Drug Discovery. International Journal of Molecular Sciences, 23(21), 13018. [Link]

  • Petrányi-Balogh, P., et al. (2022). Electrophilic warheads in covalent drug discovery: an overview. Expert Opinion on Drug Discovery, 17(4), 425-440. [Link]

  • Cohen, M. S., et al. (2018). A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(1), 50-61. [Link]

  • Craven, T. W., et al. (2020). Quantitative Irreversible Tethering (qIT) for Target-directed Covalent Fragment Screening. Bio-protocol, 10(24), e3855. [Link]

  • Zhang, T., et al. (2022). Advanced approaches of developing targeted covalent drugs. Signal Transduction and Targeted Therapy, 7(1), 349. [Link]

  • D'Souza, A., et al. (2020). Rhenium(V) Complexes as Cysteine-Targeting Coordinate Covalent Warheads. Inorganic Chemistry, 59(17), 12213-12222. [Link]

  • Gehringer, M., & Laufer, S. A. (2024). Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update. Journal of Medicinal Chemistry. [Link]

  • Nuber, C. M., et al. (2025). A perspective on cysteine-reactive activity-based probes. Organic & Biomolecular Chemistry. [Link]

  • Zhang, T., et al. (2024). Exploring Extended Warheads toward Developing Cysteine-Targeted Covalent Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]

  • Gao, Y., et al. (2022). The general structure of the electrophilic library sorted by warhead chemistries. ResearchGate. [Link]

  • Chen, Y., et al. (2025). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. International Journal of Molecular Sciences, 26(23), 1-20. [Link]

  • van der Wouden, E. J., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. International Journal of Molecular Sciences, 24(7), 6739. [Link]

  • Che, A. (2023). Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium. [Link]

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  • Chan, H. Y., & Tanner, J. A. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Medicinal Chemistry. [Link]

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Foundational

Technical Deep Dive: The Cyclopropanecarboxamide Scaffold in Kinase Inhibitor Design

Executive Summary The cyclopropanecarboxamide scaffold—specifically the cyclopropane-1,1-dicarboxamide moiety—has emerged as a privileged structural motif in modern kinase inhibitor design. Unlike flexible alkyl linkers,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclopropanecarboxamide scaffold—specifically the cyclopropane-1,1-dicarboxamide moiety—has emerged as a privileged structural motif in modern kinase inhibitor design. Unlike flexible alkyl linkers, the cyclopropane ring introduces profound conformational restriction, locking the inhibitor into a bioactive conformation that favors Type II kinase binding (DFG-out). This guide analyzes the medicinal chemistry, structural biology, and synthetic protocols governing this scaffold, using Cabozantinib (XL184) as the primary case study.

Structural Biology & Mechanism: The "Cyclopropyl Effect"

Conformational Restriction & Entropy

The primary utility of the cyclopropane-1,1-dicarboxamide scaffold is its ability to minimize the entropic penalty of binding. In a linear alkyl chain (e.g., a malonamide derivative), the central carbon has free rotation, populating multiple non-productive conformers.

  • Thorpe-Ingold Effect (Gem-Dialkyl Effect): The cyclopropane ring enforces a rigid bond angle of 60° internally, which expands the external bond angle (

    
    ).
    
  • Vector Positioning: This "pinched" geometry forces the two amide substituents into a specific spatial orientation, ideal for bridging the ATP-binding cleft and the allosteric hydrophobic back pocket .

Type II Binding Mode (DFG-out)

Kinase inhibitors utilizing this scaffold, such as Cabozantinib, typically function as Type II inhibitors . They stabilize the kinase in its inactive conformation where the conserved DFG (Asp-Phe-Gly) motif moves out of the active site.

  • The Hinge Binder: A heterocycle (e.g., quinoline) binds to the ATP hinge region.

  • The Linker (Cyclopropane): The dicarboxamide core acts as a rigid rod, traversing the "gatekeeper" residue.

  • The Hydrophobic Tail: The second amide directs a hydrophobic group (e.g., fluorophenyl) into the deep hydrophobic pocket created by the DFG-out movement.

Metabolic Stability

The cyclopropyl group is bioisosteric to an isopropyl group but offers superior metabolic stability. The


-like character of the cyclopropane C-H bonds (higher bond dissociation energy) makes them resistant to Cytochrome P450-mediated oxidation, a common liability for isopropyl or ethyl linkers.

Case Study: Cabozantinib (XL184)

Cabozantinib represents the pinnacle of this scaffold's application. It is a multi-targeted tyrosine kinase inhibitor (TKI) with potent activity against MET, VEGFR2, and RET .

Pharmacophore Dissection
  • Hinge Region: 6,7-Dimethoxyquinoline moiety.[1][2][3][4][5] Mimics the adenine ring of ATP.

  • Linker: Cyclopropane-1,1-dicarboxamide.[1][2][3][4][5][6] This is the critical "switch" that enforces the Type II binding geometry.

  • Allosteric Pocket: 4-Fluorophenyl moiety.[2][3][4][5] Occupies the hydrophobic pocket adjacent to the ATP site, stabilizing the inactive kinase form.

Binding Interactions

Crystallographic data and docking studies suggest the following interaction network:

  • Quinoline N1: H-bond acceptor from the backbone NH of the hinge residue (e.g., Met1003 in MET).

  • Dicarboxamide NHs: Form a "donor-donor" motif that interacts with the conserved Glutamate (

    
    C-helix) and Aspartate (DFG motif).
    
  • Cyclopropane Ring: Provides van der Waals contacts with the gatekeeper residue, acting as a rigid spacer.

Experimental Protocols

Synthesis of the Cyclopropane-1,1-Dicarboxamide Core

The synthesis requires a sequential amidation strategy to introduce two different amine fragments (the "Head" and the "Tail") onto the cyclopropane core.

Protocol: Sequential Amidation Strategy

Phase A: Mono-Amidation (Formation of the "Tail")

  • Starting Material: Cyclopropane-1,1-dicarboxylic acid (or its dimethyl ester).

  • Activation: Dissolve 1.0 eq of Cyclopropane-1,1-dicarboxylic acid in anhydrous THF. Add 1.0 eq of Thionyl Chloride (

    
    ) or Oxalyl Chloride dropwise at 0°C. Note: Controlling stoichiometry is critical to prevent diamide formation.
    
  • Amine Addition: Add 1.0 eq of 4-Fluoroaniline and 2.0 eq of DIPEA. Stir at RT for 4 hours.

  • Workup: Quench with water, extract with EtOAc. The product is 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid .

Phase B: Second Amidation (Coupling the "Head")

  • Activation: Dissolve the mono-acid intermediate from Phase A in DMF.

  • Coupling Agent: Add 1.2 eq of HATU (or EDCI/HOAt) and 3.0 eq of DIPEA. Stir for 15 mins.

  • Amine Addition: Add 1.0 eq of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (The "Head" fragment).

  • Reaction: Heat to 60°C for 12 hours.

  • Purification: Precipitate with water or purify via Flash Chromatography (DCM/MeOH gradient).

Biochemical Kinase Assay (VEGFR2/MET)

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay measuring the phosphorylation of a peptide substrate.

Reagents:

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Substrate: Biotin-labeled Poly(Glu,Tyr) 4:1.

  • Detection: Europium-labeled anti-phosphotyrosine antibody + Streptavidin-APC.

Step-by-Step:

  • Compound Prep: Prepare 3-fold serial dilutions of the Cyclopropane inhibitor in 100% DMSO. Transfer 50 nL to a 384-well low-volume plate.

  • Enzyme Addition: Add 2.5

    
    L of recombinant VEGFR2 or MET enzyme (final conc. 0.5 nM) in Kinase Buffer. Incubate 10 min at RT.
    
  • Reaction Start: Add 2.5

    
    L of ATP/Substrate mix (Final ATP at 
    
    
    
    , Substrate at 200 nM).
  • Incubation: Incubate for 60 mins at RT.

  • Termination: Add 5

    
    L of Detection Mix (EDTA to stop reaction + Detection antibodies).
    
  • Read: Measure TR-FRET signal (Ex 337 nm, Em 620/665 nm) on a multimode plate reader (e.g., PerkinElmer EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to determine

    
    .
    

Data Summary: Cyclopropane vs. Open-Chain Analogs

The following table illustrates the impact of the cyclopropane ring on potency and stability (representative data based on SAR trends in MET inhibitors).

Scaffold TypeLinker StructureMET IC50 (nM)VEGFR2 IC50 (nM)T1/2 (Microsomal Stability)
Cabozantinib Cyclopropane-1,1-dicarboxamide 1.3 0.035 > 60 min
Analog AMalonamide (Open Chain, -CH2-)45.012.015 min
Analog BDimethyl-malonamide (Gem-dimethyl)5.21.145 min
Analog CCyclobutane-1,1-dicarboxamide8.52.4> 60 min

Interpretation: The cyclopropane ring provides the optimal balance of potency (via rigid vector alignment) and metabolic stability. The open-chain malonamide loses potency due to entropic penalties. The gem-dimethyl analog recovers some potency but lacks the precise angular constraint of the cyclopropane.

Visualizations

Diagram: Type II Binding Mode Interaction Map

This diagram illustrates how the cyclopropane scaffold positions the inhibitor within the kinase pocket.

BindingMode cluster_pocket Kinase Active Site (DFG-out) cluster_inhibitor Cabozantinib Structure Hinge Hinge Region (Met1003) Gatekeeper Gatekeeper Residue DFG DFG Motif (Asp-Phe-Gly) Inactive Conformation HydroPocket Hydrophobic Back Pocket (Allosteric Site) Quinoline Quinoline Ring (Hinge Binder) Quinoline->Hinge H-Bond (Acceptor) Cyclopropane Cyclopropane-1,1-dicarboxamide (Rigid Linker) Quinoline->Cyclopropane Covalent Bond Cyclopropane->Gatekeeper vdW Contact Cyclopropane->DFG H-Bond Network (Amide NHs) FluoroPhenyl Fluorophenyl Ring (Hydrophobic Tail) Cyclopropane->FluoroPhenyl Covalent Bond FluoroPhenyl->HydroPocket Hydrophobic Interaction

Caption: Schematic of Cabozantinib binding to MET kinase. The cyclopropane linker rigidly orients the tail into the hydrophobic pocket while the quinoline anchors to the hinge.

Diagram: Sequential Amidation Synthesis Workflow

A logical flow for synthesizing the asymmetric dicarboxamide core.

Synthesis Start Cyclopropane-1,1- dicarboxylic acid Step1 Activation 1: SOCl2 or Oxalyl Chloride (Controlled Stoichiometry) Start->Step1 Inter1 Intermediate: Mono-Acid Chloride Step1->Inter1 Step2 Amidation 1: + 4-Fluoroaniline (Tail Fragment) Inter1->Step2 Inter2 Intermediate: Mono-Amide Acid Step2->Inter2 Step3 Activation 2: HATU / EDCI Inter2->Step3 Step4 Amidation 2: + Quinoline-Aniline (Head Fragment) Step3->Step4 Product Final Product: Cabozantinib Step4->Product

Caption: Step-wise synthetic pathway for the asymmetric assembly of the cyclopropane-1,1-dicarboxamide scaffold.

References

  • Yakes, F. M., et al. (2011). Cabozantinib (XL184), a Novel MET and VEGFR2 Inhibitor, Simultaneously Suppresses Metastasis, Angiogenesis, and Tumor Growth. Molecular Cancer Therapeutics.[7]

  • Exelixis, Inc. (2012).Cabozantinib (COMETRIQ)

  • Lombardo, L. J., et al. (2004).Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)piperazin- 1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. (Reference for general Type II binding principles). Journal of Medicinal Chemistry.

  • Wernig, G., et al. (2008).Efficacy of TG101348, a selective JAK2 inhibitor, in treatment of a murine model of JAK2V617F-induced polycythemia vera. (Context for kinase inhibitor scaffold design). Cancer Cell.

  • Bentzien, F., et al. (2013). In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer. Thyroid.[1][8]

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Exploratory

The Phenyl-Cyclopropanecarboxamide Scaffold: A Technical Guide to Unlocking its Therapeutic Potential

Introduction: The Allure of a Strained Ring in Drug Design In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer a blend of structural rigidity, metabolic stability, and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Allure of a Strained Ring in Drug Design

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer a blend of structural rigidity, metabolic stability, and precise vectoral orientation is paramount. Among the myriad of structural motifs, the cyclopropane ring, despite its inherent ring strain, has emerged as a privileged scaffold.[1] Its unique electronic and conformational properties, including shorter and stronger C-H bonds and enhanced p-character in its C-C bonds, make it a valuable tool for medicinal chemists.[1][2] When incorporated into a larger molecular framework, the cyclopropyl group can impart significant improvements in potency, metabolic stability, and pharmacokinetic profiles, often by locking the molecule into its bioactive conformation.[2]

This guide focuses on a particularly intriguing class of compounds: the phenyl-cyclopropanecarboxamide derivatives. This scaffold combines the rigid cyclopropane core with the versatile phenyl and carboxamide functionalities, creating a platform for developing highly specific and potent modulators of various biological targets. The phenyl group serves as a key interaction point with protein targets and a site for synthetic modification, while the carboxamide linkage provides a crucial hydrogen bonding motif.

Our exploration will delve into the intricate structure-activity relationships (SAR) that govern the biological effects of these derivatives. We will examine how subtle modifications to the phenyl rings and the cyclopropane core can dramatically influence target affinity and selectivity. Furthermore, this guide will provide detailed, field-proven experimental protocols for the synthesis and biological evaluation of these compounds, offering researchers a practical roadmap for their own investigations. By understanding the "why" behind the experimental choices, from synthetic strategies to assay selection, we aim to equip researchers with the knowledge to rationally design and develop the next generation of phenyl-cyclopropanecarboxamide-based therapeutics.

Deconstructing the Scaffold: A Journey into Structure-Activity Relationships

The therapeutic potential of phenyl-cyclopropanecarboxamide derivatives is unlocked through a deep understanding of their structure-activity relationships. The rigid cyclopropane ring serves as a central scaffold, positioning the phenyl and amide substituents in a defined three-dimensional space, which is critical for precise interactions with biological targets. The following sections will dissect the key structural components and their impact on biological activity, using the example of orexin receptor antagonists to illustrate these principles.

The Core Phenyl-Cyclopropanecarboxamide Moiety: A Foundation for Potency

The fundamental phenyl-cyclopropanecarboxamide core is the bedrock upon which potent and selective ligands are built. The relative stereochemistry of the substituents on the cyclopropane ring is a critical determinant of biological activity. For instance, in the development of orexin receptor antagonists, it was discovered that the trans configuration of the phenyl and carboxamide groups on the cyclopropane ring was essential for high affinity.

Case Study: N-Aryl-2-Phenylcyclopropanecarboxamides as Orexin Receptor Antagonists

Insomnia is a prevalent sleep disorder, and antagonists of the orexin 1 (OX1) and orexin 2 (OX2) receptors have emerged as a promising therapeutic strategy.[3] A series of N-aryl-2-phenylcyclopropanecarboxamide derivatives have been identified as potent and orally active orexin receptor antagonists.[3] The exploration of the SAR of this series provides a clear illustration of the principles outlined above.

The N-aryl ring of the carboxamide is a key interaction domain with the orexin receptors. Modifications to this ring have a profound impact on binding affinity.

// Nodes Scaffold [label="Phenyl-Cyclopropanecarboxamide Core", fillcolor="#F1F3F4", fontcolor="#202124"]; N_Aryl [label="N-Aryl Ring", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activity [label="Orexin Receptor Antagonism", fillcolor="#34A853", fontcolor="#FFFFFF"]; Substitution [label="Substituent", fillcolor="#FBBC05", fontcolor="#202124"]; Pyridine [label="Pyridine Ring", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyano [label="Cyano Group\n(e.g., 5-cyanopyridin-2-yl)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Scaffold -> N_Aryl [label=" attached to"]; N_Aryl -> Activity [label=" influences"]; Substitution -> N_Aryl [label=" modifies"]; Pyridine -> Substitution [label=" as"]; Cyano -> Pyridine [label=" substitution on"]; } dot Caption: SAR of the N-Aryl Ring in Orexin Antagonists.

As demonstrated in the work by Yoshida and colleagues, replacing a simple phenyl ring with a pyridine ring at the N-aryl position can significantly enhance potency.[3] Furthermore, the introduction of a cyano group at the 5-position of the pyridine ring leads to a substantial increase in affinity for both OX1 and OX2 receptors. This suggests that the cyano group may be involved in a key hydrogen bond or dipolar interaction within the receptor's binding pocket.

The 2-phenyl ring on the cyclopropane core also plays a crucial role in receptor binding. The substitution pattern on this ring can modulate both potency and selectivity.

// Nodes Core [label="Cyclopropane Core", fillcolor="#F1F3F4", fontcolor="#202124"]; Phenyl_Ring [label="2-Phenyl Ring", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Potency [label="Binding Affinity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Substituent [label="[(Dimethoxyphenyl)oxymethyl] Group", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Core -> Phenyl_Ring [label=" bears"]; Phenyl_Ring -> Potency [label=" modulates"]; Substituent -> Phenyl_Ring [label=" modification of"]; } dot Caption: Impact of 2-Phenyl Ring Modification on Potency.

In the same series of orexin antagonists, the introduction of a [(3,4-dimethoxyphenyl)oxymethyl] substituent at the 2-position of the phenylcyclopropane ring resulted in a significant boost in activity.[3] This bulky, electron-rich substituent likely occupies a hydrophobic pocket within the receptor, leading to enhanced van der Waals interactions.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the SAR data for a selection of N-aryl-2-phenylcyclopropanecarboxamide derivatives as orexin receptor antagonists, highlighting the impact of the substitutions discussed above.

CompoundR (N-Aryl Group)X (2-Phenyl Group Substituent)OX1 IC50 (nM)OX2 IC50 (nM)
1 PhenylH1300580
2 5-Cyanopyridin-2-ylH11036
3 Phenyl[(3,4-Dimethoxyphenyl)oxymethyl]7829
33b 5-Cyanopyridin-2-yl[(3,4-Dimethoxyphenyl)oxymethyl]208.6

Data extracted from Yoshida et al., Bioorg. Med. Chem. 2014, 22 (21), 6071-6088.[3]

This quantitative data clearly illustrates the synergistic effect of optimizing both the N-aryl and the 2-phenyl substituents. The combination of the 5-cyanopyridin-2-yl group and the [(3,4-dimethoxyphenyl)oxymethyl] substituent in compound 33b leads to a dramatic increase in potency against both orexin receptors.

Experimental Protocols: From Synthesis to Biological Evaluation

The successful investigation of phenyl-cyclopropanecarboxamide derivatives hinges on robust and reproducible experimental protocols. This section provides detailed, step-by-step methodologies for the synthesis of a representative compound and its subsequent in vitro biological evaluation. The causality behind the choice of reagents and procedures is explained to provide a deeper understanding of the experimental design.

Synthesis of a Representative Phenyl-Cyclopropanecarboxamide Derivative

The following protocol details the synthesis of a key intermediate, 1-phenylcyclopropane-1-carboxylic acid, and its subsequent coupling to form a target carboxamide. The initial step involves a cyclopropanation reaction, a common method for forming the three-membered ring.[4]

// Nodes Start [label="2-Phenylacetonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Cyclopropanation with\n1,2-Dibromoethane & NaOH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="1-Phenylcyclopropanecarbonitrile", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Hydrolysis with\nConcentrated HCl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate2 [label="1-Phenylcyclopropane-1-carboxylic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Amide Coupling with\nSubstituted Aniline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_Product [label="N-Aryl-1-phenylcyclopropanecarboxamide", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Final_Product; } dot Caption: General Synthetic Workflow for Phenyl-Cyclopropanecarboxamides.

This step utilizes a phase-transfer-catalyzed alkylation to construct the cyclopropane ring. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is crucial for facilitating the reaction between the aqueous sodium hydroxide and the organic reactants.

  • Materials: 2-Phenylacetonitrile, 1,2-Dibromoethane, Sodium Hydroxide (50% w/v aqueous solution), Tetrabutylammonium Bromide (TBAB).

  • Procedure:

    • To a stirred solution of 2-phenylacetonitrile (1.0 eq) in water, add 50% aqueous sodium hydroxide (10.0 eq).

    • Add TBAB (0.1 eq) to the mixture.

    • Slowly add 1,2-dibromoethane (1.5 eq) to the reaction mixture at room temperature.

    • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and extract with an organic solvent (e.g., dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-phenylcyclopropane-1-carbonitrile, which can be used in the next step without further purification.

The nitrile intermediate is hydrolyzed under acidic conditions to yield the corresponding carboxylic acid. Concentrated hydrochloric acid is a common and effective reagent for this transformation.

  • Materials: 1-Phenylcyclopropane-1-carbonitrile, Concentrated Hydrochloric Acid.

  • Procedure:

    • Add concentrated hydrochloric acid to the crude 1-phenylcyclopropane-1-carbonitrile from the previous step.

    • Heat the mixture to reflux and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Cool the reaction mixture and pour it onto crushed ice.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude carboxylic acid can be purified by recrystallization or column chromatography.

The final step involves the coupling of the carboxylic acid with a desired aniline derivative. A variety of coupling reagents can be employed, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a popular choice due to its high efficiency and mild reaction conditions.

  • Materials: 1-Phenylcyclopropane-1-carboxylic acid, substituted aniline (e.g., 2-amino-5-cyanopyridine), HATU, Diisopropylethylamine (DIPEA), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 1-phenylcyclopropane-1-carboxylic acid (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-1-phenylcyclopropanecarboxamide.

In Vitro Biological Evaluation: NLRP3 Inflammasome Inhibition Assay

The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a range of inflammatory diseases.[5] Phenyl-cyclopropanecarboxamide derivatives have been explored as inhibitors of this pathway. The following protocol outlines a standard in vitro assay to assess the inhibitory activity of test compounds on the NLRP3 inflammasome.

// Nodes Start [label="THP-1 Monocytes", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Differentiation with PMA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Differentiated_Cells [label="Macrophage-like Cells", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Priming with LPS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Primed_Cells [label="Primed Macrophages", fillcolor="#FBBC05", fontcolor="#202124"]; Step3 [label="Inhibitor Treatment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Treated_Cells [label="Compound-Treated Cells", fillcolor="#FBBC05", fontcolor="#202124"]; Step4 [label="Activation with Nigericin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Activated_Cells [label="Activated Inflammasome", fillcolor="#FBBC05", fontcolor="#202124"]; Step5 [label="Quantification of IL-1β Release (ELISA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="IC50 Determination", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Differentiated_Cells; Differentiated_Cells -> Step2; Step2 -> Primed_Cells; Primed_Cells -> Step3; Step3 -> Treated_Cells; Treated_Cells -> Step4; Step4 -> Activated_Cells; Activated_Cells -> Step5; Step5 -> Result; } dot Caption: Workflow for the In Vitro NLRP3 Inflammasome Inhibition Assay.

  • Cell Line: Human THP-1 monocytes.

  • Materials: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Phorbol 12-myristate 13-acetate (PMA), Lipopolysaccharide (LPS), Nigericin, Test compounds (dissolved in DMSO), Human IL-1β ELISA kit.

  • Procedure:

    • Cell Culture and Differentiation: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Differentiate the cells into macrophage-like cells by seeding them in a 96-well plate and treating with PMA (50-100 ng/mL) for 48-72 hours.

    • Priming: After differentiation, replace the medium with fresh medium containing LPS (1 µg/mL) and incubate for 3 hours. This "priming" step upregulates the expression of NLRP3 and pro-IL-1β.

    • Inhibitor Treatment: Prepare serial dilutions of the test compounds in cell culture medium. After priming, add the test compounds to the respective wells and incubate for 1 hour. Include a vehicle control (DMSO).

    • Activation: Add nigericin (to a final concentration of 10 µM) to all wells (except the negative control) to activate the NLRP3 inflammasome. Incubate for 1 hour.

    • Quantification of IL-1β Release: Collect the cell culture supernatants and quantify the amount of secreted IL-1β using a commercially available human IL-1β ELISA kit, following the manufacturer's instructions.

    • Data Analysis: Calculate the percentage of inhibition of IL-1β release for each compound concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The phenyl-cyclopropanecarboxamide scaffold has unequivocally demonstrated its value in modern drug discovery, serving as a versatile and potent platform for the development of novel therapeutics. The inherent structural rigidity and unique electronic properties of the cyclopropane ring, coupled with the vast possibilities for synthetic diversification of the phenyl and amide components, provide a rich chemical space for exploration.

As we have seen through the lens of orexin receptor antagonists, a systematic and rational approach to modifying this scaffold, guided by a thorough understanding of structure-activity relationships, can lead to compounds with exceptional potency and desirable pharmacological profiles. The ability to fine-tune interactions with biological targets through subtle structural changes underscores the power of this molecular framework.

The future of phenyl-cyclopropanecarboxamide derivatives in medicinal chemistry is bright. Continued exploration of this scaffold against a wider array of biological targets, including kinases, proteases, and other enzymes implicated in disease, is warranted. The development of novel and more efficient synthetic methodologies will further accelerate the discovery process, allowing for the rapid generation of diverse chemical libraries. Furthermore, the application of computational modeling and machine learning will undoubtedly play an increasingly important role in predicting the biological activity of new derivatives and guiding their design.

References

  • BioKB. (n.d.). Design, synthesis, and structure–activity relationships of a series of novel N-aryl-2-phenylcyclopropanecarboxamide that are potent and orally active orexin receptor antagonists. Retrieved from [Link]

  • Yoshida, Y., et al. (2014). Design, synthesis, and structure-activity relationships of a series of novel N-aryl-2-phenylcyclopropanecarboxamide that are potent and orally active orexin receptor antagonists. Bioorganic & Medicinal Chemistry, 22(21), 6071-6088. Retrieved from [Link]

  • Ferreira, V. F., & de Souza, M. C. B. V. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Current Organic Chemistry, 14(1), 26-44. Retrieved from [Link]

  • Panasa, M., et al. (2023). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon, 9(2), e13111. Retrieved from [Link]

  • Yoshida, Y., et al. (2014). Design, synthesis, and structure–activity relationships of a series of novel N-aryl-2-phenylcyclopropanecarboxamide that are potent and orally active orexin receptor antagonists. ResearchGate. Retrieved from [Link]

  • Adam, G. C., et al. (2010). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry - A European Journal, 16(31), 9479-9483. Retrieved from [Link]

  • Promega Connections. (2024, January 25). Cell-Based Target Engagement and Functional Assays for NLRP3 Inhibitor Profiling Help Identify Successes and Failures. Retrieved from [Link]

  • Guo, H., & Ting, J. P.-Y. (2021). Inflammasome assays in vitro and in mouse models. Current Protocols in Immunology, 135(1), e119. Retrieved from [Link]

  • Novakov, O., et al. (2025). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Reviews, 94(3), 245-276. Retrieved from [Link]

  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

Sources

Foundational

Precision Electrophiles: A Technical Guide to Alpha-Bromo Ketone Probes in Chemical Biology

Executive Summary Alpha-bromo ketones ( -BKs) represent a foundational class of electrophilic affinity probes in chemical biology. Unlike Michael acceptors (e.g., acrylamides) that rely on reversible or irreversible conj...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Alpha-bromo ketones (


-BKs) represent a foundational class of electrophilic affinity probes in chemical biology. Unlike Michael acceptors (e.g., acrylamides) that rely on reversible or irreversible conjugate addition, 

-BKs function primarily through rapid irreversible alkylation (

) of nucleophilic residues. While historically viewed as promiscuous alkylating agents, modern ligand-directed design has refined them into precision tools for Activity-Based Protein Profiling (ABPP) and Target Identification .

This guide details the mechanistic basis, synthesis, and experimental application of


-BK probes, providing a robust framework for researchers dissecting covalent protein-ligand interactions.

Mechanistic Foundation

The utility of the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-BK warhead lies in its intrinsic reactivity profile. The bromine atom exerts a strong inductive effect (-I), increasing the electrophilicity of the 

-carbon.
The Reactivity Spectrum

In the context of cysteine targeting, reactivity follows the halogen leaving group ability:



  • Chloro-ketones: Often too unreactive for rapid labeling at physiological pH without significant enzymatic catalysis.

  • Bromo-ketones: The "Goldilocks" zone—sufficiently reactive to label nucleophiles within minutes to hours, yet stable enough to survive aqueous buffer incubation (unlike many acid chlorides or iodides).

  • Iodo-ketones: Highly reactive, often leading to non-specific background labeling (promiscuity).

Reaction Mechanism

The primary mechanism is a bimolecular nucleophilic substitution (


). In the active site of a cysteine protease or kinase, the target thiol is often activated (deprotonated to thiolate, 

) by a neighboring catalytic dyad/triad, dramatically accelerating the reaction compared to bulk solvent cysteines.

ReactionMechanism Cys Target Cysteine (Thiolate Form) TS Transition State [S...C...Br]‡ Cys->TS Nucleophilic Attack Probe Alpha-Bromo Ketone Probe Probe->TS Product S-Alkylated Protein (Stable Thioether) TS->Product Irreversible Alkylation HBr Leaving Group (Br-) TS->HBr

Figure 1: The


 reaction pathway between a catalytic cysteine thiolate and an alpha-bromo ketone probe.[1]

Probe Design Architecture

To transition from a generic alkylator to a specific probe, the


-BK moiety must be embedded within a scaffold that directs it to the target protein.
ComponentFunctionDesign Considerations
Warhead Covalent attachment

-bromomethyl ketone (BMK) is standard. Steric bulk at the

-position can tune reactivity down.
Recognition Element SpecificityPeptide sequence (for proteases) or ATP-mimetic/inhibitor scaffold (for kinases).
Linker SpacingAlkyl or PEG chains. Must prevent steric clash between the reporter and the protein surface.
Reporter Tag DetectionAlkyne/Azide: For two-step ABPP (Click chemistry).Fluorophore: For direct gel visualization (e.g., Rhodamine, BODIPY).Biotin: For streptavidin enrichment.

Synthesis of -Bromo Ketone Probes

Direct bromination of complex ligands is risky due to functional group incompatibility. The preferred route often involves building the warhead early or using late-stage functionalization of a "diazoketone" intermediate.

Protocol: Bromination via Diazoketone (The Arndt-Eistert Route)

This method is preferred for peptide-based probes (e.g., for caspases or cathepsins) as it converts a carboxylic acid to a bromomethyl ketone.

Reagents:

  • N-protected amino acid or peptide acid.

  • Isobutyl chloroformate / N-methylmorpholine (to form mixed anhydride).

  • Diazomethane (

    
    ) or TMS-diazomethane.
    
  • HBr (33% in acetic acid).

Step-by-Step Workflow:

  • Activation: Dissolve the carboxylic acid substrate in dry THF at -20°C. Add 1.1 eq N-methylmorpholine and 1.1 eq isobutyl chloroformate. Stir for 20 min to form the mixed anhydride.

  • Diazotization: Filter off the amine salt precipitate. Add excess diazomethane (ether solution) at 0°C. Caution: Diazomethane is explosive; use blast shield and specialized glassware. Stir for 3 hours to form the

    
    -diazoketone.
    
  • Bromination: Treat the isolated diazoketone with HBr/Acetic acid (1.0 eq) at 0°C dropwise. Nitrogen gas evolution (

    
    ) indicates reaction progress.
    
  • Workup: Neutralize immediately with saturated

    
     (acidic conditions promote degradation). Extract with ethyl acetate.
    

Expert Insight: Do not leave the product in HBr/AcOH for long; hydrolysis to the


-hydroxy ketone or acetate will occur.

Experimental Application: Activity-Based Protein Profiling (ABPP)

This protocol describes the labeling of cysteine proteases in cell lysate using a biotinylated


-BK probe.
Buffer Preparation
  • Lysis Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% Triton X-100.

    • Note: Avoid DTT or

      
      -mercaptoethanol. Exogenous thiols will quench the probe immediately.
      
  • Quench Buffer: 6M Urea or 2x SDS-PAGE loading buffer containing 100 mM DTT.

Labeling Workflow

ABPP_Workflow Lysate 1. Prepare Proteome (Cell Lysate, 1-2 mg/mL) Incubate 2. Probe Incubation (1-10 µM Probe, 30-60 min, RT) Lysate->Incubate Click 3. Click Chemistry (If probe is alkyne/azide tagged) + CuSO4, TCEP, Ligand Incubate->Click Two-step ABPP Quench 4. Quench Reaction (Add SDS + DTT, Boil) Incubate->Quench Direct Probe Click->Quench Analysis 5. Analysis (SDS-PAGE or Streptavidin Enrichment) Quench->Analysis

Figure 2: Standard ABPP workflow for covalent probe labeling.

  • Lysate Prep: Harvest cells and lyse in Lysis Buffer. Centrifuge (14,000 x g, 10 min) to remove debris. Adjust protein concentration to 1 mg/mL.

  • Probe Addition: Add the

    
    -BK probe (from 100x DMSO stock) to the lysate. Final concentration typically 1–10 
    
    
    
    M.
    • Control: Pre-incubate a sample with a known inhibitor (e.g., iodoacetamide or a specific drug) for 30 min before adding the probe to define non-specific background.

  • Incubation: Incubate at Room Temperature (RT) for 30–60 minutes.

    • Causality: Longer times increase background labeling of non-catalytic surface cysteines.

  • Click Chemistry (Optional): If using an alkyne-probe, add reporter mix:

    • 
       Azide-Rhodamine (or Biotin-Azide)
      
    • 
       TCEP (fresh)
      
    • 
       TBTA (ligand)
      
    • Incubate 1 hour at RT.

  • Quench: Add 4x SDS-loading buffer (with reducing agent). Boil for 5 minutes.

  • Readout: Run on SDS-PAGE. Scan for fluorescence or perform Western Blot (Streptavidin-HRP).

Safety & Stability (Critical)

Lachrymatory Hazard

Alpha-bromo ketones (e.g., phenacyl bromide) are potent lachrymators (tear gas agents).[2]

  • Handling: Always weigh and dissolve solids in a functioning fume hood.

  • Decontamination: Rinse glassware with a dilute solution of sodium thiosulfate or a mixture of ethanol/amine to quench the electrophile before removing from the hood.

Chemical Stability

-BKs are susceptible to two main degradation pathways:
  • Hydrolysis: In aqueous buffers (especially > pH 8), the bromide is displaced by hydroxide, forming the

    
    -hydroxy ketone (inactive).
    
  • Photolysis: Carbon-Bromine bonds are light-sensitive. Store probes in amber vials or foil-wrapped containers.

  • Storage: Solid probes are stable at -20°C. DMSO stocks should be kept anhydrous and used within 1-2 months to prevent loss of potency.

References

  • Activity-Based Protein Profiling (General Principles)

    • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry.
  • Cysteine Protease Targeting with Halomethyl Ketones

    • Kato, D., et al. (2005). Activity-based probes that target diverse cysteine protease families.[3] Nature Chemical Biology.[3]

  • Synthesis of Bromomethyl Ketones (Arndt-Eistert)

    • Lienhard, G. E. (1973). Enzymatic catalysis and transition-state theory.
    • Protocol Reference: Podlech, J., & Seebach, D. (1995). The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie.
  • Reactivity of Alpha-Halo Ketones

    • Gao, J., et al. (2020). Halogenation of Ketones via Enols.[4][5][6] Master Organic Chemistry.

  • Safety Data (Lachrym

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6509, 2-Bromoacetophenone.

Sources

Protocols & Analytical Methods

Method

Covalent docking of N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide to kinases

Application Note: Covalent Docking of -Haloacetyl Probes to Kinases Abstract & Scope This application note details the computational workflow for covalently docking N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide (ref...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Covalent Docking of -Haloacetyl Probes to Kinases

Abstract & Scope

This application note details the computational workflow for covalently docking N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide (referred to herein as Ligand-Br ) into kinase targets. Unlike Michael acceptors (e.g., acrylamides) which require specific activation, the


-bromoacetyl  warhead is a highly reactive electrophile that functions via a classic 

mechanism.

This guide addresses the specific challenges of docking such high-reactivity probes:

  • Reactivity vs. Specificity: Distinguishing between non-specific alkylation and proximity-driven covalent bonding.

  • Geometric Constraints: Modeling the

    
     backside attack required for bromide displacement.
    
  • Scoring: Evaluating the "Pre-reactive" encounter complex versus the "Post-reactive" covalent adduct.

Chemical & Mechanistic Grounding

To accurately model the binding of Ligand-Br , one must understand the reaction coordinate. The bromoacetyl group targets solvent-exposed cysteines (e.g., Cys481 in BTK, Cys797 in EGFR) via nucleophilic substitution.

The Reaction Coordinate ( )

The reaction proceeds through a transition state where the cysteine thiolate (


) attacks the 

-carbon of the acetyl group, displacing the bromide ion (

).[1]
  • Key Modeling Constraint: The docking algorithm must prioritize poses where the Cys-Sulfur is aligned with the C-

    
    —Br bond axis.
    
  • Stereochemical Inversion: The configuration at the C-

    
     carbon inverts, although for a non-chiral glycine-like linker, this results in a specific geometric projection of the carbonyl oxygen.
    
Mechanism Visualization

The following diagram illustrates the reaction pathway that the docking software must simulate (either explicitly or via geometric constraints).

SN2_Mechanism Reactants Pre-Reactive Complex (Non-Covalent Encounter) TS Transition State (Backside Attack, 180°) Reactants->TS Alignment of S- and C-Br Product Covalent Adduct (Thioether Bond Formed) TS->Product Loss of Br- Ligand Ligand-Br (Electrophile) Ligand->Reactants Cys Cysteine Thiolate (Nucleophile) Cys->Reactants

Figure 1: Reaction coordinate for the


-bromoacetyl warhead. The computational challenge is identifying the "Pre-Reactive" state that is geometrically competent to reach the "Transition State."

Computational Protocol (Step-by-Step)

This protocol utilizes a "Two-State" approach (simulating both non-covalent affinity and covalent bond formation), compatible with industry-standard platforms like Schrödinger CovDock or MOE Covalent Docking .

Phase 1: Ligand Preparation

The specific structure of Ligand-Br contains a cyclopropanecarboxamide "tail" (hydrophobic cap) and the bromoacetyl "head."

  • Generation: Generate 3D coordinates from SMILES.

  • Ionization: The amide nitrogen is neutral at physiological pH (7.4). Ensure the cyclopropane ring is in a low-energy chair/boat conformation if applicable (though cyclopropane is rigid).

  • Stereochemistry: The bromoacetyl group is achiral, but the amide bond (phenyl-cyclopropane) has trans preference.

  • Tagging: Explicitly define the Carbon-

    
     as the Reactive Atom  and the Bromine as the Leaving Group .
    
Phase 2: Protein Preparation

Critical Step: Standard protonation algorithms often protonate Cysteines (


). For reaction, the Cysteine must be modeled as a Thiolate (

)
or the software must treat it as a reactive singlet.
  • H-Bond Network: Optimize H-bonds (e.g., PROPKA) to determine if the target Cysteine is stabilized in a deprotonated state by adjacent residues (e.g., a Histidine or Aspartate base).

  • Receptor Grid: Define the active site box centered on the target Cysteine (e.g., 20 Å cube).

  • Constraint Definition: Set a positional constraint: Ligand C-

    
     must be within 3.5 Å of Cysteine Sulfur.
    
Phase 3: Covalent Docking Workflow

We employ a "Virtual Screening" (VS) mode logic to filter out sterically incompatible poses before bond formation.

StepActionRationale
1. Mutation Temporarily mutate target Cys

Ala.
Removes steric clash of the sulfur, allowing the ligand to explore the "pre-reactive" pocket depth.
2. Soft Docking Dock Ligand-Br into the Ala-mutant.Identifies favorable non-covalent poses (van der Waals/Electrostatics) driven by the cyclopropane-phenyl scaffold.
3. Filtering Filter poses where C-

is > 4.0 Å from Ala-C

.
If the warhead isn't near the residue, the reaction cannot occur (proximity effect).
4. Restoration Mutate Ala

Cys; Form C-S bond.
Restores the native residue and explicitly creates the covalent linkage.
5. Minimization Energy minimize the complex.[2][3][4]Relieves strain introduced by bond formation.
6. Scoring Calculate

.
Scores the stability of the final adduct.

Workflow Visualization

The following diagram details the logic flow for the computational experiment.

Docking_Workflow Start Input: Ligand-Br & Kinase Structure Prep Prep: Protonation & Cys->Ala Mutation Start->Prep Grid Grid Generation (Center on ATP Pocket) Prep->Grid Dock_NonCov Initial Docking (Glide/AutoDock) (Soft Potential) Grid->Dock_NonCov Filter Filter: Warhead < 4.0Å from Residue? Dock_NonCov->Filter Reaction Simulate Reaction: Form C-S Bond, Remove Br Filter->Reaction Yes Discard Discard Pose Filter->Discard No Refine Prime/MM-GBSA Minimization Reaction->Refine Final Output: Ranked Covalent Poses Refine->Final

Figure 2: Logic flow for the covalent docking algorithm. Note the "Filter" step is critical to avoid false positives where the ligand binds but the warhead is misplaced.

Data Analysis & Interpretation

When analyzing the results for N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide , you will generate two primary metrics. Use this table to interpret your hits.

MetricDescriptionTarget ValueInterpretation
Docking Score (Affinity) The non-covalent interaction energy (H-bonds, Pi-stacking of the phenyl ring).< -7.0 kcal/molIndicates the scaffold actually fits the pocket before reaction.
Covalent Energy Penalty The energy cost to distort the ligand/protein to form the bond.< 5.0 kcal/molHigh penalty (>10) implies the bond is "forced" and physically unlikely to form.
RMSD (vs Core) Deviation of the cyclopropane tail from known inhibitors (if available).< 2.0 ÅEnsures the binding mode is consistent with known kinase pharmacophores.
Troubleshooting False Positives

Since bromoacetyls are highly reactive, you may get high scores simply because the bond can form, even if the scaffold binding is poor.

  • Validation Rule: Always check the "Pre-reactive" pose . If the carbon-bromine bond is not pointing directly at the sulfur (angle

    
    ) in the non-covalent state, the hit is likely an artifact of the algorithm forcing the bond.
    

References

  • Schrödinger, Inc. (2023). CovDock: Covalent Docking Workflow. Schrödinger Suite Documentation. [Link]

  • London, N., et al. (2014). Covalent docking of large libraries for the discovery of chemical probes. Nature Chemical Biology, 10, 1066–1072. [Link]

  • Kumalo, H.M., et al. (2015). Covalent Docking: A Review of the Methodologies and Applications. Molecules, 20(2), 2784-2811. [Link]

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307–317. [Link]

Sources

Application

Optimizing incubation time for bromoacetyl covalent inhibitors

Application Note: Kinetic Optimization of Incubation Times for Bromoacetyl-Based Covalent Inhibitors Abstract Bromoacetyl-based "warheads" ( -halo ketones) are potent electrophiles used in Targeted Covalent Inhibitors (T...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Optimization of Incubation Times for Bromoacetyl-Based Covalent Inhibitors

Abstract

Bromoacetyl-based "warheads" (


-halo ketones) are potent electrophiles used in Targeted Covalent Inhibitors (TCIs) to form irreversible bonds with nucleophilic cysteine residues. Unlike less reactive acrylamides, bromoacetyls possess high intrinsic reactivity, creating a narrow experimental window between specific target engagement and non-specific "promiscuity" or hydrolytic degradation. This guide details the methodology for optimizing incubation times to accurately determine 

, ensuring data reflects true pharmacological potency rather than assay artifacts.

Introduction: The Bromoacetyl Challenge

In covalent drug discovery, the standard metric for potency is not


, but the second-order rate constant 

.[1] This parameter describes the efficiency of the two-step labeling process:
  • Reversible Binding (

    
    ):  The inhibitor binds non-covalently to the pocket.
    
  • Inactivation (

    
    ):  The warhead reacts with the nucleophile to form a permanent covalent bond.
    

The Specific Challenge with Bromoacetyls: Bromoacetyls are "hot" electrophiles. While acrylamides often require specific positioning to react, bromoacetyls can react with solvent-exposed cysteines or undergo hydrolysis in aqueous buffer if incubation times are prolonged.

  • Incubation too short: The reaction does not reach a measurable level of inactivation, leading to an underestimation of potency.

  • Incubation too long: The compound hydrolyzes (loses activity) or reacts non-specifically with other residues (false positives), and the enzyme may degrade.

Critical Experimental Parameters (Expertise & Causality)

Before beginning the protocol, three assay conditions must be strictly controlled. Failure here renders the incubation optimization useless.

A. The Reductant Trap: DTT vs. TCEP
  • The Error: Using Dithiothreitol (DTT) or

    
    -mercaptoethanol.
    
  • The Causality: DTT contains free thiols. These thiols act as decoy nucleophiles, reacting rapidly with the bromoacetyl warhead in solution before it ever reaches the enzyme. This effectively lowers the inhibitor concentration, shifting the

    
     artificially high.
    
  • The Solution: Use TCEP (Tris(2-carboxyethyl)phosphine) .[2][3] TCEP is a phosphine-based reductant that maintains the enzyme's catalytic cysteines in a reduced state without reacting with alkyl halide warheads like bromoacetyls [1].

B. Buffer pH and Nucleophilicity

The reaction rate of bromoacetyls depends on the ionization state of the target cysteine (the thiolate anion,


).
  • Optimization: Maintain pH closely matched to the physiological environment (pH 7.4). Deviating to pH > 8.0 increases the risk of non-specific reaction with lysine residues and hydrolysis of the bromoacetyl chloride/bromide.

C. Compound Stability (Hydrolysis)

Bromoacetyls are susceptible to hydrolysis in aqueous buffers.

  • Protocol Adjustment: Do not prepare intermediate dilutions in aqueous buffer. Perform serial dilutions in 100% DMSO and "jump" into the assay buffer immediately prior to the start of the incubation timer.

Visualizing the Kinetic Mechanism

The following diagram illustrates the two-step mechanism and the competing pathways that necessitate time optimization.

KineticMechanism E_I E + I (Free Enzyme + Inhibitor) EI_rev E·I (Reversible Complex) E_I->EI_rev Kon Hydrolysis Inactive Hydrolysis Product E_I->Hydrolysis Hydrolysis (Time Dependent) NonSpecific Non-Specific Binding E_I->NonSpecific Excess Time EI_rev->E_I Koff EI_cov E-I (Covalent Adduct) EI_rev->EI_cov kinact (Target)

Caption: Figure 1: The two-step covalent inhibition mechanism (


, 

) contrasted with competing artifact pathways (hydrolysis and non-specific binding) that occur during prolonged incubation.

Protocol 1: The Time-Dependent Shift Assay

This protocol determines the optimal incubation time (


) where the 

shift stabilizes, allowing for the calculation of

.

Materials:

  • Target Enzyme (in TCEP-based assay buffer).

  • Bromoacetyl Inhibitor (100x stocks in DMSO).[2]

  • Substrate (Fluorogenic or similar).

  • Plate Reader.

Step-by-Step Methodology:

  • Preparation: Prepare a 2X Enzyme Solution in assay buffer (must contain 0.5–1 mM TCEP, NO DTT ).

  • Inhibitor Plate: Prepare a 10-point serial dilution of the inhibitor in 100% DMSO (50x final concentration).

  • Initiation (The Staggered Start):

    • To test incubation times of 60, 30, 15, and 0 minutes simultaneously on one plate, add enzyme to the inhibitor rows in reverse order.

    • T minus 60 min: Add Enzyme to Row A.

    • T minus 30 min: Add Enzyme to Row B.

    • T minus 15 min: Add Enzyme to Row C.

    • T minus 0 min: Add Enzyme to Row D immediately before substrate addition.

  • Reaction: Add Substrate mixture to all wells to initiate the catalytic reaction.

  • Measurement: Monitor the linear velocity of the reaction (RFU/min) for 10–20 minutes.

  • Calculation: Calculate

    
     for each time point.
    

Interpretation: Plot


 vs. Incubation Time. For a covalent inhibitor, the 

will decrease exponentially.
  • Optimal Time: The point where the curve begins to asymptote (flatten) or where the shift exceeds 10-fold compared to

    
    , provided the enzyme control remains >80% active [2].
    

Protocol 2: Intact Protein Mass Spectrometry (Specificity Check)

Because bromoacetyls are reactive, an


 shift alone is insufficient. You must validate that the inhibition is driven by a single covalent event.

Methodology:

  • Incubate Enzyme (1 µM) with Inhibitor (1.2 µM, slight excess) for the optimized time

    
     derived from Protocol 1.
    
  • Quench reaction with 0.1% Formic Acid.

  • Analyze via LC-MS (Q-TOF or Orbitrap).

  • Deconvolute the mass spectrum.

Success Criteria:

  • Mass Shift: You should observe a mass increase of exactly

    
    . For bromoacetyls, the leaving group is Bromine (79.9 Da). The adduct adds the acetyl group mass.
    
  • Stoichiometry: The primary peak should be Enzyme + 1 Adduct. If you see Enzyme + 2 or + 3, the incubation time is too long or the concentration is too high; the compound is labeling surface residues non-specifically [3].

Data Analysis: Calculating

Once the optimal time and specificity are confirmed, calculate the kinetic parameters.

The Kitz-Wilson Plot:

  • Calculate the pseudo-first-order rate constant (

    
    ) for each inhibitor concentration using the decay of enzyme activity over time:
    
    
    
    
  • Plot ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (y-axis) vs. [Inhibitor] (x-axis).
    
  • Fit to the hyperbolic equation:

    
    
    

Summary Table: Interpreting Kinetic Data

ParameterObservationInterpretationAction

Shift
No shift (

)
Reversible binding only.Warhead is inactive or quenched (Check DTT).

Shift
Shift > 10-foldCovalent mechanism likely.Proceed to MS validation.[4][5][6]
MS Spec +1 AdductSpecific labeling.Valid TCI. Calculate

.[6][7]
MS Spec +2/+3 AdductsNon-specific "swarming".Reduce incubation time or lower [I].

Plot
Linear (no saturation)

Report

from slope (

).

Optimization Workflow Diagram

OptimizationWorkflow Start Start: Bromoacetyl Lead BufferCheck Check Buffer: Remove DTT, Add TCEP Start->BufferCheck IC50Shift Run IC50 Shift Assay (0, 15, 30, 60 min) BufferCheck->IC50Shift Decision1 Is IC50 shift > 5x? IC50Shift->Decision1 Reversible Compound is Reversible or Quenched Decision1->Reversible No MassSpec Intact Protein MS (at t_opt) Decision1->MassSpec Yes Decision2 Stoichiometry? MassSpec->Decision2 MultiLabel Non-Specific: Reduce Time/Conc Decision2->MultiLabel >1 Adduct SingleLabel Specific (1:1): Calculate kinact/KI Decision2->SingleLabel 1 Adduct

Caption: Figure 2: Decision tree for validating bromoacetyl inhibitors. Note the critical checkpoints for buffer composition and stoichiometric validation via Mass Spectrometry.

References

  • Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry.

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.

  • Singh, J., et al. (2011). The resurgence of covalent drugs.[8][9] Nature Reviews Drug Discovery.

  • Strelow, J. M. (2017). A Perspective on the Kinetics of Covalent Inhibition. SLAS Discovery.

Sources

Method

Application Notes and Protocols for Cysteine Residue Mapping Using N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide

Introduction: The Critical Role of Cysteine and the Power of Covalent Mapping Cysteine is a unique amino acid whose reactivity is central to a vast array of biological processes. The nucleophilic thiol side chain of cyst...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Cysteine and the Power of Covalent Mapping

Cysteine is a unique amino acid whose reactivity is central to a vast array of biological processes. The nucleophilic thiol side chain of cysteine plays critical roles in protein structure through disulfide bond formation, enzymatic catalysis, metal coordination, and redox sensing.[1] Post-translational modifications of cysteine residues are key events in cellular signaling and are often dysregulated in diseases like cancer, neurodegenerative disorders, and cardiovascular conditions.[1][2] Consequently, identifying and quantifying the reactivity of specific cysteine residues within the proteome is a paramount goal in chemical biology and drug discovery.

Chemoproteomic strategies, particularly those employing reactivity-based probes, have emerged as powerful tools for this purpose.[3][4] These methods allow for the global profiling of reactive cysteines in their native cellular environment, providing invaluable insights into protein function, identifying novel drug targets, and elucidating the mechanism of action of covalent inhibitors.[5][6]

This guide provides a comprehensive overview and a detailed protocol for utilizing N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide , a novel electrophilic probe, for the targeted covalent labeling and subsequent identification of reactive cysteine residues in complex proteomes. The bromoacetyl "warhead" is a well-established electrophile for targeting cysteine, while the cyclopropanecarboxamide moiety offers a distinct chemical scaffold that may confer unique properties regarding solubility, cell permeability, or protein-binding interactions.

Mechanism of Action: Covalent Modification by an Electrophilic Probe

The core of this methodology lies in the specific and irreversible covalent reaction between the probe and the cysteine thiol. The bromoacetyl group is a potent electrophile that reacts with the nucleophilic thiolate anion (Cys-S⁻) of a cysteine residue. This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism, where the sulfur atom attacks the α-carbon of the acetyl group, displacing the bromide leaving group. This forms a stable thioether bond, effectively "tagging" the reactive cysteine residue.

The reactivity of any given cysteine is highly dependent on its local microenvironment, which influences its pKa.[4] Cysteines in catalytic sites or allosteric pockets are often in a microenvironment that lowers their pKa, increasing the population of the more nucleophilic thiolate form and rendering them "hyper-reactive" to electrophilic probes like N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide.[4]

Caption: SN2 reaction between the cysteine thiol and the bromoacetyl warhead.

Experimental Design: Competitive Profiling Workflow

To identify the specific cysteines targeted by N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide, we employ a competitive chemoproteomic strategy. This approach is highly effective for deconvoluting the targets of unlabeled covalent ligands.[5] The workflow involves treating the proteome with our compound of interest first, followed by a treatment with a broad-spectrum, tagged cysteine-reactive probe, such as an iodoacetamide-alkyne or iodoacetamide-desthiobiotin.

The underlying principle is that cysteines that have reacted with N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide will be "blocked" and thus unavailable to react with the tagged probe. By comparing the amount of tagged probe enrichment between a DMSO-treated control and the compound-treated sample, we can infer the sites of engagement. A significant reduction in signal from the tagged probe at a specific cysteine site indicates it as a target.

Experimental_Workflow cluster_split cluster_control Control cluster_exp Experiment cluster_merge start Prepare Proteome (e.g., Cell Lysate) p1 start->p1 DMSO 1. Treat with Vehicle (DMSO) p1->DMSO Compound 1. Treat with Test Compound (N-(4-(2-bromoacetyl)phenyl) cyclopropanecarboxamide) p1->Compound Probe_C 2. Label with Tagged Probe (e.g., IA-alkyne) DMSO->Probe_C p2 Probe_C->p2 Probe_E 2. Label with Tagged Probe (e.g., IA-alkyne) Compound->Probe_E Probe_E->p2 Click 3. Click Chemistry (Attach Biotin-Azide) p2->Click Enrich 4. Enrich Tagged Peptides (Streptavidin Affinity) Click->Enrich LCMS 5. LC-MS/MS Analysis Enrich->LCMS Data 6. Data Analysis (Identify & Quantify Sites) LCMS->Data Result Identify Blocked Cysteines (Targets of Test Compound) Data->Result

Caption: Competitive chemoproteomic workflow for target identification.

Detailed Protocols

Protocol 1: Cysteine Target Identification in Cell Lysate

This protocol details a competitive profiling experiment to identify the cysteine targets of N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide in a native proteome context.

Materials:

  • Cells (e.g., HEK293T, Jurkat)

  • Lysis Buffer: DPBS without Ca²⁺/Mg²⁺

  • N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide (Test Compound)

  • Iodoacetamide-alkyne (IA-alkyne) probe (e.g., from a commercial supplier)

  • Urea (8M in 50 mM Tris-HCl, pH 8.0)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAM)

  • Trypsin, sequencing grade

  • Click Chemistry Reagents: Biotin-azide, TCEP, TBTA, CuSO₄

  • Streptavidin agarose beads

  • Wash Buffers (e.g., 1% SDS in PBS, 8M Urea in 100mM Tris pH 8.0, PBS)

  • Elution Buffer (e.g., 30% Acetonitrile, 0.1% Trifluoroacetic acid)

  • Mass Spectrometer (e.g., Orbitrap series)

Procedure:

  • Proteome Preparation:

    • Harvest cells and wash 3x with ice-cold DPBS.

    • Lyse cells by sonication or Dounce homogenization in ice-cold DPBS.

    • Clarify lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

    • Determine protein concentration (e.g., BCA assay). Normalize concentration to 2-5 mg/mL.

  • Competitive Labeling:

    • Aliquot 1 mg of proteome into two separate microfuge tubes.

    • Experimental Sample: Add Test Compound (from a 100x DMSO stock) to a final concentration of 50 µM. Note: This is a starting point and should be optimized.

    • Control Sample: Add an equivalent volume of DMSO.

    • Incubate both samples for 1 hour at room temperature with gentle rotation.

  • Probe Labeling:

    • Add IA-alkyne probe to both samples to a final concentration of 100 µM.

    • Incubate for 1 hour at room temperature, protected from light.

  • Protein Denaturation, Reduction, and Alkylation:

    • Add Urea solution to a final concentration of 6M.

    • Add DTT to a final concentration of 5 mM. Incubate for 30 minutes at 37°C to reduce disulfide bonds.

    • Add IAM to a final concentration of 20 mM to alkylate any remaining free cysteines. Incubate for 30 minutes at room temperature in the dark.

  • Click Chemistry:

    • Precipitate proteins (e.g., using chloroform/methanol). Resuspend the protein pellet in 1% SDS in PBS.

    • Sequentially add click chemistry reagents: Biotin-azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM).

    • Incubate for 1 hour at room temperature.

  • Proteolytic Digestion:

    • Precipitate protein again to remove click reagents.

    • Resuspend the pellet in 8M Urea/Tris.

    • Dilute to <2M Urea with 50 mM Tris-HCl, pH 8.0.

    • Add Trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Enrichment of Tagged Peptides:

    • Equilibrate streptavidin beads with PBS.

    • Incubate the peptide digest with the beads for 2 hours at room temperature.

    • Wash the beads extensively and sequentially with 1% SDS in PBS, 8M Urea, and PBS to remove non-specific binders.

    • Elute the biotinylated peptides from the beads using the Elution Buffer.

  • LC-MS/MS Analysis:

    • Desalt the eluted peptides using a C18 StageTip.

    • Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer. Use a data-dependent acquisition (DDA) method.

  • Data Analysis:

    • Search the raw MS data against a relevant protein database (e.g., UniProt Human).

    • Use a search engine (e.g., MaxQuant, Proteome Discoverer) configured to search for the IA-alkyne-biotin modification on cysteine as a variable modification.

    • Quantify the relative abundance of each identified cysteine-containing peptide between the DMSO and Test Compound samples.

    • Calculate the ratio (DMSO/Test Compound). Cysteines with a significantly high ratio are considered targets of the Test Compound.

Data Interpretation and Key Parameters

The output of the data analysis will be a list of cysteine-containing peptides with their corresponding abundance ratios. A high ratio indicates that the peptide was less abundant in the compound-treated sample, implying the cysteine was blocked.

ParameterRecommended Starting ConditionRationale & Notes
Test Compound Conc. 1 - 100 µMMust be optimized. Start with a concentration 10-50x higher than any known or expected functional activity. High concentrations risk off-target effects.
Proteome Conc. 2 - 5 mg/mLEnsures sufficient material for detection while minimizing protein aggregation.
Labeling Time 60 minutesBalances reaction completion with potential for sample degradation. Can be optimized (30-120 min).
IA-alkyne Probe Conc. 100 µMShould be in excess relative to the estimated reactive cysteines to ensure labeling of all available sites.
Trypsin:Protein Ratio 1:50 (w/w)Standard ratio for efficient and complete protein digestion.
MS Acquisition Data-Dependent AcquisitionAllows for both identification (MS/MS) and quantification (MS1) of peptides in a single run.

Troubleshooting

  • Low Number of Identified Peptides:

    • Cause: Inefficient enrichment or digestion.

    • Solution: Optimize wash steps for streptavidin beads. Ensure trypsin activity is optimal (correct pH, temperature, low urea concentration).

  • No Significant Ratios Observed:

    • Cause: Test compound is not reactive, or concentration is too low.

    • Solution: Increase the concentration of the test compound. Verify compound integrity. As a positive control, use a known cysteine-reactive compound like N-ethylmaleimide (NEM).

  • High Background/Non-specific Binding:

    • Cause: Insufficient washing during enrichment.

    • Solution: Increase the number and stringency of wash steps. Use of urea and SDS washes is critical.

Conclusion

N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide is a promising reagent for the exploration of the functional cysteinome. Its bromoacetyl functional group provides a reliable anchor for covalent modification of reactive cysteine residues. The competitive chemoproteomic workflow detailed here provides a robust framework for identifying the specific protein targets of this compound. Successful application of this methodology will enable researchers to map novel functional sites, validate drug targets, and expand our understanding of the intricate roles that cysteine modifications play in health and disease.

References

  • Kuznetsova, K.G., et al. (2020). Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. Biomeditsinskaia khimiia.
  • MtoZ Biolabs.
  • Jiao, L., et al. (2023). Exploring an Alternative Cysteine-Reactive Chemistry to Enable Proteome-Wide PPI Analysis by Cross-Linking Mass Spectrometry. Analytical Chemistry.
  • Bar-Peled, L., et al. (2024). DrugMap: A quantitative pan-cancer analysis of cysteine ligandability. Cell.
  • Ismail, H. M., et al. (2024). A platform for mapping reactive cysteines within the immunopeptidome.
  • Ward, J. A., et al. (2024). Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics.
  • Parker, C. G., et al. (2017). A chemoproteomic platform to quantitatively map targets of lipid-derived electrophiles.
  • Abbasov, M. E., et al. (2021). Mapping Proteome-Wide Targets of Environmental Chemicals using Reactivity-Based Chemoproteomic Platforms. Environmental Health Perspectives.
  • Tafesh, M. N., et al. (2021). Proteomic Approaches to Study Cysteine Oxidation: Applications in Neurodegenerative Diseases. Frontiers in Molecular Biosciences.
  • Zhang, H., et al. (2025). Proteome-wide ligandability maps of drugs with diverse cysteine-reactive chemotypes.

Sources

Application

Preparation of N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide stock solutions

Application Note: Preparation and Handling of N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide Stock Solutions Abstract & Compound Profile This guide details the protocol for preparing high-integrity stock solutions of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide Stock Solutions

Abstract & Compound Profile

This guide details the protocol for preparing high-integrity stock solutions of N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide . This molecule features a cyclopropyl amide "tail" and a reactive


-bromoacetyl "warhead." Due to the electrophilic nature of the 

-haloketone moiety, this compound is prone to hydrolysis and photolytic degradation. Strict adherence to anhydrous conditions and low-temperature storage is required to prevent the formation of the inactive

-hydroxy byproduct.

Target Audience: Medicinal Chemists, Chemical Biologists, and Screening Personnel.

Chemical Identity & Properties
PropertySpecification
Systematic Name N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide
Functional Class Electrophilic Alkylator (Covalent Probe/Inhibitor)
Reactive Moiety

-Bromoacetyl group (

)
Molecular Weight ~282.13 g/mol (Calculated)
Solubility High in DMSO (>50 mM); Low in water
Key Instability Hydrolysis (water), Photolysis (light), Nucleophilic attack (thiols/amines)

Critical Reagents & Equipment

  • Compound: >95% purity (verified by LC-MS/NMR).

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide),

    
    99.9%, packaged under argon/nitrogen.
    
    • Note: Standard laboratory grade DMSO is hygroscopic and often contains sufficient water to degrade

      
      -bromo ketones over time.
      
  • Vials: Amber glass vials (silanized preferred) or opaque polypropylene tubes to prevent photodegradation.

  • Gas: Nitrogen or Argon stream (for headspace purging).

  • Desiccant: Silica gel or Drierite for storage.

Scientific Rationale: The Degradation Pathway

Understanding why this protocol is strict is essential for compliance. The


-bromoacetyl group is an electrophile designed to react with cysteine residues in biological targets. However, in the presence of trace water (in DMSO) or light, it degrades.

Figure 1: Degradation Mechanism The diagram below illustrates the hydrolysis pathway that renders the stock solution inactive.

DegradationPathway Active Active Compound (R-C(=O)CH2-Br) Transition Tetrahedral Intermediate Active->Transition Nucleophilic Attack Water H2O (Trace in DMSO) Water->Transition Inactive Inactive Byproduct (R-C(=O)CH2-OH) Transition->Inactive Bromide Displacement HBr HBr (Acidic Byproduct) Transition->HBr

Caption: Figure 1. Hydrolysis of the


-bromoacetyl warhead by trace moisture in DMSO yields an inactive 

-hydroxy ketone and hydrobromic acid.

Protocol: Stock Solution Preparation (10 mM)

Safety Warning: This compound is an alkylating agent and potential lachrymator. Handle only in a fume hood wearing nitrile gloves and safety goggles.

Step 1: Environmental Prep
  • Equilibrate the compound vial to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Use a fresh, unopened bottle of Anhydrous DMSO. If using an opened bottle, verify water content is <0.1% or dry over 3Å molecular sieves for 24 hours.

Step 2: Weighing & Calculation
  • Weigh approximately 2.82 mg of solid into a tared amber vial.

  • Calculate the exact volume of DMSO required for 10 mM concentration:

    
    
    Example: For 3.0 mg solid, add 1063 
    
    
    
    L DMSO.
Step 3: Solubilization
  • Add the calculated volume of Anhydrous DMSO.

  • Do not sonicate aggressively. Sonication generates heat which can accelerate degradation. Vortex gently for 30 seconds.

  • Inspect visually: The solution should be clear and colorless/pale yellow. If particulates remain, vortex in 10-second bursts.

Step 4: Aliquoting (Critical for Stability)
  • Avoid Freeze-Thaw Cycles:

    
    -Halo ketones degrade rapidly upon repeated freeze-thaw cycles due to condensation and thermal stress.
    
  • Divide the master stock into single-use aliquots (e.g., 20

    
    L or 50 
    
    
    
    L) using amber microtubes.
  • Inert Gas Purge: Gently blow a stream of Argon or Nitrogen over the headspace of each tube before capping to displace humid air.

Storage & Stability

ConditionStability EstimateRecommendation
Room Temp (25°C) < 24 HoursUse immediately.[1]
4°C (Fridge) 1 WeekNot recommended for long-term.
-20°C (Freezer) 3 MonthsStandard storage condition.
-80°C (Deep Freeze) 6-12 MonthsOptimal for archival storage.

QC Check: If the solution turns orange or brown, or if a precipitate forms upon thawing, discard immediately. These are signs of HBr formation and polymerization.

Experimental Workflow Visualization

The following flowchart outlines the "Golden Path" for handling this specific class of covalent inhibitors.

Workflow Start Solid Compound (-20°C Storage) Equilibrate Equilibrate to RT (Desiccator, 30 mins) Start->Equilibrate Weigh Weigh Solid (Amber Vial) Equilibrate->Weigh Dissolve Add Anhydrous DMSO (Vortex, No Heat) Weigh->Dissolve QC Visual Inspection (Clear Solution?) Dissolve->QC Aliquot Aliquot (Single Use) & Purge Headspace (N2) QC->Aliquot Pass Discard Discard (HazMat) QC->Discard Fail (Precipitate/Color) Freeze Store at -80°C Aliquot->Freeze

Caption: Figure 2. Standard Operating Procedure (SOP) for preparing covalent inhibitor stock solutions.

References

  • Cambridge MedChem Consulting. Covalent Inhibitors: Design and Handling. Available at: [Link]

Sources

Method

Application Note: In Vitro Kinase Inhibition Assay with Covalent Fragments

Abstract & Introduction The resurgence of Targeted Covalent Inhibitors (TCIs) has revolutionized kinase drug discovery, moving beyond the "undruggable" stigma to produce blockbusters like Ibrutinib and Osimertinib. In th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The resurgence of Targeted Covalent Inhibitors (TCIs) has revolutionized kinase drug discovery, moving beyond the "undruggable" stigma to produce blockbusters like Ibrutinib and Osimertinib. In the fragment-based drug discovery (FBDD) space, covalent fragments offer a unique advantage: they can identify low-affinity starting points that are anchored by a specific electrophilic reaction, effectively bypassing the high-affinity barrier required for non-covalent fragments.

However, standard IC50 assays are fundamentally flawed for characterizing covalent inhibitors. Because the reaction is time-dependent, the IC50 is not a constant but a function of incubation time.[1][2][3] This guide outlines the rigorous biophysical and kinetic protocols required to validate covalent kinase fragments, moving from Time-Dependent IC50 Shift assays to the gold-standard determination of


 , and finally confirming mechanism of action via Jump-Dilution  and Intact Protein Mass Spectrometry .

Mechanistic Theory

Covalent inhibition typically follows a two-step mechanism. First, the inhibitor (


) binds reversibly to the enzyme (

) to form a non-covalent complex (

) defined by the dissociation constant

.[4] Second, a chemical reaction occurs to form the irreversible covalent complex (

) with a rate constant

.
Reaction Scheme

ReactionScheme E_I E + I (Free Enzyme + Inhibitor) EI_Complex E·I (Reversible Complex) E_I->EI_Complex Binding (KI) E_I_Cov E-I (Covalent Adduct) EI_Complex->E_I_Cov Inactivation (kinact)

Figure 1: Two-step mechanism of covalent inhibition. For fragments,


 is often high (weak binding), making the formation of 

the rate-limiting step in terms of occupancy.

Key Parameters:

  • 
     (M):  The affinity of the initial non-covalent binding.[4][5]
    
  • 
     (
    
    
    
    ):
    The maximum rate of covalent bond formation at infinite inhibitor concentration.
  • 
     (
    
    
    
    ):
    The second-order rate constant describing the efficiency of the inhibitor.[6] This is the primary metric for ranking covalent fragments.

Critical Experimental Considerations

Before beginning, three factors must be optimized to prevent assay artifacts.

A. Reducing Agents (The "DTT Problem")

Most kinase storage buffers contain DTT to preserve enzyme stability. However, DTT is a thiol that will react with electrophilic warheads (e.g., acrylamides, chloroacetamides) in your fragments, neutralizing them before they reach the kinase.

  • Protocol: Remove DTT via rapid desalting columns (e.g., Zeba Spin) or dialysis.

  • Substitute: Use TCEP (Tris(2-carboxyethyl)phosphine) at low concentrations (<1 mM). TCEP is a phosphine, not a thiol, and is generally less reactive toward standard warheads, though it can quench certain fluorophores (e.g., in TR-FRET assays).

B. Fragment Solubility

Covalent fragments often have weak


 values (>100 µM). You may need to test at high concentrations.
  • Control: Ensure DMSO concentration remains constant (typically <1-2%) and run a "No Enzyme" control to check for compound precipitation or interference with detection reagents.

C. Incubation Time

Unlike reversible inhibitors, potency increases with time.[3][7] All steps involving Enzyme + Inhibitor mixing must be timed precisely using a stopwatch or automated liquid handler.

Protocol 1: Time-Dependent IC50 Shift Assay (Screening)

This assay is the primary filter to distinguish reversible binders from covalent binders.

Workflow
  • Preparation: Prepare kinase buffer (minus DTT).

  • Plate Setup: Dispense fragments (typically 8-point dose response) into two identical plates.

  • Reaction:

    • Plate A (t=0): Add Enzyme, then immediately add ATP/Substrate mix.

    • Plate B (t=60): Add Enzyme, incubate for 60 minutes, then add ATP/Substrate mix.

  • Detection: Measure kinase activity (e.g., ADP-Glo, HTRF, or Mobility Shift).

Data Analysis

Calculate the IC50 for both plates.

  • Shift Calculation:

    
    
    
  • Interpretation: A shift > 3-5x strongly suggests covalent inhibition (or slow-binding). Reversible ATP-competitive inhibitors typically show a shift near 1.0.

Protocol 2: Determination of (Characterization)

For fragments, we often cannot saturate the enzyme (due to high


). Therefore, we determine the pseudo-first-order rate constant (

) at multiple inhibitor concentrations.
Step-by-Step Protocol
  • Enzyme Prep: Dilute kinase to 2x final concentration in assay buffer (no DTT).

  • Inhibitor Prep: Prepare 5-7 concentrations of the fragment (e.g., 0, 3, 10, 30, 100, 300 µM).

  • Time-Course Initiation:

    • Mix Enzyme and Inhibitor.[8][9][10][11]

    • At specific time points (e.g., 0, 5, 10, 20, 40, 60 min), remove an aliquot.

    • Crucial Step: Immediately dilute the aliquot into a "Reaction Mix" containing saturating ATP/Substrate to start the activity readout. The dilution must be large (e.g., 20-50x) to stop further covalent modification (by dropping [I]) while allowing the remaining active enzyme to function.

  • Readout: Measure the residual enzyme activity (slope of product formation) for each time point.

Data Processing & Visualization[7]

Step A: Determine


 
Plot ln(% Remaining Activity)  vs. Time  for each inhibitor concentration. The negative slope of this line is 

(pseudo-first-order rate constant).

Step B: Determine


 and 

Plot

vs. [Inhibitor] .
  • Scenario 1: Saturation (Hyperbolic) If the curve plateaus, fit to the Michaelis-Menten-like equation:

    
    
    (Note: The 
    
    
    
    term corrects for competition if ATP is present during incubation, though usually, incubation is done without ATP).
  • Scenario 2: Linear (Fragment Regime) If

    
     (common for fragments), the plot is linear. You cannot determine 
    
    
    
    or
    
    
    individually.
    • Solution: Calculate the slope of the line.

    • Slope =

      
      .
      

KinactWorkflow Start Prepare Enzyme & Inhibitor (No DTT) Incubate Incubate E + I Start->Incubate Aliquot Take Aliquots at t=0, 5, 10... min Incubate->Aliquot Dilute Large Dilution into ATP/Substrate (Stops covalent reaction) Aliquot->Dilute Measure Measure Residual Activity Dilute->Measure Calc_kobs Plot ln(Activity) vs Time Slope = k_obs Measure->Calc_kobs Calc_Kinact Plot k_obs vs [I] Fit Hyperbola or Linear Slope Calc_kobs->Calc_Kinact

Figure 2: Workflow for determining kinetic parameters. The critical step is the rapid dilution to effectively "freeze" the covalent reaction state.

Protocol 3: Jump-Dilution Assay (Reversibility Check)

To prove the fragment is truly irreversible (and not just a slow-binding tight binder), perform a washout experiment.

  • Incubate: Mix Enzyme + Inhibitor at 10x IC50 (or high concentration) for 2 hours to ensure full occupancy.

  • Jump: Rapidly dilute the mixture 100-fold into assay buffer containing ATP/Substrate.

    • Final [I] should be well below the IC50.[10]

  • Monitor: Measure product formation continuously over 1-2 hours.

    • Reversible Inhibitor: Activity will recover as the inhibitor dissociates (

      
      ).
      
    • Covalent Inhibitor: Activity remains flat (zero slope) because the enzyme is permanently dead.

Validation: Intact Protein Mass Spectrometry

Biochemical data must be validated physically.

  • Incubation: Incubate Kinase (1-5 µM) with Fragment (10-50 µM) for 1 hour.

  • Control: Run DMSO-treated kinase.

  • LC-MS: Inject onto a C4 column coupled to a Q-TOF or Orbitrap. Deconvolute the spectra.

  • Result: Look for a mass shift of +MW of fragment .

    • Note: If the warhead is acrylamide, the shift is exactly the fragment MW. If it is a chloroacetamide, the shift is (MW - HCl).

Summary of Data Interpretation

ParameterReversible InhibitorCovalent Fragment
IC50 Shift ~1.0 (No shift)> 3-10x (Time dependent)
Jump Dilution Activity recoversNo recovery
Mass Spec No mass shiftMass shift (+Adduct)
Kinetic Plot

is constant

increases with [I]

References

  • Copeland, R. A. (2013).[12] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[1] Nature Reviews Drug Discovery, 10, 307–317.

  • Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery, 22(1), 3-20.

  • Thermo Fisher Scientific. "Kinase Assay Buffer Considerations."

  • BellBrook Labs. "Jump Dilution Assay for Residence Time."

Sources

Technical Notes & Optimization

Troubleshooting

Improving stability of bromoacetyl probes in aqueous buffer

Executive Summary Bromoacetyl probes are powerful tools for covalent labeling of cysteine residues, offering an irreversible linkage that is chemically more robust than the reversible thiosuccinimide ring formed by malei...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromoacetyl probes are powerful tools for covalent labeling of cysteine residues, offering an irreversible linkage that is chemically more robust than the reversible thiosuccinimide ring formed by maleimides. However, their electrophilic nature makes them susceptible to hydrolysis, photolysis, and precipitation in aqueous environments. This guide provides a technical framework to maximize probe stability and labeling efficiency.

Part 1: The Stability Matrix (Understanding the Instability)

To solve stability issues, we must first define the degradation pathways. The bromoacetyl group (


-haloacetamide) faces three primary threats in aqueous buffer:
  • Hydrolysis (Chemical Degradation): Water acts as a weak nucleophile, displacing the bromine atom to form a non-reactive hydroxyacetyl species. This process is base-catalyzed; as pH increases to deprotonate cysteines (pH > 7.5), the rate of hydrolysis also increases [1].

  • Photolysis (Physical Degradation): The C-Br bond is photosensitive. Exposure to ambient light (especially UV/blue wavelengths) can cleave the bond via homolytic fission, generating radicals that destroy the probe [2].

  • Precipitation (Physical Loss): Many bromoacetyl probes are attached to hydrophobic fluorophores or drug pharmacophores. In aqueous buffer, these can form "micro-aggregates" that mimic degradation by reducing the effective concentration available for reaction [3].

Visualizing the Reaction Landscape

The following diagram illustrates the competition between the desired labeling pathway and the degradation routes.

ReactionLandscape Probe Bromoacetyl Probe (Active Electrophile) Product Stable Thioether Conjugate Probe->Product  Desired Path  (pH 7.5-8.5) HydrolysisProd Hydroxyacetyl (Inactive Alcohol) Probe->HydrolysisProd  Hydrolysis  (Base-catalyzed) RadicalProd Radical Species (Degraded) Probe->RadicalProd  Photolysis OffTarget Off-Target (Lys/His Alkylation) Probe->OffTarget  pH > 9.0  (Lysine) Cys Target Cysteine (Thiolate) Cys->Product Water Water / OH- Water->HydrolysisProd Light UV/Vis Light (hv) Light->RadicalProd

Figure 1: The Reaction Landscape. The probe must navigate between hydrolysis, photolysis, and off-target reactions to successfully label the cysteine.

Part 2: Storage & Handling Protocols

Q: How should I store my bromoacetyl probe stocks?

A: Never store bromoacetyl probes in aqueous buffer.

  • Solvent: Dissolve the solid probe in anhydrous DMSO or DMA (Dimethylacetamide). Avoid DMF if possible, as it can break down into amines that react with the probe.

  • Concentration: High concentration stocks (10–50 mM) are more stable than dilute ones.

  • Temperature: Store at -20°C or -80°C.

  • Container: Use amber glass vials or wrap tubes in foil to prevent photolysis.

Q: Can I freeze-thaw my DMSO stocks?

A: Yes, but limit this to 3-5 cycles. DMSO is hygroscopic (absorbs water from air). Every time you open a cold vial, condensation introduces water, which slowly hydrolyzes the probe even at -20°C.

  • Best Practice: Aliquot your master stock into single-use vials (e.g., 10 µL aliquots) immediately after solvation.

Q: My probe precipitated when I added it to the buffer. Is it ruined?

A: Not necessarily, but it is currently useless.

  • The Cause: "Crash-out" occurs when a hydrophobic probe in DMSO is suddenly diluted into water.

  • The Fix: Use an intermediate dilution step or a co-solvent.

    • Standard: Buffer + 5-10% DMSO.

    • Advanced: Pre-dilute the probe in a buffer containing 20% glycerol or 0.1% Tween-20 before adding to the protein.

Part 3: Experimental Optimization

Q: What is the optimal pH for bromoacetyl labeling?

A: There is no single "perfect" pH, only a tradeoff.

  • pH 8.0 - 8.5: Maximum Reaction Rate. Cysteine (pKa ~8.3) is deprotonated to thiolate, its most nucleophilic form. Risk:[1] Faster hydrolysis and potential lysine modification.

  • pH 7.0 - 7.5: Balanced Stability. Reaction is slower, but hydrolysis is significantly reduced. Benefit: Higher specificity for cysteine over lysine.

  • Recommendation: Perform the reaction at pH 7.5 for 1-2 hours rather than pH 8.5 for 30 minutes.

Q: Which buffers are strictly forbidden?

A:

  • Primary Amines: Tris, Glycine. (These act as nucleophiles and scavenge the probe).

  • Reducing Agents: DTT,

    
    -Mercaptoethanol. (These contain thiols that react instantly with the probe).
    
  • Azide: Sodium Azide (NaN

    
    ). (Can react with halides).
    

Safe Buffers: HEPES, Phosphate (PBS), MOPS, Citrate.

Protocol: The "pH Jump" Method for Maximum Stability

This protocol minimizes the time the probe spends in a hydrolytically active state.

  • Preparation:

    • Protein Solution: 50 mM HEPES, pH 7.5, 100 mM NaCl. (Ensure TCEP is used if reduction is needed; avoid DTT).

    • Probe Stock: 10 mM in anhydrous DMSO (stored in dark).

  • The "Jump" (Critical Step):

    • Do not dilute the probe into a "working solution" of buffer.

    • Add the DMSO stock directly to the protein solution while vortexing gently.

    • Why? Diluting the probe into buffer before adding protein exposes it to water without a target, maximizing hydrolysis.

  • Incubation:

    • Incubate at Room Temperature (20-25°C) for 1-2 hours.

    • Protect from light (wrap tube in foil).

  • Quenching:

    • Add 50 mM L-Cysteine or DTT to quench unreacted probe.

Part 4: Troubleshooting Guide

Decision Tree: Why did my labeling fail?

Troubleshooting Start Problem: Low Labeling Efficiency Precipitation Is the solution cloudy? Start->Precipitation SolubilityFix Fix: Add 10-20% Glycerol or reduce Probe Conc. Precipitation->SolubilityFix Yes BufferCheck Does buffer contain Tris, Glycine, or DTT? Precipitation->BufferCheck No BufferFix Fix: Dialyze into HEPES or PBS BufferCheck->BufferFix Yes pHCheck Is pH < 7.0? BufferCheck->pHCheck No pHFix Fix: Increase pH to 7.5 (Cysteine must be thiolate) pHCheck->pHFix Yes LightCheck Was reaction exposed to bright light? pHCheck->LightCheck No LightFix Fix: Wrap tubes in foil (Photolysis) LightCheck->LightFix Yes OldStock Is DMSO stock >6 months old or frequently opened? LightCheck->OldStock No StockFix Fix: Buy fresh probe. Hydrolysis in wet DMSO. OldStock->StockFix Yes

Figure 2: Troubleshooting Decision Tree for Bromoacetyl Labeling.

Common FAQs

Q: Can I use TCEP as a reducing agent? A: Yes. TCEP (Tris(2-carboxyethyl)phosphine) does not contain a thiol group and is compatible with bromoacetyl probes, unlike DTT or BME. However, use fresh TCEP at neutral pH to avoid side reactions [4].

Q: How do I remove excess probe after the reaction? A: Since bromoacetyl probes are irreversible, you can remove excess using:

  • Desalting Columns (e.g., Zeba Spin, PD-10): Fast and effective for removing small molecules.

  • Dialysis: Slower, but good for large volumes.

  • Precipitation (Acetone/TCA): If the protein is robust.

Q: My probe has a "shelf life" of 1 year. Does that apply after I dissolve it? A: No. The 1-year shelf life applies to the solid powder stored desiccated at -20°C. Once in solution (DMSO), stability drops to ~3-6 months at -20°C, and only hours in aqueous buffer [5].

Summary of Stability Parameters

ParameterCritical Danger Zone (Avoid)Optimal Condition
Solvent Water, Ethanol, Wet DMSOAnhydrous DMSO or DMA
Buffer Tris, Glycine, DTT, BMEHEPES, PBS, MOPS, TCEP
pH > 9.0 (Lysine reaction) or < 6.0 (No reaction)7.2 – 7.8
Light Direct Sunlight, UVDark / Amber Tubes
Temperature > 37°C (Rapid Hydrolysis)4°C - 25°C (Reaction), -20°C (Storage)

References

  • BenchChem. Side reactions of bromoacetamide group in bioconjugation. (2025).[1][2][3][4] Link

  • National Toxicology Program. N-Bromoacetamide: Chemical Properties and Safety. PubChem.[2] Link

  • Sigma-Aldrich. Solubility Enhancement of Hydrophobic Drugs.Link

  • Thermo Fisher Scientific. Amine-Reactive Probe Labeling Protocol. (Note: Contains relevant buffer info for electrophiles). Link

  • WuXi AppTec. Solutions to Analyte Stability Issues in Preclinical Bioanalysis. (2024).[5][6] Link

Sources

Optimization

Technical Support Center: Stability Assurance for N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide

-Bromoacetyl Probes Technical Bulletin: The Chemistry of Instability Executive Summary: N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide contains two distinct functional domains: a relatively stable cyclopropanecarboxa...

Author: BenchChem Technical Support Team. Date: February 2026


-Bromoacetyl Probes

Technical Bulletin: The Chemistry of Instability

Executive Summary: N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide contains two distinct functional domains: a relatively stable cyclopropanecarboxamide scaffold and a highly reactive


-bromoacetyl  warhead.

Users frequently misdiagnose degradation as "amide hydrolysis." However, the primary failure mode is the nucleophilic displacement of the bromine atom by water , converting the active electrophile into an inactive


-hydroxy ketone. This reaction releases hydrobromic acid (HBr), which can autocatalyze further decomposition.
The Degradation Mechanism

The


-carbon adjacent to the carbonyl is highly electrophilic. In the presence of moisture (even atmospheric humidity), water acts as a nucleophile.

HydrolysisPathway cluster_legend Key Compound Intact Compound (Active Electrophile) R-C(O)CH2-Br Transition Transition State [SN2 Attack] Compound->Transition + Water Water H2O (Nucleophile) Water->Transition Product Degradation Product (Inactive Alcohol) R-C(O)CH2-OH Transition->Product Byproduct HBr (Acid Catalyst) Transition->Byproduct Byproduct->Compound Autocatalysis Blue: Active Blue: Active Grey: Inactive Grey: Inactive

Figure 1: The primary degradation pathway is


 solvolysis, not amide hydrolysis. The release of HBr creates an acidic environment that accelerates degradation.

Storage & Handling Guidelines

Critical Parameters for Stability
ParameterRecommendationScientific Rationale
Temperature -80°C (Preferred) or -20°CLow temperature kinetically arrests the

reaction rate.
Solvent Anhydrous DMSO (<0.1% H2O)Protic solvents (MeOH, EtOH) cause solvolysis (forming ethers). Water causes hydrolysis.
Atmosphere Argon or Nitrogen Oxygen is less critical than moisture; hygroscopic solvents must be kept dry under inert gas.
Container Amber Glass Vials

-Haloketones can be light-sensitive (photolysis). Plastic leachables can react with the warhead.
Thaw Cycles Minimize (<3 cycles) Repeated condensation introduces water into the DMSO stock.
Protocol: Reconstitution for Biological Assays

Standard operating procedure to ensure <5% hydrolysis during setup.

  • Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening. This prevents atmospheric moisture from condensing on the cold solid.

  • Solvent Choice: Use anhydrous DMSO (sealed under argon). Do not use "molecular biology grade" DMSO that has been opened and sitting on a shelf; it is hygroscopic.

  • Dissolution: Vortex briefly. If sonication is required, limit to <30 seconds to avoid heating.

  • Aliquoting: Immediately aliquot into single-use amber tubes. Flush with nitrogen if possible.

  • Storage: Snap-freeze in liquid nitrogen and store at -80°C.

Troubleshooting Center (FAQ)

Issue 1: "My compound turned yellow in solution."

Diagnosis: HBr formation and potential polymerization. Explanation: As the bromoacetyl group hydrolyzes, it releases HBr. In high concentrations, this acid can catalyze aldol-like condensations or polymerizations of the phenyl ring system, leading to yellow/brown chromophores. Action: Check pH. If acidic, the compound is degraded. Discard.

Issue 2: "LCMS shows a peak at [M-62] or [M-64]."

Diagnosis: Hydrolysis confirmation. Explanation:

  • Parent Mass:

    
     (contains Br isotope pattern 79/81).
    
  • Hydrolysis Product:

    
    .
    
  • Observation: You will lose the characteristic 1:1 bromine isotope pattern and see a mass shift of roughly -62 Da (depending on ionization). Action: If this peak exceeds 10% of the total area, repurify or discard.

Issue 3: "Can I use Ethanol or Methanol to make a stock solution?"

Answer: ABSOLUTELY NOT. Reasoning: Alcohols are nucleophiles. In methanol, you will rapidly form the


-methoxy derivative (

) via solvolysis. This is a permanent chemical change that inactivates the inhibitor.

Diagnostic Workflow

Use this decision tree to evaluate the integrity of your compound before critical experiments.

TroubleshootingTree Start Start: QC Check Visual Visual Inspection: Is solution yellow/cloudy? Start->Visual Yellow Discard: Polymerization/Acid Degradation Visual->Yellow Yes Clear Proceed to LCMS Visual->Clear No LCMS Run LCMS (Acidic Mobile Phase) MassCheck Check Mass Spectrum LCMS->MassCheck Clear->LCMS BrPattern Is Br Isotope Pattern (1:1) Present? MassCheck->BrPattern YesBr Calculate Purity BrPattern->YesBr Yes NoBr Suspect Hydrolysis (M-62 peak) BrPattern->NoBr No PurityCheck Is Purity > 95%? YesBr->PurityCheck NoBr->Yellow Use Safe to Use PurityCheck->Use Yes Purify Repurify (HPLC) PurityCheck->Purify No

Figure 2: Quality Control Decision Tree for


-Halo Ketone Reagents.

References

  • Reactivity of

    
    -Haloketones:  Erian, A. W., et al. (2003). "The chemistry of 
    
    
    
    -haloketones and their utility in heterocyclic synthesis." Molecules, 8(11), 793-865.
  • Solvolysis Mechanisms: Pasto, D. J., & Sevenair, J. P. (1971). "Solvolysis of

    
    -Haloacetophenones." Journal of the American Chemical Society. (Discusses the kinetics of Br displacement). 
    
  • Covalent Inhibitor Design: Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. (Context on acrylamide vs. haloacetyl stability).

  • Handling DMSO Stocks: "Handling and Storage of Chemical Reagents." Sigma-Aldrich Technical Bulletins. (General guidance on hygroscopic solvents).

Troubleshooting

Solubilizing N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide in DMSO

Topic: N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide -Bromoacetyl Probes Executive Technical Summary N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide is not a standard small molecule; it is a reactive electrophile...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide


-Bromoacetyl Probes
Executive Technical Summary

N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide is not a standard small molecule; it is a reactive electrophile containing an


-bromoacetyl "warhead." While the cyclopropyl and phenyl moieties provide lipophilicity ensuring high solubility in DMSO, the bromoacetyl group presents a critical stability challenge.

The Central Hazard: DMSO is not an inert solvent for this compound.[1]


-Halo ketones are susceptible to Kornblum Oxidation  in DMSO, where the solvent acts as an oxidant, converting your compound into a glyoxal derivative (keto-aldehyde) and liberating dimethyl sulfide. This reaction is accelerated by ambient temperature and moisture.

This guide prioritizes chemical integrity over simple dissolution.

Standard Operating Procedure (SOP): The "Cold & Dry" Protocol

Objective: Dissolve the compound to a high concentration (e.g., 10-50 mM) without triggering electrophilic degradation or hydrolysis.

Reagents & Equipment
  • Solvent: Anhydrous DMSO (≥99.9%, water <50 ppm). Do not use standard laboratory-grade DMSO.

  • Vessel: Amber glass vial (silanized preferred to minimize surface adsorption).

  • Atmosphere: Dry Nitrogen or Argon gas line.

Step-by-Step Workflow
  • Equilibration: Allow the solid compound vial to reach room temperature before opening to prevent water condensation on the hygroscopic solid.

  • Weighing: Weigh the target mass rapidly. The bromoacetyl group is a lachrymator; perform this in a fume hood.

  • Solvent Addition: Add Anhydrous DMSO to the solid.

    • Critical: Do not vortex immediately. Let the solvent sit for 30 seconds to wet the solid.

  • Dissolution: Vortex gently or use a bath sonicator for max 30 seconds.

    • Warning: Sonicators generate heat. Heat accelerates Kornblum oxidation. Keep the vial cool.

  • Aliquoting: Immediately divide into single-use aliquots (e.g., 10-50

    
    L).
    
    • Why? Repeated freeze-thaw cycles introduce moisture, leading to hydrolysis of the C-Br bond.

  • Storage: Store at -80°C . Stability at -20°C is compromised over long periods (>1 month).

Visualizing the Workflow

solubilization_protocol Solid Solid Compound (Hygroscopic) Anhydrous Add Anhydrous DMSO (<50 ppm H2O) Solid->Anhydrous Minimize Air Exposure Dissolve Dissolve (Low Heat Sonication) Anhydrous->Dissolve QC Visual QC (Clear/Colorless) Dissolve->QC Aliquot Single-Use Aliquots (Argon Purge) QC->Aliquot Immediate Storage Store at -80°C Aliquot->Storage

Figure 1: The "Cold & Dry" solubilization workflow designed to minimize hydrolysis and oxidative degradation.

Troubleshooting & FAQs
Q1: My DMSO stock solution turned yellow/orange overnight. Is it still good?

Status: Likely Degraded. Root Cause: The yellow color often indicates the liberation of molecular bromine (


) or hydrogen bromide (

), side products of the Kornblum Oxidation or hydrolysis. Mechanism: The DMSO oxygen attacks the carbon bearing the bromine. This forms an alkoxysulfonium intermediate which decomposes to a glyoxal (dicarbonyl) and dimethyl sulfide. Action: Discard the stock. Prepare fresh using anhydrous DMSO and store strictly at -80°C.
Q2: The compound precipitated when I diluted it into the cell culture media.

Status: Solubility Crash. Root Cause: The phenyl and cyclopropyl groups make this molecule highly hydrophobic. Rapid dilution into aqueous media causes aggregation. Action:

  • Stepwise Dilution: Dilute your DMSO stock into an intermediate buffer (e.g., PBS with 0.1% BSA) before adding to the final media.

  • Mixing Speed: Vortex the media while adding the DMSO stock dropwise to prevent local high concentrations.

  • Limit: Ensure final DMSO concentration is <0.5% (v/v).

Q3: Can I use DTT or Mercaptoethanol in my assay buffer?

Status: CRITICAL ERROR. Root Cause: Your compound contains a bromoacetyl "warhead." This is an electrophile designed to react with nucleophiles (like cysteine). DTT and


-Mercaptoethanol are thiols (strong nucleophiles). They will react with your compound in the buffer before it ever reaches your biological target.
Action:  Use non-thiol reducing agents like TCEP  (Tris(2-carboxyethyl)phosphine), which is less nucleophilic towards alkyl halides.
Advanced Chemistry: Degradation Mechanisms

Understanding why the compound degrades allows you to prevent it. The diagram below details the two primary enemies of your molecule in DMSO: Moisture and the Solvent itself.

degradation_pathways cluster_hydrolysis Path A: Hydrolysis (Wet DMSO) cluster_kornblum Path B: Kornblum Oxidation (DMSO Reaction) Compound Target Molecule (α-Bromoacetyl) Alcohol α-Hydroxy Product (Inactive) Compound->Alcohol Nucleophilic Subst. Glyoxal Phenylglyoxal (Keto-Aldehyde) Compound->Glyoxal Oxidation (Heat/Time) Water H2O (Trace) Water->Alcohol DMSO_Ox DMSO (as Oxidant) DMSO_Ox->Glyoxal DMS Dimethyl Sulfide (Smell) Glyoxal->DMS Byproduct

Figure 2: Competing degradation pathways. Path A occurs if DMSO is wet; Path B occurs if DMSO is warm or stored too long.

Quantitative Data: Solubility & Stability
ParameterValue / LimitNotes
Max Solubility (DMSO) ~50 - 100 mMHigh solubility due to lipophilic domains.
Max Solubility (Aqueous) < 10

M
Likely requires carrier (BSA/Cyclodextrin) for higher conc.
Stability (RT, DMSO) < 4 HoursRisk of Kornblum oxidation increases rapidly.
Stability (-80°C, DMSO) 3-6 MonthsAnhydrous conditions required.
Reactivity HighReacts with Cys, His, Lys residues and free thiols.
References
  • Kornblum, N., et al. (1957).[2][3] "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes."[2] Journal of the American Chemical Society.[2]

  • Cheng, X., et al. (2003).[4] "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening.

  • Gaylord Chemical. (2025). "Dimethyl Sulfoxide (DMSO) Solubility Data & Handling Guide." Gaylord Chemical Technical Bulletin.

  • Verheijen, M., et al. (2019).[1] "DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro."[1] Scientific Reports.[1]

Sources

Optimization

Minimizing non-specific alkylation with alpha-bromo ketones

Technical Support Center: Minimizing Non-Specific Alkylation with -Bromo Ketones Current Status: Operational Topic: Electrophile Selectivity & Troubleshooting Lead Scientist: Senior Application Scientist, Chemical Biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Minimizing Non-Specific Alkylation with -Bromo Ketones

Current Status: Operational Topic: Electrophile Selectivity & Troubleshooting Lead Scientist: Senior Application Scientist, Chemical Biology Division

Introduction: The Reactivity Paradox


-Bromo ketones are versatile but "promiscuous" electrophiles. Their utility in synthesizing heterocycles (e.g., Hantzsch thiazole synthesis) and designing covalent protein probes (ABPP) relies on the high reactivity of the 

-carbon. However, this same reactivity drives non-specific alkylation—the unwanted modification of amines (lysine, N-termini), imidazoles (histidine), or even oxygen nucleophiles (carboxylates).

This guide deconstructs the kinetic and thermodynamic factors governing this selectivity to help you achieve precision in your experiments.

Module 1: Critical Reaction Parameters

The Hierarchy of Nucleophiles

To minimize non-specific alkylation, you must exploit the pKa differences between your target (usually a Thiol or specific Amine) and off-targets.

Table 1: Nucleophile Competence at Physiological pH (7.4)

Residue/GroupIntrinsic pKaState at pH 7.4Reactivity vs.

-Bromo Ketone
Risk Level
Cysteine (SH) ~8.3Equilibrium (R-S⁻ / R-SH)High (Thiolate is a soft super-nucleophile)Target
Lysine (

-NH

)
~10.5Protonated (R-NH

)
Low (Ammonium is non-nucleophilic)Low (unless pH > 9)
N-Terminus ~7.6 - 8.0MixedModerate High (Major Off-Target)
Histidine ~6.0Neutral/ProtonatedLow/Moderate Medium
Carboxylates ~4.0DeprotonatedVery Low (Hard nucleophile vs. Soft electrophile)Low
Visualizing Selectivity Logic

The following decision tree illustrates how to tune reaction conditions to favor specific outcomes.

ReactivityLogic Start Target Nucleophile? Cys Cysteine (Thiol) Start->Cys Amine Amine (Lys/N-term) Start->Amine Cond_Cys Condition: pH 6.5 - 7.5 Stoichiometry: 1:1 to 1.5:1 Cys->Cond_Cys Soft Nucleophile Cond_Amine Condition: pH 8.5 - 9.5 Solvent: Polar Aprotic Amine->Cond_Amine Harder Nucleophile Risk_Cys Risk: N-term alkylation Fix: Lower pH to 6.0 Cond_Cys->Risk_Cys If pH > 8.0 Risk_Amine Risk: Poly-alkylation Fix: Excess Amine or Slow Addition Cond_Amine->Risk_Amine Fast Kinetics

Figure 1: Decision matrix for selecting pH and stoichiometry based on target nucleophile to minimize off-target effects.

Module 2: Troubleshooting Guides (FAQ)

Scenario A: Synthetic Chemistry (Heterocycle Formation)

Context: You are performing a Hantzsch thiazole synthesis and observing low yields or multiple spots on TLC.

Q1: Why am I seeing multiple byproducts instead of a single thiazole? A: This is often due to O-alkylation or Poly-alkylation .

  • Mechanism:

    
    -Bromo ketones can react at the oxygen of the amide/urea tautomer (O-alkylation) rather than the sulfur/nitrogen.
    
  • Solution:

    • Solvent Switch: Switch from polar aprotic (DMF/Acetone) to protic solvents (Ethanol/Methanol). Protic solvents solvate the "hard" oxygen anion, reducing its nucleophilicity and favoring the "softer" sulfur attack [1].

    • Temperature Control: High heat promotes thermodynamic byproducts. Initiate the reaction at

      
       or Room Temperature (RT) and only heat to reflux after the initial displacement step is complete.
      

Q2: My


-bromo ketone starting material is degrading before I even use it. 
A:  These reagents are lachrymators and highly unstable.
  • Cause: They undergo autocatalytic acid-mediated polymerization or hydrolysis.

  • Fix: Store at

    
     with a stabilizer (e.g., trace MgO to scavenge acid). Always use fresh reagents. If the compound is dark/black, repurify via a short silica plug before use.
    
Scenario B: Biological Probes (Proteomics/ABPP)

Context: You are using a bromomethyl ketone probe to label a specific cysteine in a protein.

Q3: I see labeling on Lysine residues in my Mass Spec data. How do I stop this? A: You have exceeded the "Selectivity Window."

  • The Fix (pH): Lower your buffer pH to 7.0 or 6.5 . At pH 7.0, Lysine is almost exclusively

    
     (unreactive). Cysteine, while less reactive than at pH 8, is still nucleophilic enough to react with the highly electrophilic 
    
    
    
    -bromo ketone [2].
  • The Fix (Quenching): Do not let the reaction run overnight.

    
    -Bromo ketones are irreversible. Given enough time, they will eventually alkylate amines. Quench the reaction after 30–60 minutes with excess DTT  or 2-Mercaptoethanol .
    

Q4: My probe precipitates when added to the aqueous buffer. A:


-Bromo ketones are hydrophobic.
  • Solution: Dissolve the probe in DMSO at 50x concentration. Add to the protein solution while vortexing to prevent local high concentrations (precipitates) that cause non-specific adsorption. Final DMSO concentration should be

    
    .
    

Module 3: Standardized Protocols

Protocol 1: Highly Selective Cysteine Labeling (Proteomics)

Designed to eliminate N-terminal and Lysine background.

Reagents:

  • Buffer A: 50 mM HEPES, 150 mM NaCl, pH 7.0 (Strictly controlled).

  • Probe Stock: 10 mM

    
    -bromo ketone in anhydrous DMSO.
    
  • Quench: 100 mM DTT in Buffer A.

Workflow:

  • Preparation: Dilute protein proteome to 1 mg/mL in Buffer A .

  • Labeling: Add Probe Stock to protein (Final conc: 10–50

    
    M).
    
    • Critical: Maintain DMSO

      
      .
      
  • Incubation: Incubate at RT for 45 minutes in the dark.

    • Note: Do not heat. Heat promotes non-specific amine alkylation.

  • Quenching: Add Quench solution (Final DTT conc: 10 mM). Vortex immediately.

  • Processing: Proceed to precipitation (MeOH/Chloroform) or desalting immediately to remove excess probe.

Protocol 2: Clean Hantzsch Thiazole Synthesis

Designed to minimize polymerization and isomer formation.

Workflow:

  • Dissolution: Dissolve Thioamide (1.1 equiv) in Ethanol (0.5 M concentration).

  • Addition: Add

    
    -bromo ketone (1.0 equiv) dropwise  over 10 minutes at RT.
    
    • Why? Keeps the concentration of the electrophile low relative to the nucleophile, preventing self-condensation.

  • Stirring: Stir at RT for 1 hour. Monitor TLC for disappearance of bromo ketone.[1]

  • Cyclization: Only after the bromo ketone is consumed, heat to reflux for 2 hours to drive the dehydration/cyclization.

  • Workup: Cool to RT. The product is often the hydrobromide salt. Filter the precipitate.[2][3]

  • Neutralization: Suspend solid in water and neutralize with saturated

    
     to liberate the free base.
    

Module 4: Mechanism & Pathway Visualization

Understanding the competing pathways is essential for troubleshooting. The diagram below details the bifurcation between the desired substitution and the unwanted side reactions.

ReactionPathways Input Alpha-Bromo Ketone (Electrophile) Path_S Pathway A: Soft Nucleophile (R-SH) Input->Path_S Fast (Kinetic Control) Path_N Pathway B: Hard Nucleophile (R-NH2) Input->Path_N Slow (Requires Basic pH) Path_O Pathway C: O-Nucleophile / Water Input->Path_O Side Rxn (Moisture/Heat) Prod_S Thioether / Thiazole (Desired) Path_S->Prod_S Prod_N Amino-ketone (pH dependent) Path_N->Prod_N Prod_O Hydrolysis / Epoxide (Byproduct) Path_O->Prod_O

Figure 2: Mechanistic bifurcation of


-bromo ketone reactivity. Pathway A is favored in neutral/protic conditions; Pathway B becomes competitive at high pH.

References

  • National Institutes of Health (PMC). (2007). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents.[4] Molecular & Cellular Proteomics.[4] Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones.[5][6][7][8][9] Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of alpha-amino ketones.[7][10] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cysteine Probe Labeling Efficiency

Current Status: Online Operator: Senior Application Scientist Ticket ID: CYS-OPT-2026 Subject: Resolving Low Labeling Efficiency in Chemoproteomic Workflows Core Directive & Diagnostic Architecture Low labeling efficienc...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: CYS-OPT-2026 Subject: Resolving Low Labeling Efficiency in Chemoproteomic Workflows

Core Directive & Diagnostic Architecture

Low labeling efficiency with cysteine-reactive probes (e.g., Iodoacetamide-alkyne, Maleimide-fluorophores) is rarely a single-point failure. It is usually a systemic misalignment between the chemical reactivity of the probe , the oxidation state of the proteome , and the thermodynamics of the reaction buffer .

Do not troubleshoot blindly. Use this diagnostic logic gate to isolate the failure mode before altering your protocol.

Diagnostic Workflow: The "Signal-to-Noise" Logic Gate

CysteineTroubleshooting Start PROBLEM: Low Labeling Signal Check1 1. Is the Protein Reduced? Start->Check1 Decision1 Are free thiols present? Check1->Decision1 Check2 2. Is the Probe Active? Decision2 Is probe hydrolyzed? Check2->Decision2 Check3 3. Is the pH Optimal? Decision3 Maleimide or IAA? Check3->Decision3 Check4 4. Downstream Detection? Decision4 Click Chemistry used? Check4->Decision4 Decision1->Check2 Yes Action1 Action: Denature & Reduce (Use TCEP, heat) Decision1->Action1 No (Oxidized) Decision2->Check3 No Action2 Action: Check DMSO Stock (Avoid freeze-thaw) Decision2->Action2 Yes (Dead Probe) Decision3->Check4 Matches Action3 Action: Adjust Buffer pH (Mal: 6.5-7.5 | IAA: 8.0) Decision3->Action3 Mismatch Decision4->Start Signal remains low? Check MS Sensitivity Action4 Action: Refresh Cu(I) System (Ascorbate/THPTA) Decision4->Action4 Yes (Click Failed)

Figure 1: Logical troubleshooting flow for isolating the root cause of low cysteine labeling efficiency. Follow the path from protein state to detection.

Phase 1: The Proteome State (Pre-Labeling)

The Issue: You cannot label what is not there. Cysteines are highly susceptible to oxidation (disulfides, sulfenic acid), rendering them nucleophilically inert to alkylating probes.

Expert Insight: Many researchers assume lysis buffers automatically preserve thiols. They do not. Without active reduction, air oxidation occurs within minutes of cell lysis. Furthermore, "buried" cysteines in native proteins are sterically inaccessible to bulky probes.

Protocol: "Hard" Reduction & Denaturation

Purpose: To maximize the population of reactive thiolate anions.

  • Lysis: Lyse cells in a buffer containing 1% SDS (or 8M Urea) to denature proteins.

    • Why? Denaturation unfolds the protein, exposing hydrophobic cores where cryptic cysteines reside [1].

  • Reduction: Add 5–10 mM TCEP (Tris(2-carboxyethyl)phosphine). Incubate at 37°C for 30 minutes .

    • Why TCEP? Unlike DTT, TCEP is stable over a wider pH range and, critically, does not always require removal before labeling with certain probes (though caution is advised with maleimides, see Table 1) [2].

  • Validation (Self-Check): Before adding your expensive probe, aliquot 5 µL of lysate and react with Ellman’s Reagent (DTNB) . A yellow color indicates free thiols are available. If clear, your reduction failed.

Phase 2: Probe Chemistry & Reaction Conditions

The Issue: Mismatched pH is the #1 killer of labeling efficiency. The reactivity of the cysteine thiol depends on its pKa (typically ~8.3). To react, it must be deprotonated to the thiolate anion (


).
  • Too low pH: Cysteine remains protonated (

    
    ) and non-nucleophilic.
    
  • Too high pH: Maleimides hydrolyze (ring-opening) and become non-reactive; Iodoacetamides become promiscuous (labeling Lys/His).

Technical Comparison: Selecting the Right Conditions
FeatureMaleimide Probes Iodoacetamide (IAA) Probes
Reaction Type Michael Addition (Thiol-ene)

Nucleophilic Substitution
Optimal pH 6.5 – 7.5 8.0 – 8.5
Reaction Speed Fast (Minutes)Slow (1 hour to overnight)
Selectivity High (at pH < 7.5)Moderate (Cross-reacts with Lys at pH > 9)
Stability Hydrolysis Risk: Ring opens at pH > 8.0 or in water over time.Stable in solution, but light-sensitive (keep dark).
Reducing Agent Compatibility Incompatible with DTT. TCEP can react slowly; best to remove reductant.Compatible with TCEP. Incompatible with DTT.

Critical Protocol Adjustment:

  • For Maleimides: Use HEPES or PBS at pH 7.[1]0. Do not use Tris at high pH. If TCEP was used, use a spin column (Zeba) to remove it, or keep TCEP < 1 mM.

  • For IAA-Alkynes: Use HEPES or TEAB at pH 8.0. You can leave TCEP present if the concentration is low, but high TCEP can compete for the alkylating agent [3].

Phase 3: Downstream Detection (Click Chemistry)

The Issue: If you are using an Activity-Based Protein Profiling (ABPP) workflow (Probe


 Click 

Enrichment), a "low signal" often means the Click Reaction (CuAAC) failed, not the probe labeling.

Expert Insight: Copper (I) is unstable. It rapidly oxidizes to Cu(II) in air, killing the catalysis. If your click reaction mix turns brown or green , the reaction is dead. It should remain clear or slightly yellow.

Optimized CuAAC "Click" Protocol

Standard for 100 µL reaction volume.

  • Input: 50 µg Probe-labeled proteome (in 1% SDS/PBS).

  • Reagent Mix (Add in order):

    • Click Tag: Azide/Alkyne-Biotin (100 µM final).

    • Ligand: THPTA (100 µM) – Crucial for protecting Cu(I) from oxidation.

    • Catalyst: CuSO

      
       (1 mM).
      
    • Reductant: Sodium Ascorbate (1 mM) – Add LAST. Freshly prepared.

  • Incubation: 1 hour at Room Temp, gentle rotation.

  • Troubleshooting Check: If signal is low, increase THPTA:Cu ratio to 5:1. TBTA is a poor ligand for biological mixtures due to low solubility; switch to THPTA or BTTAA [4].

Frequently Asked Questions (FAQs)

Q: Can I use DTT instead of TCEP for reduction? A: Only if you strictly remove it before labeling. DTT contains two free thiols that will scavenge your maleimide or IAA probe immediately, resulting in zero protein labeling. Use spin desalting columns (e.g., Zeba, Bio-Rad) to remove DTT. TCEP is preferred because it is not a thiol, though it can still act as a nucleophile toward maleimides over time [2].

Q: My maleimide probe signal is weak, but I know the protein is reduced. Why? A: Check your probe stock. Maleimides hydrolyze in the presence of moisture. If your DMSO stock was stored without desiccants or freeze-thawed repeatedly, the maleimide ring may be open (maleamic acid), which is non-reactive. Always prepare fresh probe or store single-use aliquots at -80°C.

Q: Why do I see high background/non-specific labeling with IAA? A: Your pH is likely too high (>8.5) or probe concentration is excessive. At high pH, IAA begins alkylating Lysine and Histidine residues. Titrate your pH down to 8.0 and reduce probe concentration (e.g., from 100 µM to 10 µM).

Q: How do I know if the issue is the probe or the click reaction? A: Perform an "In-Gel Fluorescence" control. Use a probe that already has a fluorophore (e.g., TAMRA-IA) side-by-side with your Alkyne-IA probe.

  • If TAMRA-IA works but Alkyne-IA + Click fails

    
    The Click reaction is the problem. 
    
  • If both fail

    
    The protein thiol state or buffer is the problem. 
    

References

  • Weerapana, E., Wang, C., Simon, G. M., Richter, F., Khare, S., Dillon, M. B., ... & Cravatt, B. F. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes.[2] Nature, 468(7325), 790-795.

  • Getz, E. B., Xiao, M., Chakrabarty, T., Cooke, R., & Selvin, P. R. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein labeling. Analytical Biochemistry, 273(1), 73-80.

  • Hansen, B. K., & Winther, J. R. (2009). Chemical manipulation of oxidative protein folding. Antioxidants & Redox Signaling, 11(9), 2253-2272.

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-catalyzed azide–alkyne click chemistry for bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.

  • Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods.[3] Chemistry & Biology, 11(4), 535-546.

Sources

Optimization

Storage conditions to prevent degradation of bromoacetyl compounds

Introduction Welcome to the Technical Support Center for bromoacetyl compounds. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for bromoacetyl compounds. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage, handling, and stability of these highly reactive but synthetically valuable reagents. Bromoacetyl compounds, such as bromoacetyl chloride and bromoacetyl bromide, are potent bifunctional electrophiles, featuring a reactive acyl halide and an α-bromo group.[1] This dual reactivity makes them indispensable for introducing the bromoacetyl moiety in various applications, including the synthesis of pharmaceutical intermediates and the creation of covalent inhibitors.[1] However, this high reactivity also makes them susceptible to degradation if not stored and handled correctly. This guide provides in-depth, practical answers to frequently encountered issues to ensure the integrity of your reagents and the success of your experiments.

Frequently Asked Questions & Troubleshooting Guides
Q1: What are the ideal storage conditions for bromoacetyl compounds to prevent degradation?

A1: Proper storage is the single most critical factor in maintaining the purity and reactivity of bromoacetyl compounds. Due to their inherent instability, multiple environmental factors must be strictly controlled.

The primary goal is to prevent hydrolysis and other degradation pathways. The ideal conditions are summarized below:

  • Temperature: Refrigeration is strongly recommended. A storage temperature of 2-8°C is standard for most bromoacetyl halides like bromoacetyl chloride and bromoacetyl bromide.[2][3] This low temperature slows down the rate of potential decomposition reactions.

  • Atmosphere: An inert atmosphere is crucial. These compounds are highly sensitive to moisture.[4][5] Upon receipt, and after each use, the container headspace should be flushed with a dry, inert gas such as nitrogen or argon. Storing the original container inside a larger desiccator or glovebox provides an additional layer of protection.

  • Container: Always store bromoacetyl compounds in their original, tightly sealed containers.[6] If you need to aliquot the reagent, use clean, dry glass bottles with PTFE-lined caps to prevent moisture ingress and reaction with the cap material. Do not use aluminum or galvanized containers.[6] It is good practice to aliquot the reagent into smaller, single-use quantities to avoid repeatedly opening the main stock bottle, which introduces atmospheric moisture with each use.[7]

  • Light: Some bromoacetyl compounds are light-sensitive.[5] Storage in a dark place, such as inside a refrigerator or a light-blocking cabinet, is recommended to prevent potential photodegradation.

ParameterRecommendationRationale
Temperature 2–8 °CSlows the rate of decomposition.[2][3]
Atmosphere Dry Inert Gas (Nitrogen/Argon)Prevents hydrolysis by excluding atmospheric moisture.[4][5]
Container Original or Glass with PTFE-lined capEnsures a tight seal and prevents reaction with container materials.[2][6]
Light Store in a dark locationPrevents light-induced degradation pathways.[5]
Q2: Why are bromoacetyl compounds so acutely sensitive to moisture?

A2: The extreme moisture sensitivity of bromoacetyl compounds is due to the high electrophilicity of the acyl halide functional group. This group reacts readily—and often violently—with nucleophiles, with water being a common and potent one.[8][9]

The reaction is a hydrolysis that cleaves the acyl halide bond, converting the reactive bromoacetyl halide into two less reactive and potentially contaminating species: bromoacetic acid and the corresponding hydrogen halide (HCl or HBr).[8][10]

This degradation pathway is problematic for several reasons:

  • Loss of Reagent: The active bromoacetylating agent is consumed, reducing the effective concentration of your starting material.[8]

  • Product Contamination: The bromoacetic acid byproduct can interfere with your reaction or co-elute with your desired product, complicating purification.[8][11]

  • Safety Hazard: The reaction generates corrosive hydrogen halide gas, which can cause fuming upon exposure to air and create a pressure buildup if the container is not vented carefully.[6][8]

Below is a diagram illustrating this primary degradation pathway.

Hydrolysis cluster_products reagents Bromoacetyl Halide (BrCH₂COX) products Degradation Products reagents->products Hydrolysis water Water (H₂O) (from atmosphere) water->products baa Bromoacetic Acid (BrCH₂COOH) hx Hydrogen Halide (HX)

Caption: The primary degradation pathway for bromoacetyl halides is hydrolysis.

Q3: My bromoacetyl compound has turned yellow or brown. What happened, and is it still usable?

A3: A change in color from colorless or pale yellow to a more pronounced yellow or brown tint is a strong visual indicator of degradation.[12] This discoloration can be caused by a few factors:

  • Hydrolysis: The formation of bromoacetic acid and other byproducts can lead to discoloration.[12]

  • Light Exposure: For light-sensitive compounds, exposure can trigger the formation of colored impurities.[5]

  • Trace Impurities: The presence of trace impurities from synthesis, such as sulfur compounds if thionyl chloride was used, can also contribute to color changes over time.[12]

Can you still use it? The answer depends entirely on the requirements of your experiment.

  • For robust reactions where purity is not critical: The material might still be usable, but you should anticipate lower yields and the presence of bromoacetic acid in your crude product.

  • For sensitive or high-purity applications: Do not use it directly. The impurities can lead to unexpected side reactions and significantly complicate purification.[10] In this case, purification of the reagent by vacuum distillation is the recommended course of action. Always perform the distillation in a well-ventilated fume hood with appropriate safety precautions. After purification, verify the purity using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy before use.[12]

Q4: I've confirmed that my starting material is contaminated with bromoacetic acid. How did it get there and how can I remove it?

A4: As detailed in Q2, bromoacetic acid is the primary byproduct of the reaction between your bromoacetyl compound and moisture.[8][10] Its presence is almost always a sign that the compound was exposed to atmospheric humidity at some point during storage or handling.

Removal strategies depend on when you want to address the impurity:

  • Purifying the Reagent Before Reaction: The most reliable method to remove non-volatile bromoacetic acid from a liquid bromoacetyl halide is through vacuum distillation .[12] This separates the more volatile, pure reagent from the less volatile acidic impurity.

  • Removing the Impurity During Reaction Workup: If you proceed with the slightly impure reagent, you can typically remove the bromoacetic acid impurity from your desired product during the aqueous workup. Because bromoacetic acid is an acid, it can be deprotonated and extracted into an aqueous basic solution. A wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution is often effective.[11] The bromoacetic acid is converted to its water-soluble sodium bromoacetate salt, which partitions into the aqueous layer, leaving your (presumably less polar) product in the organic layer.[11]

Q5: My reaction yield is consistently low, and I suspect the bromoacetylating agent has degraded. How can I systematically troubleshoot this?

A5: Low yield is a common problem when working with sensitive reagents. A systematic approach is key to identifying the root cause. The following workflow can help you diagnose if reagent degradation is the culprit.

Troubleshooting start Low Reaction Yield check_storage 1. Verify Storage Conditions (2-8°C, Inert Gas, Dark) start->check_storage storage_ok Conditions Correct? check_storage->storage_ok fix_storage ACTION: Correct Storage & Use Fresh Aliquot storage_ok->fix_storage No check_purity 2. Assess Reagent Purity (NMR, GC, or TLC) storage_ok->check_purity Yes fix_storage->start Re-run Experiment purity_ok Purity >95%? check_purity->purity_ok purify ACTION: Purify by Vacuum Distillation purity_ok->purify No check_reaction 3. Review Reaction Setup (Anhydrous Solvents, Inert Atmosphere) purity_ok->check_reaction Yes purify->start Re-run with Purified Reagent reaction_ok Setup Anhydrous? check_reaction->reaction_ok dry_solvents ACTION: Use Freshly Dried Solvents & Glassware reaction_ok->dry_solvents No conclusion Reagent Degradation Unlikely. Investigate Other Reaction Parameters (Stoichiometry, Temp, etc.) reaction_ok->conclusion Yes dry_solvents->start Re-run Experiment

Caption: A workflow for troubleshooting low yields potentially caused by reagent degradation.

Explanation of Steps:

  • Verify Storage: First, confirm that the reagent has been stored according to the recommendations in Q1.[2][4][6] Improper storage is the most common cause of degradation.

  • Assess Purity: If storage conditions seem correct, the next step is to get an objective measure of purity. An NMR spectrum can quickly reveal the presence of bromoacetic acid.[12] A GC analysis can provide a quantitative purity assessment.[12]

  • Review Reaction Setup: Even if your reagent is pure, it can degrade in situ if your reaction conditions are not strictly anhydrous.[8] Ensure you are using properly dried solvents and glassware, and that the reaction is run under an inert atmosphere.

If you have addressed all these points and the yield is still low, the issue may lie with other reaction parameters, and reagent quality is likely not the primary cause.

Q6: Are there other degradation pathways besides hydrolysis that I should be aware of?

A6: While hydrolysis is the most significant concern, two other potential pathways can affect bromoacetyl compounds:

  • Photodegradation: Some α-halo ketones are known to be sensitive to light.[5] Irradiation with visible or UV light can promote the homolytic cleavage of the carbon-halogen bond, generating radical intermediates.[13] These radicals can then participate in a variety of unintended side reactions, potentially leading to complex product mixtures and discoloration. Storing reagents in amber bottles or in the dark mitigates this risk.

  • Polymerization: Under certain conditions, particularly upon prolonged storage or in the presence of basic impurities, bromoacetyl chloride has the potential to self-polymerize or form polymeric byproducts.[10] This is less common under proper storage conditions but can contribute to the formation of insoluble material or a general decrease in reagent quality over time.

By understanding these degradation mechanisms, you can take the necessary precautions to ensure the long-term stability and efficacy of your bromoacetyl compounds, leading to more reliable and reproducible experimental outcomes.

References
  • Loba Chemie. BROMOACETYL BROMIDE Safety Data Sheet. [Link]

  • AIP Publishing. Rotational Isomers of Chloroacetyl Chloride, Bromoacetyl Chloride, and Bromoacetyl Bromide. [Link]

  • ACS Publications. Visible-Light Photoredox Catalysis: Dehalogenation of Vicinal Dibromo-, α-Halo-, and α,α-Dibromocarbonyl Compounds. [Link]

  • Chemsrc. Bromoacetyl chloride | CAS#:22118-09-8. [Link]

  • PMC. Penicillin acylase-catalyzed synthesis of N-bromoacetyl-7-aminocephalosporanic acid, the key intermediate for the production of cefathiamidine. [Link]

  • Sciencemadness Discussion Board. Acyl chlorides stability. [Link]

Sources

Troubleshooting

Reducing background noise in ABPP with bromoacetyl probes

Technical Support Center: Chemical Proteomics Division Subject: Reducing Background Noise in ABPP with Bromoacetyl Probes Ticket ID: ABPP-BR-OPT-001 Status: Open for Resolution Executive Summary You are experiencing low...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chemical Proteomics Division Subject: Reducing Background Noise in ABPP with Bromoacetyl Probes Ticket ID: ABPP-BR-OPT-001 Status: Open for Resolution

Executive Summary

You are experiencing low signal-to-noise ratios (SNR) using


-bromoacetamide probes. Unlike acrylamides (Michael acceptors), bromoacetyls are highly reactive alkylating agents (

mechanism) that target cysteines but can promiscuously label other nucleophiles (histidine, lysine) or hyper-reactive "housekeeping" cysteines if not strictly controlled.

This guide provides a self-validating workflow to distinguish specific target engagement from non-specific proteome reactivity.

Module 1: The Chemistry of Noise (Root Cause Analysis)

To fix the background, we must define it. In ABPP with bromoacetyl probes, "noise" comes from two distinct sources:

  • Chemical Promiscuity (Covalent): The intrinsic reactivity of the C-Br bond allows it to alkylate abundant proteins non-specifically, driven by concentration rather than affinity.

  • Methodological Artifacts (Non-Covalent): Retention of sticky proteins during the enrichment (streptavidin) or "click" chemistry steps.

Reactivity Hierarchy: Understanding where your probe sits on the reactivity spectrum is critical for tuning incubation conditions.

WarheadMechanismReactivitySelectivityRecommended pH
Iodoacetamide

Alkylation
High (+++++)Low7.5 - 8.0
Bromoacetamide

Alkylation
High (++++) Low/Medium 7.0 - 7.5
Chloroacetamide

Alkylation
Medium (++)High7.5 - 8.0
Acrylamide Michael AdditionLow (+)Very High7.5 - 8.5

Analyst Note: Bromoacetyl probes are "hotter" than chloroacetamides. If your background is intractable, consider switching to a chloroacetamide analog to sacrifice some potency for significant gains in specificity [1].

Module 2: Experimental Protocols & Troubleshooting

Protocol A: The "Titration" Self-Validation

Goal: Determine the Maximum Non-Toxic Concentration (MNTC) for proteomic labeling.

The Error: Many researchers use 10–50


M probe concentrations by default. For bromoacetyls, this often saturates the proteome.
The Fix:  Perform a gel-based ABPP titration.
  • Prepare Lysate: 1 mg/mL proteome concentration in PBS (pH 7.4). Avoid DTT/Betamercaptoethanol (they quench the probe).

  • Dose-Response: Incubate lysate with probe at 0.1, 0.5, 1.0, 5.0, and 10.0

    
    M  for 1 hour at RT.
    
  • Click & Visualize: Append Rhodamine-azide via CuAAC. Resolve on SDS-PAGE.

  • Analysis:

    • Good Signal: Distinct bands appear at low concentrations and saturate.

    • Background: A vertical "smear" that darkens uniformly with concentration.

    • Selection Rule: Choose the concentration where distinct bands are visible before the smear becomes dominant (typically 0.5–1.0

      
      M for bromoacetyls).
      
Protocol B: The "Click" Background Check

Goal: Eliminate noise from the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Symptom: High background even in "No Probe" controls. Cause: Precipitated copper or non-specific binding of the biotin-azide tag.

Troubleshooting Steps:

  • Pre-Click Wash: If doing live-cell labeling, wash cells 3x with PBS to remove excess free probe before lysis.

  • Pre-Clear: Incubate lysate with streptavidin beads before the click reaction to remove endogenous biotinylated proteins (e.g., carboxylases).

  • Scavenger Wash: After the click reaction (but before digestion), wash protein-precipitated pellets with methanol and acetone .

    • Critical Step: Ensure the pellet is fully resuspended during washes. Trapped "free" tag will ruin MS sensitivity.

Module 3: Quantitative Filtering (isoTOP-ABPP)

The Gold Standard: You cannot "wash away" covalent background. You must filter it bioinformatically. The most robust method to validate bromoacetyl targets is isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-ABPP) [2]. This method uses isotopic ratios to distinguish specific binding from noise.

Workflow Visualization

ABPP_Workflow cluster_logic Data Logic Sample Proteome Lysate Labeling Labeling: Light (DMSO) vs. Heavy (Competitor) Sample->Labeling Split Click CuAAC Click: Attach Biotin-Azide (TEV linker) Labeling->Click Combine L+H Enrich Streptavidin Enrichment Click->Enrich Pull-down Digest On-Bead Digest (Trypsin) Enrich->Digest Remove non-covalent Elute TEV Protease Elution Digest->Elute Release specific peptides MS LC-MS/MS Quantification Elute->MS Calculate Ratio RatioHigh Ratio H/L > 5 (Specific Target) MS->RatioHigh RatioOne Ratio H/L ~ 1 (Background) MS->RatioOne

Caption: isoTOP-ABPP workflow. Covalent background labels both Light and Heavy channels equally (Ratio ~1), while specific targets are blocked by competition (Ratio >5).

The Competitive Logic (Self-Validating System)
  • Condition A (Light): Proteome + DMSO + Probe (Bromoacetyl).

  • Condition B (Heavy): Proteome + Competitor (20x excess) + Probe.

    • Note: If you lack a specific competitor, use a high concentration of the probe itself as the "blocker" in a pre-incubation step, or compare High vs. Low probe concentration (e.g., 100

      
      M vs 10 
      
      
      
      M) as described by Weerapana et al. [3].
  • Result:

    • Specific Targets: The competitor blocks the binding site. Signal is high in Light, low in Heavy. Ratio (L/H) >> 1.

    • Background: The bromoacetyl group reacts non-specifically with abundant surface cysteines regardless of the competitor. Signal is equal in both. Ratio (L/H)

      
       1. 
      

Frequently Asked Questions (FAQ)

Q1: My bromoacetyl probe labels everything on the gel. Is it useless? Answer: Not necessarily, but it is likely too reactive for "discovery" mode without isotopic filtering. Bromoacetyls are "harder" electrophiles. Try lowering the pH of your labeling buffer to pH 7.0 . This reduces the nucleophilicity of non-cysteine residues (like Lysine, pKa ~10.5) and hyper-reactive cysteines, increasing selectivity for the most functional cysteines.

Q2: Should I use iodoacetamide (IA) as a control? Answer: Yes. A standard control is to pre-alkylate the proteome with high-concentration iodoacetamide (10 mM). If your bromoacetyl probe signal does not disappear after IA treatment, your probe is likely labeling non-cysteine residues (off-target alkylation of Lys/His) or reacting non-covalently [4].

Q3: Can I wash the beads more aggressively to reduce background? Answer: Washing only helps with non-covalent background. Since bromoacetyl probes form covalent bonds, washing will not remove off-target alkylation. The only way to remove covalent background is stoichiometry (lower concentration) or bioinformatics (ratio filtering). For non-covalent background, wash beads with 1% SDS and 8M Urea.

References

  • Backus, K. M., et al. (2016).[1][2][3][4] Proteome-wide covalent ligand discovery in native biological systems.[1][2][4][5] Nature, 534(7608), 570–574.[2] Link[4]

  • Weerapana, E., et al. (2010).[1][6][7] Quantitative reactivity profiling predicts functional cysteines in proteomes.[1][6][7][8][9] Nature, 468(7325), 790–795.[6][9] Link[8]

  • Weerapana, E., Speers, A. E., & Cravatt, B. F. (2007).[1] Tandem orthogonal proteolysis-activity-based protein profiling (TOP-ABPP)—a general method for mapping sites of probe modification in proteomes.[10] Nature Protocols, 2(6), 1414–1425. Link

  • Shannon, D. A., & Weerapana, E. (2015). Covalent protein modification: the current landscape of residue-specific electrophiles. Current Opinion in Chemical Biology, 24, 18–26. Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Mass Spectrometry Characterization of N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide Adducts

Abstract: This guide provides a comprehensive comparison of mass spectrometry-based strategies for the characterization of protein adducts formed by N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide, a compound of inter...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive comparison of mass spectrometry-based strategies for the characterization of protein adducts formed by N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide, a compound of interest in drug development for its potential as a covalent modifier. We delve into the chemical basis of adduct formation, compare top-down and bottom-up proteomic workflows, evaluate tandem mass spectrometry fragmentation techniques, and provide detailed, field-tested protocols for researchers, scientists, and drug development professionals. Our focus is on explaining the causality behind experimental choices to ensure robust and reliable adduct identification.

Introduction: The Challenge of Covalent Adducts

N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide belongs to a class of electrophilic compounds designed to form stable, covalent bonds with target proteins. The bromoacetyl group is a reactive "warhead" that can alkylate nucleophilic amino acid residues, leading to irreversible modification.[1] Understanding which proteins are targeted and the precise location of modification is critical in drug development to elucidate mechanisms of action and potential off-target toxicities.[2]

Mass spectrometry (MS) is the definitive analytical tool for this purpose, offering the sensitivity and specificity required to pinpoint covalent modifications within a complex biological system.[3] This guide will navigate the key decisions and methodologies for the successful MS characterization of these specific adducts.

The Chemistry of Adduct Formation

The core of this analysis lies in understanding the reaction between the compound and a protein. The bromoacetyl moiety is a potent electrophile that reacts with nucleophilic amino acid side chains via a nucleophilic substitution (SN2) reaction.[1]

  • Primary Targets: The most reactive nucleophile in proteins is the deprotonated thiol (thiolate) of a Cysteine residue, which readily attacks the electrophilic carbon of the bromoacetyl group to form a stable thioether bond.[1][4]

  • Secondary Targets: At physiological or slightly basic pH, the ε-amino group of Lysine and the imidazole ring of Histidine can also be targeted, though typically with lower reactivity than cysteine.[4][5]

This reaction results in the loss of hydrobromic acid (HBr) and the addition of a C12H12NO2 moiety to the amino acid residue. This corresponds to a monoisotopic mass increase of +202.0868 Da . This specific mass shift is the key signature we hunt for in subsequent MS analyses.

Figure 1: Reaction of the bromoacetyl warhead with a cysteine residue.

Comparison of Core Mass Spectrometry Strategies

The first major decision is the overall proteomic strategy. The two primary approaches, top-down and bottom-up, offer fundamentally different views of the modification.

StrategyDescriptionAdvantagesDisadvantagesBest For
Top-Down Proteomics Intact proteins are introduced into the mass spectrometer and fragmented directly.[6]Provides a complete view of all modifications on a single protein molecule ("proteoform"). Confirms stoichiometry (e.g., 1 or 2 adducts per protein).Technically challenging for large or complex proteins. Lower throughput. Requires high-resolution MS.[6]Confirming modification of a purified protein and determining modification stoichiometry.
Bottom-Up Proteomics Proteins are enzymatically digested (e.g., with trypsin) into peptides prior to MS analysis.[7][8][9]High sensitivity and high throughput. Excellent for identifying the specific site of modification. Compatible with standard LC-MS/MS systems.[10]Information about co-occurring modifications on the same protein molecule is lost.Screening for modification sites in complex mixtures and pinpointing the exact modified amino acid.

For routine identification and localization of N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide adducts, bottom-up proteomics is the most common, accessible, and effective approach. [11] The remainder of this guide will focus on this workflow.

The Bottom-Up Proteomics Workflow: A Detailed Overview

The bottom-up workflow is a multi-step process where each stage is critical for success. The goal is to convert a complex protein sample into a mixture of peptides that can be confidently analyzed by the mass spectrometer.

p_extract 1. Protein Extraction & Denaturation p_redalk 2. Reduction & Alkylation (DTT / IAA) p_extract->p_redalk Unfold proteins p_digest 3. Enzymatic Digestion (Trypsin) p_redalk->p_digest Prepare for cleavage p_cleanup 4. Peptide Cleanup (C18 Desalting) p_digest->p_cleanup Remove contaminants p_lcms 5. LC-MS/MS Analysis p_cleanup->p_lcms Inject for analysis p_data 6. Database Search (Variable Modification) p_lcms->p_data Acquire MS/MS spectra p_val 7. Manual Validation & Site Localization p_data->p_val Identify modified peptides

Figure 2: Standard workflow for bottom-up proteomic analysis of covalent adducts.

Causality Behind Key Steps:

  • Reduction & Alkylation: After protein denaturation, disulfide bonds are reduced with an agent like Dithiothreitol (DTT). Critically, all unmodified cysteine residues are then irreversibly alkylated with a reagent like Iodoacetamide (IAA).[6] This step is self-validating: it prevents disulfide bonds from re-forming and ensures that any modification subsequently identified on a cysteine must have come from the bromoacetyl compound, not from incomplete alkylation by IAA.

  • Enzymatic Digestion: Trypsin is the workhorse enzyme, cleaving proteins C-terminal to lysine and arginine residues.[9] This produces peptides that are of an ideal size and charge state for analysis by most mass spectrometers.

  • Database Search: This is the bioinformatic heart of the experiment. Acquired MS/MS spectra are matched against a protein sequence database.[6] The key is to instruct the search software (e.g., MaxQuant, Proteome Discoverer) to consider a variable modification of +202.0868 Da on Cysteine, Lysine, and Histidine.

A Comparison of MS/MS Fragmentation Techniques for Localization

Once a modified peptide is isolated in the mass spectrometer, it must be fragmented to determine the sequence and pinpoint the modified residue. The choice of fragmentation method significantly impacts the quality of the data.[12]

TechniqueMechanismFragment IonsKey StrengthsConsiderations
CID (Collision-Induced Dissociation)Collisions with inert gas break the weakest bonds (peptide backbone).b- and y- type ions.Robust, fast, and widely available. Good for standard, doubly-charged tryptic peptides.[13]Can cause loss of labile modifications. Ion trap CID has a low-mass cutoff, potentially losing key fragment ions.
HCD (Higher-energy Collisional Dissociation)Beam-type CID performed in a separate collision cell.b- and y- type ions.Generates richer, higher-resolution fragment spectra than CID.[14][15] No low-mass cutoff. Excellent for confident site localization.Can still cause some loss of very labile modifications.
ETD (Electron Transfer Dissociation)Radical-driven fragmentation that cleaves the N-Cα bond.c- and z- type ions.Preserves labile modifications that are lost in CID/HCD.[15][16] Excellent for peptides with higher charge states (>2+).Slower scan rate than CID/HCD. Less efficient for doubly-charged peptides.[13]

Expert Recommendation: For N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide adducts, which form stable thioether or amine bonds, HCD is the preferred primary fragmentation method. It provides high-quality, information-rich spectra ideal for unambiguous site localization.[13] Using a "decision-tree" method, where the instrument chooses the best fragmentation type based on the peptide's charge and m/z, can provide the most comprehensive data by combining HCD and ETD.[13]

start Precursor Ion Selected for MS/MS charge_check Charge State? start->charge_check hcd Perform HCD charge_check->hcd  2+ etd Perform ETD charge_check->etd  ≥3+ output High-Quality Spectrum for Site Localization hcd->output etd->output

Figure 3: Decision tree for selecting an optimal fragmentation method.

Field-Tested Experimental Protocols

The following protocols provide a robust framework for adduct characterization.

Protocol 1: Sample Preparation for Bottom-Up Analysis

This protocol is adapted from standard procedures for proteomic sample preparation.[1][6]

  • Protein Denaturation: To ~100 µg of your adducted protein sample, add 8 M Urea buffer to denature and linearize the proteins.

  • Reduction: Add DTT to a final concentration of 10 mM. Incubate for 1 hour at 37°C to reduce all disulfide bonds.

  • Alkylation: Add Iodoacetamide (IAA) to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes. This alkylates all cysteines not modified by the bromoacetyl compound.

  • Quench & Dilute: Quench excess IAA by adding DTT to a final concentration of 20 mM. Dilute the entire sample with 50 mM Ammonium Bicarbonate buffer until the Urea concentration is below 2 M. This is critical for trypsin activity.

  • Digestion: Add mass spectrometry-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w). Incubate overnight at 37°C.

  • Cleanup: Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion. Desalt the resulting peptides using a C18 StageTip or ZipTip according to the manufacturer's protocol. Elute and dry the peptides in a vacuum centrifuge.

Protocol 2: LC-MS/MS Analysis
  • Resuspension: Resuspend the cleaned peptides in a suitable buffer (e.g., 0.1% formic acid, 2% acetonitrile in water).

  • Chromatography: Load the peptides onto a nano-liquid chromatography system equipped with a C18 analytical column. Separate the peptides using a gradient of increasing acetonitrile over 60-120 minutes.

  • Mass Spectrometry: Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Acquisition Method: Use a Data-Dependent Acquisition (DDA) method.

    • MS1 Scan: Acquire full scans at high resolution (e.g., 60,000) to detect precursor peptide ions.

    • MS2 Scan: Select the top 10-15 most abundant precursor ions for fragmentation via HCD. Acquire MS/MS scans at a resolution of at least 15,000 to ensure accurate fragment ion mass measurement.[12] Employ dynamic exclusion to prevent repeated sequencing of the same peptide.

Protocol 3: Data Analysis
  • Database Search: Use a search engine like MaxQuant, Proteome Discoverer, or Mascot to search the acquired raw data against a relevant protein sequence database (e.g., UniProt Human).[6][17]

  • Search Parameters (Crucial):

    • Enzyme: Trypsin/P.

    • Fixed Modification: Carbamidomethyl (C) (+57.021 Da) on cysteine (from IAA).

    • Variable Modifications:

      • Oxidation (M) (+15.995 Da).

      • Adduct: +202.0868 Da on C, K, H.

    • Mass Tolerances: Set precursor and fragment mass tolerances appropriate for your instrument (e.g., 10 ppm for precursor, 0.02 Da for HCD fragments).

  • Validation: Manually inspect the MS/MS spectra of identified adducted peptides. A confident identification requires a series of b- and/or y-ions that demonstrate the +202.0868 Da mass shift, confirming the modification is on that specific residue.[3]

Data Interpretation: A Case Study Example

After a successful search, the software will output a list of identified peptides, including those with the specified modification.

Table 3: Example Output for an Identified Adducted Peptide

SequenceModified ResiduePrecursor m/zMass Error (ppm)Score
TPEC (+202.09)IAVVRCys-88651.34561.2154
FGEHK (+202.09)AWLERLys-12728.8791-0.898

In this example, the peptide TPEC IAVVR was identified with a mass shift on Cysteine-88 corresponding to the adduct. The high score and low mass error provide initial confidence. The final, and most important, step is to look at the MS/MS spectrum to confirm that the fragment ions containing Cys-88 (e.g., y-ions y4 through y8 and b-ions b4 through b8) are all shifted by +202.09 Da, while those without it are not. This provides definitive proof of the modification site.

Conclusion

Characterizing adducts of N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide is a tractable but exacting process. Success hinges on a logical workflow that begins with understanding the underlying chemistry. By employing a bottom-up proteomic strategy, carefully preparing the sample to differentiate the intended modification from procedural artifacts, and using high-resolution HCD fragmentation, researchers can confidently identify both the protein targets and the specific sites of modification. This systematic, evidence-based approach is essential for advancing our understanding of covalent drugs and ensuring their safety and efficacy.

References

  • Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

  • Mass Spectrometric Characterization of Circulating Covalent Protein Adducts Derived from a Drug Acyl Glucuronide Metabolite - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

  • Effectiveness of CID, HCD, and ETD with FT MS/MS for Degradomic-Peptidomic Analysis: Comparison of Peptide Identification Methods | Scilit. (n.d.). Retrieved February 25, 2026, from [Link]

  • Characterization and quantitation of protein adducts using mass spectrometry. (n.d.). Retrieved February 25, 2026, from [Link]

  • Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. - chem.ox.ac.uk. (n.d.). Retrieved February 25, 2026, from [Link]

  • Technology Guide: Bottom-up proteomics - Drug Discovery News. (n.d.). Retrieved February 25, 2026, from [Link]

  • Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry - bioRxiv. (n.d.). Retrieved February 25, 2026, from [Link]

  • General bottom-up workflow for covalent labeling of proteins with... - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts - MDPI. (n.d.). Retrieved February 25, 2026, from [Link]

  • CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications - Walsh Medical Media. (n.d.). Retrieved February 25, 2026, from [Link]

  • A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. (n.d.). Retrieved February 25, 2026, from [Link]

  • Comprehensive Overview of Bottom-Up Proteomics Using Mass Spectrometry | ACS Measurement Science Au. (n.d.). Retrieved February 25, 2026, from [Link]

  • Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer ... - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

  • Bottom-Up Proteomics: Principles, Workflow, and Analysis | Technology Networks. (n.d.). Retrieved February 25, 2026, from [Link]

  • Chasing Cysteine Oxidative Modifications: Proteomic Tools for Characterizing Cysteine Redox-Status - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

  • Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

  • Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids. (n.d.). Retrieved February 25, 2026, from [Link]

  • Profiling the specific reactivity of the proteome with non-directed activity-based probes - PubMed. (n.d.). Retrieved February 25, 2026, from [Link]

  • Activity- and reactivity-based proteomics: Recent technological advances and applications in drug discovery - Squarespace. (n.d.). Retrieved February 25, 2026, from [Link]

  • Protein Crosslinking by Genetically Encoded Noncanonical Amino Acids with Reactive Aryl Carbamate Side Chains - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

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Comparative

Warhead Selection in Covalent Drug Discovery: A Comparative Technical Guide to Bromoacetyl vs. Acrylamide Moieties

Executive Summary: The Sledgehammer vs. The Scalpel In the renaissance of Targeted Covalent Inhibitors (TCIs), the choice of electrophilic "warhead" dictates the entire safety and efficacy profile of the molecule.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sledgehammer vs. The Scalpel

In the renaissance of Targeted Covalent Inhibitors (TCIs), the choice of electrophilic "warhead" dictates the entire safety and efficacy profile of the molecule. This guide compares the two most prevalent cysteine-targeting moieties: Bromoacetyl (


-haloacetyl) and Acrylamide  (Michael acceptor).
  • Acrylamide: The industry standard for clinical candidates (e.g., Ibrutinib, Osimertinib). It acts as a "scalpel," requiring specific binding geometry to react, offering high selectivity and tunable kinetics.

  • Bromoacetyl: A highly reactive "sledgehammer." Primarily used in chemical biology probes to map "cryptic" cysteines. Its high intrinsic reactivity often leads to promiscuity and metabolic instability, making it generally unsuitable for therapeutic use but invaluable for target validation.

Mechanistic Deep Dive

The fundamental difference lies in the reaction mechanism. Understanding this causality is essential for interpreting kinetic data.

Chemical Pathways[1]
  • Bromoacetyl (

    
     Substitution):  A hard electrophile undergoes a bimolecular nucleophilic substitution. The sulfur attacks the 
    
    
    
    -carbon, displacing the bromide leaving group. This reaction is less dependent on protein geometry and more driven by intrinsic electrophilicity.
  • Acrylamide (Michael Addition): A soft electrophile undergoes a 1,4-conjugate addition. This requires the nucleophile (Cys-SH) to approach the

    
    -carbon at a specific angle (Bürgi-Dunitz trajectory), often requiring the protein pocket to "catalyze" the reaction by positioning the warhead.
    
Reaction Mechanism Diagram

ReactionMechanism cluster_0 Bromoacetyl (Sn2) cluster_1 Acrylamide (Michael Addition) BA_Start Cys-S⁻ + Br-CH2-R BA_TS Transition State [Br...CH2...S]‡ BA_Start->BA_TS Direct Attack BA_End Thioether Adduct + Br⁻ (Leaving Group) BA_TS->BA_End Irreversible AC_Start Cys-S⁻ + CH2=CH-CO-R AC_TS Enolate Intermediate (Stabilized by Oxyanion Hole) AC_Start->AC_TS 1,4-Addition AC_End Thioether Adduct (Saturated Amide) AC_TS->AC_End Protonation

Figure 1: Mechanistic comparison of


 displacement (Bromoacetyl) vs. Michael Addition (Acrylamide).

Reactivity & Kinetics: The Data

To design a safe drug, you must balance affinity (


) with reactivity  (

).
Intrinsic Reactivity ( )

Intrinsic reactivity is measured against a small molecule thiol surrogate (e.g., Glutathione or N-acetylcysteine) in buffer.

FeatureBromoacetylAcrylamideImplications
Reaction Type

(Nucleophilic Substitution)
Michael AdditionBromoacetyl generates a halide leaving group (potential tox).
Intrinsic Rate (

)
High (> 10

)
Low to Moderate (0.01 - 0.5

)
Bromoacetyls react with exposed thiols indiscriminately.
Tunability LowHighAcrylamides can be dampened (methyl steric) or boosted (cyano electronic).
pH Sensitivity High (Requires thiolate)ModerateBoth require deprotonated cysteine, but acrylamides often use pocket-assisted catalysis.
Protein Kinetics ( )

For a drug, we optimize


.
  • Ideal TCI (Acrylamide): High

    
     (strong non-covalent binding) and moderate 
    
    
    
    . The reaction happens only because the drug binds the pocket tightly.
  • Probe (Bromoacetyl): High

    
    . It reacts because it is chemically aggressive, often masking poor non-covalent affinity (
    
    
    
    ).

Critical Insight: If your acrylamide lead shows time-dependent inhibition but no reversible binding (


), it is likely acting as a non-specific alkylator.

Selectivity & Off-Target Liability[2][3]

The primary risk of covalent drugs is haptenization (immune reaction to drug-protein adducts) and off-target toxicity .

The Glutathione (GSH) Firewall

Glutathione is the cell's primary defense against electrophiles.

  • Bromoacetyls: Rapidly conjugated by GSH. Half-life (

    
    ) is often < 15 minutes in physiological buffer. This leads to rapid clearance and potential depletion of cellular GSH (oxidative stress).
    
  • Acrylamides: Designed to have GSH

    
     > 2-4 hours. They survive systemic circulation to reach the target tissue.
    
Proteome-Wide Selectivity (ABPP)

In Activity-Based Protein Profiling (ABPP) experiments:

  • Bromoacetyls often label hundreds of proteins ("starry night" on a gel). They can react with Histidine and Lysine residues at slightly elevated pH [1].

  • Acrylamides are highly selective for Cysteine and rarely label other residues unless positioned by a specific binding pocket [2].

Experimental Protocols

Reliable data requires self-validating protocols. Below are the industry-standard methods for assessing these warheads.

Protocol A: GSH Reactivity Assay (Metabolic Stability Proxy)

Purpose: To determine the intrinsic electrophilicity and predict systemic stability.

  • Preparation: Prepare a 10 mM stock of the test compound (DMSO) and a 10 mM fresh stock of Reduced Glutathione (GSH) in PBS (pH 7.4).

  • Incubation: Mix compound (final 10

    
    M) with excess GSH (final 1 mM, 100-fold excess) in PBS. Include an internal standard (e.g., Warfarin).
    
  • Sampling: Incubate at 37°C. Aliquot samples at t = 0, 15, 30, 60, 120, and 240 mins.

  • Quenching: Quench immediately with 1% Formic Acid/Acetonitrile to stop the reaction.

  • Analysis (LC-MS/MS): Monitor the disappearance of the parent mass and the appearance of the Compound-GSH adduct mass [M+307].

  • Calculation: Plot ln[Parent] vs. time. The slope is

    
    .
    
    • 
      .
      
    • Target: For drugs, aim for

      
       mins (Acrylamide range). Bromoacetyls typically show 
      
      
      
      mins.
Protocol B: Intact Protein Mass Spectrometry (Covalent Occupancy)

Purpose: To confirm the mechanism is covalent and irreversible.

  • Incubation: Incubate recombinant target protein (1

    
    M) with compound (10 
    
    
    
    M, 10 eq) in assay buffer.
  • Time-Course: Take aliquots at 5 min, 1 hour, and 4 hours.

  • Desalting: Rapidly desalt using Zeba spin columns or C4 ZipTips to remove non-covalent binders.

  • MS Analysis: Inject on Q-TOF or Orbitrap (denaturing conditions). Deconvolute the spectrum.

  • Validation:

    • Acrylamide: Look for mass shift of +[MW of compound].

    • Bromoacetyl: Look for mass shift of +[MW of compound - 79.9 Da] (Loss of HBr). Note: If you see the full mass, the Br has not left, implying non-covalent binding or an incorrect mechanism.

Decision Framework: The Screening Workflow

Do not use Bromoacetyls for late-stage drug candidates. Use them to find the pocket, then switch to Acrylamides for the drug.

DecisionTree Start Target Identification (Cysteine in Pocket?) Screen Screen Electrophilic Library (Acrylamides + Chloroacetamides) Start->Screen Hit Hit Identification Screen->Hit Decision Is the Hit Potent? Hit->Decision Weak Weak/No Hits (Pocket is 'Cryptic') Decision->Weak No Strong Potent Hits (IC50 < 1 uM) Decision->Strong Yes Probe Use Bromoacetyl Probe (High Reactivity) Weak->Probe Opt Lead Optimization (Tune Acrylamide Warhead) Strong->Opt Map Map Cysteine via MS (Validation Only) Probe->Map Map->Opt Design Acrylamide to target mapped Cys GSH GSH Reactivity Assay Opt->GSH Safe t1/2 > 2h (Proceed to Kinact/KI) GSH->Safe Toxic t1/2 < 15m (Too Reactive -> Modify R-groups) GSH->Toxic

Figure 2: Strategic workflow for utilizing Bromoacetyls (mapping) vs. Acrylamides (drug development).

References

  • Janssen, et al. (2023). Medicinal Chemistry and Chemical Biology Highlights. CHIMIA. Retrieved from [Link]

  • Katen, et al. (2016). Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response.[1] Chemical Research in Toxicology. Retrieved from [Link]

  • Domainex. (2024). GSH Reactivity Assay Protocol. Retrieved from [Link]

  • Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design. Angewandte Chemie International Edition. (Contextual grounding for Acrylamide clinical success).

Sources

Validation

Beyond Equilibrium: Validating Covalent Binding via Competitive Inhibition

A Comparative Guide for Assay Development & Validation Executive Summary The resurgence of Targeted Covalent Inhibitors (TCIs) in drug discovery—exemplified by blockbuster drugs like Ibrutinib and Osimertinib—has exposed...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Assay Development & Validation

Executive Summary

The resurgence of Targeted Covalent Inhibitors (TCIs) in drug discovery—exemplified by blockbuster drugs like Ibrutinib and Osimertinib—has exposed a critical gap in standard screening workflows. Traditional equilibrium-based assays (Standard IC50) fundamentally misrepresent the potency of covalent binders.

This guide details the Time-Dependent IC50 Shift Assay , the biochemical gold standard for validating covalent mechanisms. We compare this methodology against standard equilibrium assays and jump-dilution formats, providing a self-validating protocol to derive the true potency metric:


.

Part 1: The Mechanistic Distinction

To validate a covalent binder, one must prove that inhibition is driven by a two-step mechanism: initial non-covalent binding (


) followed by a rate-limiting chemical reaction (

).
The Kinetic Pathway

Unlike reversible inhibitors, covalent inhibitors do not reach thermodynamic equilibrium; they drive the system to completion until the target is depleted.

KineticMechanism E Enzyme (E) EI EI Complex (Reversible) E->EI k_on I Inhibitor (I) EI->E k_off EI_Cov E-I Adduct (Covalent/Irreversible) EI->EI_Cov k_inact (Bond Formation)

Figure 1: The two-step mechanism of covalent inhibition. The crucial validation step is demonstrating that the transition from EI to E-I is time-dependent and effectively irreversible.

Part 2: Comparative Methodology

Why switch from a standard IC50 to a Shift Assay? Below is an objective comparison of the methodologies used to characterize binding.

Table 1: Methodological Comparison
FeatureStandard IC50 Assay IC50 Shift Assay (Recommended) Jump-Dilution Assay
Primary Output IC50 (Static)IC50 Shift Ratio &

Recovery of Activity (%)
Pre-incubation None (or minimal)Variable (

vs

min)
Long incubation, then diluted
Covalent Sensitivity Low. Underestimates potency.High. Potency increases over time.High. Confirms irreversibility.
Throughput HighMediumLow
Key Limitation Treats covalent drugs as reversible; data is misleading.Requires careful control of substrate competition.[1]Labor-intensive; prone to artifacts if dilution is insufficient.
The "Shift" Phenomenon Explained

In a standard assay, you measure inhibition at a single time point. For a covalent inhibitor, the reaction (


) continues over time.[2][3]
  • At t=0 min: The inhibitor has only bound reversibly (

    
    ). The IC50 reflects affinity.[4]
    
  • At t=30 min: A fraction of the enzyme is permanently inactivated (

    
    ). The apparent IC50 drops (potency increases).
    

Validation Criteria: A confirmed covalent binder typically exhibits an IC50 shift (


) of > 3-fold , whereas reversible inhibitors show a ratio near 1.0 (unity).

Part 3: Experimental Protocol (IC50 Shift Assay)

This protocol is designed to be self-validating . It includes controls that immediately flag assay drift or artifactual inhibition.

Materials
  • Target Enzyme: Recombinant kinase/protease (purity >90%).

  • Substrate: Fluorogenic peptide or FRET pair (at

    
     concentration).
    
  • Control Compounds:

    • Positive Control: Known covalent inhibitor (e.g., Ibrutinib for BTK).

    • Negative Control:[3] Known reversible inhibitor (to prove assay stability).

Workflow Diagram

Workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Pre-Incubation (The Variable) cluster_2 Step 3: Reaction Initiation cluster_3 Step 4: Detection Prep Prepare 2x Enzyme Mix & 4x Inhibitor Series Plate1 Plate A: t = 0 min (Immediate Substrate Add) Prep->Plate1 Plate2 Plate B: t = 60 min (Incubate Enzyme + Inhibitor) Prep->Plate2 Substrate Add Substrate Mix (Final Conc = Km) Plate1->Substrate Immediate Plate2->Substrate After 60 min Read Measure Slope (V0) over linear range Substrate->Read

Figure 2: The IC50 Shift workflow. Parallel plates are run with varying pre-incubation times to capture the kinetics of inactivation.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10-point serial dilution of the test compound in DMSO (100x final concentration).

    • Dilute into assay buffer to 4x final concentration.

  • Enzyme Pre-incubation (The Critical Step):

    • Plate A (No Pre-incubation): Add 5 µL of 4x Compound to 10 µL of 2x Enzyme. Immediately proceed to Step 3.

    • Plate B (Pre-incubation): Add 5 µL of 4x Compound to 10 µL of 2x Enzyme. Seal and incubate at RT for 60 minutes .

  • Reaction Initiation:

    • Add 5 µL of 4x Substrate solution to both plates.

    • Note: The final substrate concentration should equal the

      
       value. This ensures the assay is sensitive to competitive inhibition.
      
  • Data Acquisition:

    • Measure fluorescence/absorbance in kinetic mode for 10–20 minutes.

    • Calculate the initial velocity (

      
      ) for each well.
      

Part 4: Data Analysis & Interpretation

Calculating the Shift

Plot the % Activity vs. Log[Inhibitor] for both Plate A and Plate B.



  • Shift

    
     1:  Reversible binding.
    
  • Shift

    
     1:  Time-dependent inhibition (indicative of covalent binding).[2][3]
    
Deriving (The True Potency)

For covalent inhibitors, IC50 is time-dependent and therefore not a physical constant. The robust metric is the second-order rate constant


.[2][5]

If


, you can estimate this from the IC50 shift data using the Kitz-Wilson approximation adapted for competitive assays:


Where:

  • 
     = Pre-incubation time (e.g., 60 min).
    
  • 
     = The IC50 observed at that time point.[6][7]
    

Expert Insight: For rigorous determination, perform the assay at 4–5 different pre-incubation times and fit the


 vs. 

hyperbola [1].

Part 5: Troubleshooting & Self-Validation

To ensure "Trustworthiness" (Part 2 of requirements), every assay run must pass these internal checks:

  • The "Reversible Control" Check:

    • Include a known reversible inhibitor (e.g., Staurosporine for kinases).

    • Pass Criteria: The IC50 for this control must NOT shift significantly between t=0 and t=60.

    • Failure Mode: If the reversible control shifts, your enzyme is degrading over time (instability), mimicking time-dependent inhibition.

  • The "No-Enzyme" Background:

    • Ensure the compound itself does not fluoresce or quench the signal. Covalent warheads (e.g., acrylamides) can sometimes be reactive with fluorophores.

  • Jump-Dilution Confirmation (Optional but Recommended):

    • If an IC50 shift is observed, confirm irreversibility by incubating Enzyme + Inhibitor (at 10x IC50), then diluting 100-fold.

    • Covalent: No activity recovery.

    • Slow-Tight Binder: Slow recovery of activity.

References

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.

  • Singh, J., et al. (2011). "The resurgence of covalent drugs."[4][5][8] Nature Reviews Drug Discovery, 10, 307–317.

  • Strelow, J. M. (2017). "A Perspective on the Kinetics of Covalent Binding." SLAS Discovery, 22(1), 5-20.

  • Schwartz, P. A., et al. (2014). "Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance." Proceedings of the National Academy of Sciences, 111(1), 173-178.

Sources

Comparative

A Comparative Guide to the LC-MS/MS Analysis of Peptide Alkylation by N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide

Introduction In the landscape of chemical biology and drug discovery, the precise characterization of peptide and protein modifications is paramount. Covalent labeling of specific amino acid residues is a powerful techni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of chemical biology and drug discovery, the precise characterization of peptide and protein modifications is paramount. Covalent labeling of specific amino acid residues is a powerful technique for identifying and quantifying reactive sites within a proteome, elucidating enzyme mechanisms, and developing targeted covalent inhibitors.[1][2] While a variety of alkylating agents are commercially available, the quest for novel reagents with unique properties continues. This guide introduces N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide, a compound featuring a reactive bromoacetyl "warhead" for covalent modification.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the LC-MS/MS analysis of peptides alkylated by N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide. As this appears to be a novel reagent with limited published data, this guide will establish a robust analytical framework by drawing parallels with well-characterized α-haloacetyl reagents and other common alkylating agents. We will delve into the underlying reaction mechanisms, provide a detailed, prospective experimental workflow, and offer a comparative analysis against established alternatives like iodoacetamide (IAA) and N-ethylmaleimide (NEM).

The Chemistry of Peptide Alkylation by α-Haloacetyl Compounds

The cornerstone of N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide's reactivity is the bromoacetyl group. This functional group alkylates nucleophilic amino acid residues via a bimolecular nucleophilic substitution (SN2) reaction.[3] The primary target for this modification is the thiol group of cysteine residues due to its high nucleophilicity at physiological pH.[4][5]

Key Reaction Characteristics:

  • Primary Target: The deprotonated thiol group (thiolate) of cysteine is the most reactive site.

  • Potential Off-Target Reactions: Other nucleophilic residues can also be modified, although typically at a slower rate. These include the imidazole ring of histidine, the thioether of methionine, and the ε-amino group of lysine. The N-terminal α-amino group of a peptide can also be a site of alkylation.[3][6]

  • Reaction Conditions: The reaction rate is highly dependent on pH. A slightly basic pH (7.5-8.5) is often employed to promote the deprotonation of the cysteine thiol, thereby increasing its nucleophilicity. However, higher pH can also increase the reactivity of other nucleophiles, potentially leading to a decrease in selectivity.

  • Stoichiometry and Kinetics: The concentration of the alkylating agent and the reaction time are critical parameters that must be optimized to ensure complete alkylation of the target residue while minimizing off-target modifications.

Alkylation_Mechanism cluster_reagent Reagent cluster_peptide Peptide cluster_product Product reagent N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide intermediate SN2 Transition State reagent->intermediate Nucleophilic attack peptide Peptide with nucleophilic residue (e.g., Cys-SH) peptide->intermediate product Alkylated Peptide intermediate->product Leaving group departure (Br-)

Caption: SN2 mechanism of peptide alkylation.

Comparative Framework: Evaluating Alkylating Agents

To objectively assess the performance of N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide, it is essential to compare it against widely used alkylating agents.

  • Iodoacetamide (IAA): Considered the gold standard in proteomics for cysteine alkylation. It is highly reactive and provides a stable thioether bond.[7][8] However, it is light-sensitive and can lead to off-target modifications.[9][10]

  • N-Ethylmaleimide (NEM): Reacts with cysteine thiols via a Michael addition. It is also highly specific for cysteines under controlled conditions.[5][11]

The performance of these reagents can be evaluated based on the following criteria:

FeatureIodoacetamide (IAA)N-Ethylmaleimide (NEM)N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide (Expected)
Reaction Mechanism SN2Michael AdditionSN2
Primary Target CysteineCysteineCysteine
Common Off-Targets His, Lys, Met, N-terminus[3][6]Lys, N-terminus[11]His, Lys, Met, N-terminus (similar to IAA)
Reaction Speed FastVery Fast[11]Fast (bromine is a good leaving group)
Stability of Reagent Light-sensitive[10]Relatively StableExpected to be light-sensitive
Mass Modification +57.021 Da+125.048 Da+295.052 Da (for C12H12BrNO2)

Experimental Protocol: A Step-by-Step LC-MS/MS Workflow

This section outlines a detailed protocol for the alkylation of a model peptide (e.g., a synthetic peptide containing a single cysteine) with N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide, followed by LC-MS/MS analysis.

LCMSMS_Workflow start Start: Peptide Sample step1 1. Peptide Reduction (e.g., DTT, TCEP) start->step1 step2 2. Alkylation Reaction (add reagent, incubate) step1->step2 step3 3. Quenching (e.g., excess DTT) step2->step3 step4 4. Sample Cleanup (e.g., C18 ZipTip) step3->step4 step5 5. LC Separation (Reversed-Phase HPLC) step4->step5 step6 6. MS Analysis (MS1 Scan) step5->step6 step7 7. MS/MS Fragmentation (Data-Dependent Acquisition) step6->step7 end End: Data Analysis step7->end

Caption: Experimental workflow for LC-MS/MS analysis.

Materials:

  • Peptide standard (containing at least one cysteine residue)

  • N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Ammonium bicarbonate buffer (or similar, pH 7.5-8.5)

  • Quenching reagent (e.g., DTT)

  • Solvents for LC-MS: Acetonitrile (ACN), Water, Formic Acid (FA)

  • C18 desalting tips

Procedure:

  • Peptide Reduction:

    • Dissolve the peptide in 100 mM ammonium bicarbonate buffer to a final concentration of 1 mg/mL.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes to reduce all disulfide bonds.

  • Alkylation:

    • Cool the sample to room temperature.

    • Prepare a fresh stock solution of N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide in a compatible organic solvent (e.g., DMF or ACN).

    • Add the alkylating agent to the reduced peptide solution to a final concentration of 20 mM. This concentration may require optimization.

    • Incubate in the dark at room temperature for 45-60 minutes.[3]

  • Quenching:

    • Add DTT to a final concentration of 20 mM to quench any unreacted alkylating agent.

    • Incubate for 15 minutes at room temperature.

  • Sample Desalting:

    • Acidify the sample with 0.1% trifluoroacetic acid (TFA) or 1% formic acid (FA).

    • Desalt the sample using a C18 ZipTip or equivalent, following the manufacturer's protocol.

    • Elute the peptide in a small volume of 50-70% ACN with 0.1% FA.

    • Dry the sample in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the sample in 2% ACN, 0.1% FA.[12]

    • Inject the sample onto a reversed-phase C18 column connected to an electrospray ionization (ESI) mass spectrometer.

    • Use a suitable gradient of ACN with 0.1% FA to elute the peptides.

    • Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode.

      • MS1 Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., 350-1500 m/z).

      • MS2 Scan: Select the most intense precursor ions for fragmentation (e.g., using collision-induced dissociation - CID or higher-energy collisional dissociation - HCD).

Data Analysis and Interpretation

  • Identification of the Alkylated Peptide:

    • Calculate the expected mass of the peptide after modification. The addition of the N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide moiety, replacing a hydrogen on the cysteine thiol, results in a mass increase of 295.052 Da.

    • Search the MS1 data for precursor ions corresponding to the calculated m/z of the modified peptide in its various possible charge states.

  • Confirmation of the Modification Site:

    • Analyze the MS/MS spectrum of the candidate precursor ion.

    • The fragmentation of the peptide backbone will produce a series of b- and y-ions.

    • The mass of the b- or y-ion containing the modified cysteine will be shifted by 295.052 Da. This confirms the site of alkylation.

Expert Insights and Troubleshooting

  • Incomplete Alkylation: If both unmodified and modified peptides are observed, consider increasing the concentration of the alkylating agent, extending the reaction time, or ensuring the reduction step was complete.[7]

  • Over-alkylation/Off-Target Modification: The presence of peptides with multiple modifications or modifications on residues other than cysteine indicates that the reaction conditions may be too harsh.[13] To mitigate this, consider decreasing the concentration of the alkylating agent, reducing the reaction time or temperature, or lowering the pH.

  • Reagent Stability: As with other haloacetyl compounds, it is advisable to prepare fresh solutions of N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide and to perform the alkylation in the dark to prevent photodecomposition.[10]

  • The Role of the Cyclopropanecarboxamide Moiety: While the bromoacetyl group dictates the reactivity, the N-phenylcyclopropanecarboxamide portion of the molecule will influence its overall properties. This group may affect the reagent's solubility, its ability to engage in non-covalent interactions with the peptide or protein before reaction, and the chromatographic behavior of the resulting modified peptide. The increased hydrophobicity compared to IAA may lead to longer retention times in reversed-phase chromatography.

Conclusion

N-(4-(2-bromoacetyl)phenyl)cyclopropanecarboxamide represents a potentially valuable tool for the covalent labeling of peptides. Its bromoacetyl functional group provides a reliable mechanism for the alkylation of cysteine and other nucleophilic residues. By following the detailed LC-MS/MS workflow presented in this guide, researchers can effectively characterize the products of this reaction and assess the reagent's utility in their specific applications. The comparative framework provided allows for a rational evaluation of this novel compound against established alternatives, paving the way for its potential adoption in proteomics and drug discovery.

References

Sources

Validation

Reversibility Tests for Cyclopropanecarboxamide Covalent Inhibitors: A Technical Guide

Topic: Reversibility Tests for Cyclopropanecarboxamide Covalent Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Mechanism of Act...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reversibility Tests for Cyclopropanecarboxamide Covalent Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanism of Action

Cyclopropanecarboxamide (CPA) derivatives have emerged as a privileged scaffold in the design of Targeted Covalent Inhibitors (TCIs) . Unlike traditional "suicide" inhibitors that permanently alkylate nucleophilic residues (e.g., Cysteine, Serine) via Michael acceptors (like acrylamides), CPA-based inhibitors are often engineered for reversible covalency .

The cyclopropane ring, often coupled with an electron-withdrawing group (e.g., a nitrile or an activated amide), creates a "soft" electrophile. Upon binding to the target protein, a nucleophilic residue attacks the warhead, forming a covalent adduct.[1][2] The critical distinction for drug developers is determining whether this adduct is permanent (irreversible) or transient (reversible).

Why Reversibility Matters:

  • Safety: Reversible covalent inhibitors reduce the risk of permanent off-target haptenization (immunogenicity).[3][4]

  • Pharmacodynamics: They allow for a tunable residence time (

    
    ), dissociating after the drug clears, which prevents target saturation toxicity.
    

This guide details the three pillars of validating reversibility: Biochemical Recovery (Jump Dilution) , Thermodynamic Equilibrium (Dialysis) , and Structural Verification (Intact Protein MS) .

Comparative Analysis: Reversible vs. Irreversible Systems

The following table contrasts the behavior of CPA reversible covalent inhibitors against standard irreversible inhibitors (e.g., acrylamides) across key experimental metrics.

FeatureReversible Covalent (e.g., CPA-Nitrile)Irreversible Covalent (e.g., Acrylamide)Non-Covalent (e.g., ATP Competitive)
Binding Mechanism



Jump Dilution Activity recovers over timeNo recovery (flatline)Instant recovery
Dialysis Inhibitor dissociates; activity returnsInhibitor remains bound; no activityInhibitor dissociates; activity returns
Mass Spectrometry Adduct peak decreases over time/washAdduct peak is stable/permanentNo adduct peak (non-covalent)
IC50 Behavior Shift stabilizes over timeContinual left-shift (time-dependent)Time-independent
Key Metric Residence Time (

)


or

Experimental Framework & Protocols
Protocol A: The Jump Dilution Assay (The Gold Standard)

Validates kinetic reversibility by forcing dissociation through rapid dilution.

Principle: A concentrated Enzyme-Inhibitor (E-I) complex is formed and then rapidly diluted (100-fold) into a buffer containing substrate.[5] If the bond is reversible, the inhibitor will dissociate (


) to re-establish equilibrium, and enzymatic activity will recover.[6]

Step-by-Step Methodology:

  • Pre-Incubation (High Concentration):

    • Incubate Enzyme (

      
       assay concentration) with Inhibitor (
      
      
      
      ) for 30–60 minutes.
    • Control: Incubate Enzyme with DMSO (Vehicle) at the same concentration.

  • The "Jump" (Rapid Dilution):

    • Dilute the mixture 100-fold into a reaction buffer containing saturating Substrate (

      
      ).
      
    • Final Concentrations:

      
       is now at assay level; 
      
      
      
      is now
      
      
      (below effective threshold).
  • Continuous Monitoring:

    • Immediately measure product formation (RFU/Absorbance) continuously for 60–120 minutes.

  • Data Analysis:

    • Plot Product vs. Time.[2][3][7]

    • Irreversible: Slope remains near zero (similar to background).

    • Reversible: The slope increases over time, approaching the DMSO control rate.

    • Curve Fitting: Fit to the exponential recovery equation:

      
      
      Where 
      
      
      
      is steady-state velocity and
      
      
      is initial velocity.

Visualization of Jump Dilution Logic:

JumpDilution Incubation 1. Pre-Incubation [E] = 100x, [I] = 10x IC50 Complex Formed (E-I) Dilution 2. Jump Dilution 100-fold into Substrate Mix [I] drops to 0.1x IC50 Incubation->Dilution Rapid Mix Recovery 3. Monitor Activity Dilution->Recovery RevOutcome Reversible: Inhibitor Dissociates Activity Returns Recovery->RevOutcome Slope Increases IrrevOutcome Irreversible: Bond Persists No Activity Recovery->IrrevOutcome Slope Flat

Figure 1: Logical flow of the Jump Dilution Assay. Success depends on the rapid drop of free inhibitor concentration below its


.
Protocol B: Intact Protein Mass Spectrometry (LC-MS)

Validates structural reversibility by directly observing the covalent adduct.

Principle: Covalent inhibitors add a specific mass to the protein (Mass of Protein + Mass of Inhibitor). For reversible inhibitors, this adduct should disappear upon dialysis or denaturing conditions, reverting to the Apo-protein mass.

Step-by-Step Methodology:

  • Complex Formation:

    • Incubate Protein (

      
      ) with CPA Inhibitor (
      
      
      
      ) for 1 hour.
  • Verification of Binding (T=0):

    • Inject sample into LC-MS (Q-TOF or Orbitrap).

    • Result: Observe single peak at Mass =

      
      .
      
  • Washout / Dialysis Challenge:

    • Subject the complex to rapid dialysis or gel filtration (desalting column) to remove free inhibitor.

    • Incubate the "washed" protein for 1–4 hours at physiological temperature (

      
      ).
      
  • Re-Analysis (T=Final):

    • Inject sample into LC-MS.[3]

    • Reversible:[1][3][4][7][6][8][9][10][11] Peak shifts back to Apo-protein mass (

      
      ).
      
    • Irreversible:[1][6][8][12] Peak remains at Adduct mass (

      
      ).
      
Mechanistic Pathway: The CPA "Warhead"

Cyclopropanecarboxamides often utilize a "ring strain" or an adjacent electron-withdrawing group (like a nitrile) to facilitate nucleophilic attack. The diagram below illustrates the kinetic states involved in this reversible covalent interaction.

CPAMechanism E Free Enzyme (E) EI Non-Covalent Complex (EI) E->EI k_on (Binding) I CPA Inhibitor (I) I->EI EI->E k_off (Dissociation) EI_Cov Covalent Adduct (E-I) EI->EI_Cov k_inact (Bond Formation) Nucleophilic Attack EI_Cov->EI k_rev (Bond Breakage) Reversibility

Figure 2: Kinetic pathway of a reversible covalent inhibitor. The critical parameter for CPA inhibitors is


, which distinguishes them from suicide substrates.
Data Interpretation & Troubleshooting
ObservationDiagnosisAction
Partial Recovery in Jump Dilution Slow off-rate (

) or mixed inhibition.
Extend monitoring time to 4+ hours to calculate Residence Time (

).
Mass Spec shows +18 Da shift Hydrolysis of the adduct (common with amides/nitriles).Verify if the inhibitor was destroyed or if the protein was modified.
No Recovery but MS shows Apo-protein Protein denaturation during assay.Check buffer stability and DMSO tolerance of the enzyme.
References
  • Copeland, R. A. (2013).[7] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.

  • Bradshaw, J. M., et al. (2015). "Reversible Covalent Inhibition of Bruton’s Tyrosine Kinase by Rilzabrutinib." Nature Chemical Biology. (Example of reversible covalent methodology).

  • Singh, J., et al. (2011). "The Resurgence of Covalent Drugs."[8][9][12] Nature Reviews Drug Discovery.

  • BellBrook Labs. (2025). "Jump Dilution Assay: A Practical Guide to Measuring Drug–Target Residence Time."

  • Domainex. (2025). "Reversible Covalent Inhibitor Binding Assay."

Sources

Comparative

A Comparative Guide to Selectivity Profiling of Bromoacetyl Probes in the Whole Proteome

For researchers, scientists, and drug development professionals, understanding the complete cellular interaction profile of a covalent inhibitor is paramount. While a compound may be designed with a specific target in mi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the complete cellular interaction profile of a covalent inhibitor is paramount. While a compound may be designed with a specific target in mind, its off-target activities within the vast landscape of the proteome dictate its ultimate therapeutic window and potential toxicities. Bromoacetyl-based chemical probes, a class of haloacetamides, have long served as valuable tools for activity-based protein profiling (ABPP), enabling the identification and quantification of reactive nucleophilic sites across the entire proteome.

This guide provides an in-depth, objective comparison of bromoacetyl probes with other common cysteine-reactive probes. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present supporting data to empower you to make informed decisions for your chemoproteomic workflows.

The Principle of Competitive Profiling: Unmasking Covalent Interactions

The core of selectivity profiling for a covalent inhibitor lies in a competitive experimental design. In this setup, a complex proteome (from cell lysate or even live cells) is first incubated with the covalent inhibitor of interest. Subsequently, a broadly reactive chemical probe, such as a bromoacetyl derivative bearing a reporter tag (e.g., an alkyne for click chemistry), is introduced.

The probe will react with accessible, nucleophilic residues that were not already engaged by the inhibitor. By quantitatively comparing the extent of probe labeling in a vehicle-treated versus an inhibitor-treated sample, we can infer the inhibitor's targets. A significant reduction in probe labeling at a specific site indicates that the inhibitor has formed a covalent bond with that residue, effectively "blocking" it from the probe. This powerful technique allows for the simultaneous assessment of on-target engagement and proteome-wide off-target interactions.

cluster_control Vehicle Control cluster_treatment Inhibitor Treatment Proteome_C Proteome Probe_C Bromoacetyl-Alkyne Probe Proteome_C->Probe_C Labeling Labeled_Proteome_C Fully Labeled Proteome Probe_C->Labeled_Proteome_C MS_Analysis Quantitative Mass Spectrometry Labeled_Proteome_C->MS_Analysis LC-MS/MS Proteome_T Proteome Inhibitor Covalent Inhibitor Proteome_T->Inhibitor Incubation Blocked_Proteome Target-Engaged Proteome Inhibitor->Blocked_Proteome Probe_T Bromoacetyl-Alkyne Probe Blocked_Proteome->Probe_T Labeling Partially_Labeled_Proteome Partially Labeled Proteome (Off-targets) Probe_T->Partially_Labeled_Proteome Partially_Labeled_Proteome->MS_Analysis LC-MS/MS Selectivity_Profile Inhibitor Selectivity Profile (On- and Off-Targets) MS_Analysis->Selectivity_Profile Data Analysis

Figure 1. Competitive Profiling Workflow.

Choosing Your Weapon: A Comparative Analysis of Cysteine-Reactive Probes

The choice of the "warhead" on the chemical probe is a critical experimental parameter. Bromoacetyl groups, along with iodoacetyl and maleimide functionalities, are the most common choices for targeting cysteine residues, which are among the most nucleophilic amino acids and are frequently found in enzyme active sites.[1][2][3]

FeatureBromoacetyl ProbesIodoacetyl ProbesMaleimide Probes
Reaction Mechanism SN2 Nucleophilic SubstitutionSN2 Nucleophilic SubstitutionMichael Addition
Primary Target Cysteine (thiol)Cysteine (thiol)Cysteine (thiol)
Optimal pH Range 7.5 - 8.5[1][2]7.5 - 8.56.5 - 7.5[4]
Second-Order Rate Constant (with Cysteine) Comparable to iodoacetamide~0.6 M-1s-1100 - 1000 M-1s-1[4]
Bond Stability Highly stable (Thioether)[2]Highly stable (Thioether)Susceptible to retro-Michael reaction (potentially reversible)[2]
Common Off-Targets Histidine, Lysine, Methionine (at higher pH)[1]Histidine, Lysine, Methionine (at higher pH)Lysine (at pH > 8.5)

Causality Behind Experimental Choices:

  • Bromoacetyl and Iodoacetyl Probes: These haloacetamide probes react via an SN2 mechanism, forming a very stable thioether bond. Their reactivity is pH-dependent because the deprotonated thiolate form of cysteine (pKa ~8.3) is the more potent nucleophile.[1][2] Thus, reactions are typically performed at a slightly basic pH of 7.5-8.5 to ensure a sufficient concentration of the thiolate anion while minimizing off-target reactions with other nucleophiles like lysine (pKa ~10.5).[1] Iodoacetamide is generally considered more reactive than bromoacetamide due to iodine being a better leaving group.[1]

  • Maleimide Probes: Maleimides react with thiols via a Michael addition, which is often faster than the SN2 reaction of haloacetamides.[4] They exhibit optimal selectivity for cysteines at a slightly acidic to neutral pH (6.5-7.5), where the reaction with amines is minimized.[4] However, the resulting thiosuccinimide bond can be unstable and undergo a retro-Michael reaction, potentially leading to probe dissociation or exchange with other thiols.[2] This can be a disadvantage when stable, permanent labeling is desired.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for conducting a competitive selectivity profiling experiment using a bromoacetyl-alkyne probe and a label-free quantitative mass spectrometry workflow.

Protocol 1: Competitive Labeling of Proteome Lysate

This protocol describes the treatment of cell lysate with a covalent inhibitor followed by labeling with a bromoacetyl-alkyne probe.

  • Proteome Preparation:

    • Harvest cultured cells and wash twice with cold PBS.

    • Lyse the cell pellet in a suitable lysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4) using sonication or mechanical disruption on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 30 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay. Normalize all samples to a final concentration of 2 mg/mL.

  • Inhibitor Incubation:

    • For each condition, aliquot a sufficient volume of the normalized proteome lysate (e.g., 1 mL).

    • To the "treatment" samples, add the covalent inhibitor of interest from a concentrated stock solution (e.g., in DMSO) to the desired final concentration.

    • To the "vehicle control" samples, add an equivalent volume of the inhibitor's solvent (e.g., DMSO).

    • Incubate all samples for 1 hour at 37°C with gentle shaking.

  • Bromoacetyl Probe Labeling:

    • Prepare a fresh stock solution of the bromoacetyl-alkyne probe (e.g., 10 mM in DMSO).

    • Add the bromoacetyl-alkyne probe to all samples (both treatment and vehicle) to a final concentration of 100 µM.

    • Incubate for 1 hour at room temperature in the dark.

  • Click Chemistry Reaction:

    • Prepare the click chemistry reaction mix. For a 1 mL sample, this typically includes:

      • Biotin-azide (e.g., 100 µM final concentration)

      • Tris(2-carboxyethyl)phosphine (TCEP) (e.g., 1 mM final concentration)

      • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (e.g., 100 µM final concentration)

      • Copper(II) sulfate (CuSO4) (e.g., 1 mM final concentration)

    • Add the click chemistry mix to each sample and incubate for 1 hour at room temperature in the dark.

  • Protein Precipitation and Digestion:

    • Precipitate the proteins by adding 4 volumes of cold acetone and incubating at -20°C overnight.

    • Pellet the protein by centrifugation, discard the supernatant, and wash the pellet with cold methanol.

    • Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM ammonium bicarbonate).

    • Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C.

    • Alkylate free cysteines with 55 mM iodoacetamide for 45 minutes at room temperature in the dark.

    • Dilute the sample with 100 mM ammonium bicarbonate to reduce the urea concentration to <2 M.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and digest overnight at 37°C.

Protocol 2: Enrichment of Labeled Peptides and Mass Spectrometry
  • Enrichment of Biotinylated Peptides:

    • Acidify the digested peptide solution with formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

    • Resuspend the desalted peptides in a binding buffer (e.g., PBS).

    • Add streptavidin-coated magnetic beads and incubate for 1 hour at room temperature with rotation to capture the biotinylated peptides.

    • Wash the beads extensively with a series of buffers (e.g., PBS, high salt buffer, and water) to remove non-specifically bound peptides.

    • Elute the enriched peptides from the beads using a solution containing 80% acetonitrile and 0.1% formic acid.

  • LC-MS/MS Analysis:

    • Dry the eluted peptides in a vacuum concentrator and resuspend in a small volume of LC-MS loading buffer (e.g., 0.1% formic acid in water).

    • Analyze the samples by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

    • Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire MS and MS/MS spectra.

Start Labeled Proteome Digest Enrichment Streptavidin Enrichment Start->Enrichment Capture Biotinylated Peptides LC_MS LC-MS/MS Analysis Enrichment->LC_MS Elution & Injection Data_Processing Data Processing (MaxQuant/Perseus) LC_MS->Data_Processing Raw Data Statistical_Analysis Statistical Analysis (Volcano Plot) Data_Processing->Statistical_Analysis Quantitative Matrix Target_Identification Target Identification Statistical_Analysis->Target_Identification Significant Hits

Figure 2. Post-Enrichment Analysis Workflow.

Data Analysis: From Raw Spectra to Biological Insight

The goal of the data analysis is to identify peptides that show a statistically significant decrease in abundance in the inhibitor-treated sample compared to the vehicle control.

  • Database Searching:

    • Use a software suite like MaxQuant to process the raw mass spectrometry data.[5]

    • Search the MS/MS spectra against a relevant protein database (e.g., UniProt Human) to identify the peptides.

    • Specify the bromoacetyl-alkyne-biotin modification on cysteine as a variable modification in the search parameters.

  • Label-Free Quantification (LFQ) and Normalization:

    • MaxQuant will perform label-free quantification based on peptide intensities.

    • The resulting protein/peptide intensity data should be normalized to account for variations in sample loading and instrument performance. Median normalization is a common and robust method.[4][6]

  • Statistical Analysis:

    • Import the normalized data into a statistical analysis platform like Perseus or use custom scripts in R.[6][7]

    • Perform a t-test or a moderated t-test (e.g., from the limma package in R) to compare the intensities of each identified peptide between the inhibitor-treated and vehicle control groups.[6]

    • Visualize the results using a volcano plot, which displays the log2 fold change on the x-axis and the -log10 p-value on the y-axis. This allows for the easy identification of peptides that are both statistically significant and have a large magnitude of change.[8][9]

Conclusion: A Validated Approach to Selectivity Profiling

The selection of a chemical probe for selectivity profiling is a critical decision that influences the scope and reliability of the experimental results. Bromoacetyl probes offer a robust and well-characterized option for profiling reactive cysteines, forming stable covalent adducts that are readily amenable to mass spectrometry-based analysis. By understanding the chemical principles underlying their reactivity and employing a rigorous, quantitative proteomics workflow, researchers can confidently map the interaction landscape of their covalent inhibitors. This, in turn, provides invaluable insights into a compound's mechanism of action and potential liabilities, accelerating the development of safer and more effective therapeutics.

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  • Nuber, C. M., Schwab, M. A., & Konrad, D. B. (2025). A Perspective on Cysteine-Reactive Activity-Based Probes. Organic & Biomolecular Chemistry. [Link]

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